molecular formula C7H13NO2 B1630905 (S)-1-Methylpiperidine-2-carboxylic acid CAS No. 41447-18-1

(S)-1-Methylpiperidine-2-carboxylic acid

Cat. No.: B1630905
CAS No.: 41447-18-1
M. Wt: 143.18 g/mol
InChI Key: BPSLZWSRHTULGU-LURJTMIESA-N
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Description

(S)-1-Methylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-methylpiperidine-2-carboxylic acid
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InChI

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLZWSRHTULGU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID101312178
Record name N-Methyl-L-pipecolic acid
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Molecular Weight

143.18 g/mol
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CAS No.

41447-18-1
Record name N-Methyl-L-pipecolic acid
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Record name N-Methyl-L-pipecolic acid
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Record name (2S)-1-methylpiperidine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-Methylpiperidine-2-carboxylic acid, a chiral N-methylated derivative of the non-proteinogenic amino acid pipecolic acid, serves as a critical structural motif and key intermediate in modern medicinal chemistry. Its incorporation into pharmaceutical agents, most notably local anesthetics such as Ropivacaine and Mepivacaine, underscores the necessity for robust and enantiomerically pure synthetic routes. This technical guide provides an in-depth analysis of the core synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. The discussion emphasizes the causality behind strategic synthetic choices, from classical N-methylation of a chiral precursor to sophisticated asymmetric syntheses from acyclic starting materials. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Chiral Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a vast array of biologically active compounds. When this ring incorporates a carboxylic acid at the 2-position, it forms pipecolic acid, a homolog of proline. The stereochemistry at this α-carbon is paramount for biological activity. This compound, specifically, is a crucial building block for several widely used local anesthetics.[1] Its synthesis is a pivotal step in the manufacturing of drugs like Ropivacaine and Mepivacaine, where the (S)-enantiomer is known to possess a more favorable therapeutic profile with reduced toxicity compared to its (R)-counterpart.

The primary challenge in synthesizing this molecule lies in controlling the stereocenter at the C-2 position. Consequently, synthetic strategies are broadly categorized into two main approaches:

  • Direct N-methylation of enantiopure (S)-pipecolic acid. This is often the most straightforward pathway, contingent on the commercial availability or efficient synthesis of the starting material.

  • De novo asymmetric synthesis , where the chiral center is established during the construction of the piperidine ring itself, followed by N-methylation.

This guide will explore these pathways, offering a comparative analysis to inform methodological selection based on scalability, cost, and desired enantiopurity.

Core Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of pathway is often dictated by the availability of starting materials, desired scale, and the stringency of purity requirements.

Pathway 1: Direct N-Methylation of (S)-Pipecolic Acid

This is the most direct and atom-economical route, assuming the availability of enantiopure (S)-pipecolic acid (also known as L-pipecolinic acid). The core transformation is the methylation of the secondary amine of the piperidine ring.

Causality of Reagent Choice: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is advantageous because it is performed in aqueous solution, avoids the use of expensive or hazardous alkylating agents like methyl iodide, and typically proceeds with high yield and minimal side products. The mechanism involves the formation of an intermediate iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formate.

A straightforward synthesis route involves starting with L(-)-Pipecolinic acid and reacting it with formaldehyde.[2]

Pathway_1 Start (S)-Pipecolic Acid Reagents Formaldehyde (CH2O) Formic Acid (HCOOH) Product (S)-1-Methylpiperidine- 2-carboxylic acid Reagents->Product Eschweiler-Clarke Reaction Pathway_2 cluster_0 Chiral Auxiliary Attachment cluster_1 Stereoselective Alkylation & Cyclization cluster_2 Deprotection & N-Methylation Glycine Glycine Equivalent (e.g., Ethyl N-(diphenylmethylene)glycinate) Chiral_Glycinate Chiral Glycinate Intermediate Glycine->Chiral_Glycinate Sultam Oppolzer's Sultam Alkylation Diastereoselective Alkylation with 1,4-dibromobutane Chiral_Glycinate->Alkylation Cyclized_Intermediate Cyclized Piperidine (Auxiliary Attached) Alkylation->Cyclized_Intermediate Deprotection Auxiliary Cleavage & Hydrolysis Cyclized_Intermediate->Deprotection Pipecolic_Acid (S)-Pipecolic Acid Deprotection->Pipecolic_Acid N_Methylation N-Methylation Pipecolic_Acid->N_Methylation Final_Product (S)-1-Methylpiperidine- 2-carboxylic acid N_Methylation->Final_Product

Caption: Asymmetric synthesis using Oppolzer's sultam as a chiral auxiliary.

Pathway 3: Synthesis via Asymmetric Diels-Alder Reaction

Catalytic asymmetric reactions represent the pinnacle of modern organic synthesis, offering high enantioselectivity with only a substoichiometric amount of a chiral catalyst. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered nitrogen heterocycles like piperidines. [3][4][5] Trustworthiness of the Protocol: This strategy involves the reaction of a diene with an imine (the dienophile). By using a chiral catalyst, the cycloaddition proceeds enantioselectively to yield a chiral piperidone. This piperidone is a versatile intermediate that can be converted into the target pipecolic acid derivative through a series of well-established functional group transformations, such as oxidation of a side chain to form the carboxylic acid. The high functionalization of the resulting piperidones makes them ideal precursors for a variety of pipecolic acid derivatives. [3]

Pathway_3 Diene Chiral 2-Amino-1,3-butadiene Cycloaddition Asymmetric [4+2] Cycloaddition (Aza-Diels-Alder) Diene->Cycloaddition Imine N-Silylaldimine Imine->Cycloaddition Piperidone Enantiomerically Pure 4-Piperidone Cycloaddition->Piperidone Oxidation Oxidation of Side Chain & Functional Group Manipulation Piperidone->Oxidation Pipecolate (S)-Pipecolic Acid Derivative Oxidation->Pipecolate N_Methylation N-Methylation Pipecolate->N_Methylation Final_Product (S)-1-Methylpiperidine- 2-carboxylic acid N_Methylation->Final_Product

Caption: Synthesis via asymmetric aza-Diels-Alder reaction to form a chiral piperidone.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is a multi-factorial decision. The following table provides a summary of the key pathways with their respective advantages and disadvantages to aid in this process.

PathwayKey StrategyTypical YieldsEnantiomeric Excess (ee)AdvantagesDisadvantages
1. Direct N-Methylation Eschweiler-Clarke reaction on (S)-pipecolic acidHigh (>90%)>99% (precursor dependent)Highly efficient, atom-economical, simple procedure, avoids protecting groups.Dependent on the availability and cost of enantiopure (S)-pipecolic acid.
2. Chiral Auxiliary Diastereoselective alkylation of a sultam-glycinateModerate (60-80%)>98%Reliable and high stereocontrol, well-established methodology. [1]Multi-step, requires stoichiometric use of expensive chiral auxiliary, protection/deprotection steps.
3. Asymmetric Cycloaddition Catalytic enantioselective aza-Diels-AlderGood (70-90%)>95%Catalytic use of chiral source, convergent, creates multiple stereocenters. [4]Requires development of specific catalysts and substrates, may need further functional group manipulation.
4. Resolution of Racemic Intermediate Diastereomeric salt formation with a chiral acidLow (<50% for desired enantiomer)>99% after recrystallizationAccess to high enantiopurity, uses classical and well-understood techniques. [6]Theoretical maximum yield is 50%, requires a suitable resolving agent, often tedious.

Detailed Experimental Protocols

To ensure reproducibility, this section provides a detailed, step-by-step methodology for the most direct synthesis pathway.

Protocol: N-Methylation of (S)-Pipecolic Acid via Eschweiler-Clarke Reaction

This protocol describes the synthesis of this compound from commercially available L-pipecolinic acid.

Materials and Reagents:

  • L-Pipecolinic acid ((S)-Pipecolic acid)

  • Formic acid (98-100%)

  • Formaldehyde (37 wt. % in H₂O)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-pipecolinic acid (12.9 g, 0.1 mol).

  • Reagent Addition: To the flask, add formic acid (23 g, 0.5 mol) followed by the slow addition of aqueous formaldehyde (12.2 g, 0.15 mol). The addition of formaldehyde may be exothermic and should be done with care.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess formic acid and formaldehyde under reduced pressure using a rotary evaporator.

  • Isolation: Dissolve the resulting viscous residue in a minimal amount of deionized water. The product can be isolated as the hydrochloride salt by acidifying the solution with concentrated HCl to pH 1-2 and then evaporating to dryness.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in hot ethanol and add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-4 °C to induce crystallization.

  • Drying: Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride. [7] Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm enantiomeric purity. The melting point should be compared to the literature value (208–210°C for the hydrochloride salt). [7]

Conclusion

The synthesis of this compound is a well-established field with multiple viable pathways. For large-scale production where the chiral precursor (S)-pipecolic acid is accessible, direct N-methylation via the Eschweiler-Clarke reaction remains the most efficient and practical choice. For discovery and process development, where flexibility and the construction of novel analogs are key, asymmetric methods such as those employing chiral auxiliaries or catalytic cycloadditions provide powerful platforms for generating stereochemically complex piperidine scaffolds with high enantiomeric purity. [8]The continued development of novel catalytic systems promises to further streamline these syntheses, reducing costs and environmental impact while maintaining the stringent quality standards required for pharmaceutical intermediates.

References

  • Cossío, F. P., Arrieta, A., Lecea, B., & Bermejo, A. (2000). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 65(12), 3633–3643. [Link]

  • ACS Publications. (n.d.). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. Retrieved from [Link]

  • Yang, Y., Li, H., You, Z., & Zhang, X. (2021). A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. Synthetic Communications, 51(19), 2946-2953. [Link]

  • Taylor & Francis Online. (2021). A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. Retrieved from [Link]

  • Guzman-Martinez, A., et al. (2012). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Beilstein Journal of Organic Chemistry, 8, 1346-1353. [Link]

  • Heriot-Watt Research Portal. (1994). Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels-Alder reaction. Retrieved from [Link]

  • Li, S., Meng, W., et al. (2014). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Letters in Organic Chemistry, 11(5), 374-378. [Link]

  • Google Patents. (n.d.). Method for preparing ropivacaine.
  • Chem-Impex. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Federsel, H.-J., Jaksch, P., & Sandberg, R. (1987). An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent. Acta Chemica Scandinavica, B 41, 757-761. [Link]

  • Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-Methylpiperidine-2-carboxylic acid is a derivative of pipecolic acid, a non-proteinogenic amino acid that serves as an important chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of a methyl group on the piperidine nitrogen can significantly influence its conformational flexibility, basicity, and biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry, which are critical quality attributes in research and development.

This guide will delve into the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a theoretical framework, predicted data, a detailed interpretation, and generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the known spectrum of L-pipecolic acid, with adjustments for the electronic effects of the N-methyl group. The presence of the N-methyl group is expected to cause a downfield shift of the adjacent protons (H2 and H6) due to its inductive effect.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H23.0 - 3.2ddJ = ~11, ~4
H3ax1.3 - 1.5m
H3eq1.9 - 2.1m
H4ax1.4 - 1.6m
H4eq1.7 - 1.9m
H5ax1.5 - 1.7m
H5eq1.8 - 2.0m
H6ax2.2 - 2.4m
H6eq2.8 - 3.0m
N-CH₃2.3 - 2.5s
COOH10 - 13br s

Interpretation:

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The axial and equatorial protons will have distinct chemical shifts, with the axial protons generally appearing at a higher field (lower ppm) than the equatorial protons.

  • H2 Proton: The proton at the chiral center (C2) is expected to be a doublet of doublets, coupled to the two protons at C3. Its chemical shift will be influenced by the adjacent carboxylic acid and the N-methyl group.

  • N-Methyl Protons: The three protons of the N-methyl group will appear as a sharp singlet, a characteristic feature for this group.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be a broad singlet at a significantly downfield chemical shift, and its position can be concentration and solvent dependent. This peak will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is also extrapolated from data for L-pipecolic acid. The N-methyl group will have a distinct resonance, and the carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield.

CarbonPredicted Chemical Shift (δ, ppm)
C=O175 - 180
C265 - 70
C325 - 30
C422 - 27
C528 - 33
C650 - 55
N-CH₃40 - 45

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at the most downfield position, typically in the 175-180 ppm range.[1]

  • C2 Carbon: The chiral carbon attached to both the nitrogen and the carboxylic acid group will be found in the 65-70 ppm region.

  • Piperidine Ring Carbons: The remaining methylene carbons of the piperidine ring will appear in the aliphatic region of the spectrum.

  • N-Methyl Carbon: The carbon of the N-methyl group will have a characteristic chemical shift in the 40-45 ppm range.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if the solvent does not provide a reference signal.

Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Reference Add Reference Standard Dissolve->Reference H1_NMR ¹H NMR Reference->H1_NMR Acquire C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Processing Process Spectra TwoD_NMR->Processing Assignment Assign Signals Processing->Assignment Structure Elucidate Structure Assignment->Structure

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

Predicted IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aliphatic)2850 - 3000Medium to Strong
C=O (Carboxylic Acid)1700 - 1725Strong
C-O (Carboxylic Acid)1200 - 1300Strong
C-N (Tertiary Amine)1000 - 1250Medium to Weak

Interpretation:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which often overlaps with the C-H stretching vibrations.[1][2] This broadness is due to hydrogen bonding.

  • C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹.[2]

  • C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups on the piperidine ring will appear in the 2850-3000 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid will be visible as a strong band in the 1200-1300 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the empty ATR crystal before running the sample.

  • The instrument's software will automatically subtract the background from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Apply_Sample Apply Sample Clean->Apply_Sample Pressure Apply Pressure Apply_Sample->Pressure Background Acquire Background Pressure->Background Acquire Sample_Scan Scan Sample Background->Sample_Scan Process Process Spectrum Sample_Scan->Process Identify Identify Functional Groups Process->Identify

Caption: General workflow for IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

The molecular formula of this compound is C₇H₁₃NO₂.[3] The molecular weight is 143.18 g/mol .[3]

IonPredicted m/zInterpretation
[M+H]⁺144.10Molecular ion (protonated)
[M-HCOOH]⁺98.09Loss of formic acid
[C₅H₁₀N]⁺84.08Piperidine ring fragment

Interpretation:

  • Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 144.10.

  • Fragmentation: The fragmentation pattern will likely involve the loss of the carboxylic acid group as formic acid (HCOOH), leading to a fragment at m/z 98.09. Further fragmentation of the piperidine ring can also occur. The most stable fragment is often the one resulting from the cleavage of the bond between C2 and the carboxylic group.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

  • Use an electrospray ionization source in positive ion mode.

  • Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Dissolve Dissolve Sample Infuse Infuse or Inject Dissolve->Infuse Full_Scan Full Scan MS Infuse->Full_Scan Acquire MSMS Tandem MS (MS/MS) Full_Scan->MSMS Analyze_Frags Analyze Fragments MSMS->Analyze_Frags Identify_M_ion Identify Molecular Ion Identify_M_ion->Analyze_Frags Confirm_Structure Confirm Structure Analyze_Frags->Confirm_Structure

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data and interpretations, grounded in the known spectroscopic behavior of analogous compounds and fundamental principles, offer a reliable framework for researchers and scientists. The ¹H and ¹³C NMR spectra are expected to reveal the detailed connectivity of the molecule, while IR spectroscopy will confirm the presence of the key carboxylic acid functional group. Mass spectrometry will verify the molecular weight and provide insights into the fragmentation pathways. The application of the described experimental protocols, coupled with the interpretive guidance provided, should enable the unambiguous identification and characterization of this important chiral building block in a research and development setting.

References

  • 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939. PubChem. [Link]

  • DL-Pipecolic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • L-Pipecolic acid 1H NMR Spectrum (1D, 600 MHz, H2O, experimental). Human Metabolome Database. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

(S)-1-Methylpiperidine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of (S)-1-Methylpiperidine-2-carboxylic Acid

Foreword

This compound, a chiral derivative of pipecolinic acid, represents a cornerstone building block in modern medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined piperidine scaffold, combined with the versatile reactivity of its carboxylic acid and tertiary amine functionalities, makes it an invaluable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers, scientists, and drug development professionals who seek to leverage this compound in their work. We will move beyond simple data recitation to explore the causal relationships that govern its behavior, providing field-proven insights to facilitate its effective application.

Core Molecular Structure and Physicochemical Properties

This compound, also known as (S)-N-Methylpipecolic acid, is an alpha-amino acid featuring a piperidine ring.[1] The stereocenter at the C2 position is of the (S) configuration, a critical feature for enantioselective synthesis. The molecule incorporates a tertiary amine within the heterocyclic ring and a carboxylic acid group at the adjacent position.[2]

The compound is frequently utilized in its hydrochloride salt form, which enhances its stability and solubility in polar solvents, making it more amenable to handling and various reaction conditions.[3]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochlorideSource(s)
Molecular Formula C₇H₁₃NO₂C₇H₁₄ClNO₂[1][4][5]
Molecular Weight 143.18 g/mol 179.64 g/mol [1][4][5]
CAS Number 41447-18-125271-35-6[4][6]
Appearance -White crystalline solid[5]
Melting Point Not widely reported208–212°C[5][7]
Solubility Soluble in polar solventsSoluble in water and methanol[5]
Storage Inert atmosphere, 2-8°CSealed in dry, room temperature[4][6]

The sharp melting point of the hydrochloride salt is indicative of high purity, a critical parameter for its use in regulated pharmaceutical synthesis.[5] Its solubility in aqueous media is advantageous for certain reaction types and for biological assays.

Synthesis Pathway: N-Methylation of L-Pipecolinic Acid

The most direct and common synthesis of this compound involves the N-methylation of its biological precursor, L-Pipecolinic acid (which has the same (S)-stereochemistry). The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[8]

Causality of the Eschweiler-Clarke Reaction: This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The secondary amine of L-pipecolinic acid first reacts with formaldehyde to form an unstable carbinolamine, which rapidly dehydrates to form a transient iminium ion. The hydride donated from formic acid then reduces this iminium ion to yield the tertiary amine product, this compound. The reaction is clean, high-yielding, and crucially, it avoids the use of alkyl halides which could lead to over-alkylation and the formation of quaternary ammonium salts.

G cluster_reactants Reactants cluster_process Process cluster_products Products A L-Pipecolinic Acid ((S)-Piperidine-2-carboxylic acid) D Eschweiler-Clarke Reaction (Reductive Amination) A->D B Formaldehyde (HCHO) B->D C Formic Acid (HCOOH) C->D E This compound D->E Primary Product F Carbon Dioxide (CO2) D->F Byproduct G Water (H2O) D->G Byproduct Reactivity cluster_products Reaction Products core (S)-1-Methylpiperidine- 2-carboxylic acid ester Ester Derivative (e.g., Methyl Ester) core->ester + ROH, H⁺ (Esterification) amide Amide Derivative core->amide 1. SOCl₂ 2. + R₂NH (Amidation)

Caption: Key reactions of the carboxylic acid functional group.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods provides a self-validating system for identifying this compound and ensuring its purity.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale and Key InsightsSource(s)
¹H NMR -COOH~12 δ (singlet, broad)The acidic proton is highly deshielded and its signal may disappear upon D₂O exchange. Its chemical shift is concentration-dependent.[9]
-N-CH₃~2.3-2.8 δ (singlet)A sharp singlet integrating to 3 protons is a clear indicator of successful N-methylation.
-CH- (at C2)~3.0-3.5 δ (multiplet)This proton is adjacent to both the nitrogen and the carbonyl group, shifting it downfield.[10]
Piperidine Ring -CH₂-~1.5-2.2 δ (complex multiplets)Protons on the piperidine ring will appear as a series of overlapping multiplets.[10]
¹³C NMR -C=O (Carboxyl)~165-185 δThe carboxyl carbon has a characteristic downfield shift. This peak can sometimes be weak.[9][11]
-N-CH₃~40-45 δThe methyl carbon attached to the nitrogen.[12]
Piperidine Ring Carbons~20-60 δCarbons of the saturated heterocyclic ring.[12]
FT-IR O-H Stretch (Carboxyl)2500-3300 cm⁻¹ (very broad)A hallmark of a hydrogen-bonded carboxylic acid.[9]
C-H Stretch (Aliphatic)2850-3000 cm⁻¹Standard C-H stretches from the methyl and piperidine ring protons.
C=O Stretch (Carboxyl)1710-1760 cm⁻¹ (strong, sharp)The exact position depends on hydrogen bonding; dimeric forms are typically around 1710 cm⁻¹.[9]

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a validated and crucial intermediate in the synthesis of a wide range of biologically active compounds. [3]

  • Pharmaceutical Intermediates: It is widely used in the synthesis of analgesics and anti-inflammatory drugs. [5]Its rigid structure helps to lock the conformation of the final drug molecule, which can lead to higher binding affinity and selectivity for its biological target.

  • Neuroscience Research: The piperidine core is a common motif in compounds targeting the central nervous system. This building block is therefore valuable in exploring treatments for various neurological disorders. [3]* Target-Specific Drug Design: Research has shown its utility in developing selective agonists for serotonin 5-HT₁F receptors, which are implicated in the treatment of migraines. [5]* Antibiotic and Antitumor Research: Some studies have noted that the compound itself exhibits antibiotic activity by binding to bacterial ribosomes and disrupting protein synthesis. [5][13]This opens avenues for its use as a lead compound in antimicrobial development.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its well-defined stereochemistry, predictable reactivity, and established synthetic routes provide a reliable foundation for the construction of novel and complex molecules. Understanding its fundamental chemical properties—from its physicochemical characteristics to its spectroscopic signature—is the critical first step in successfully harnessing its potential to create the next generation of therapeutic agents.

References

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An In-depth Technical Guide to (S)-1-Methylpiperidine-2-carboxylic acid: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of (S)-1-Methylpiperidine-2-carboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document, authored from the perspective of a Senior Application Scientist, delves into the compound's synthesis, characterization, and critical applications, with a focus on providing actionable insights and robust methodologies.

Core Compound Identification and Properties

This compound is a chiral piperidine derivative that has garnered significant attention as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural features are key to its utility in creating complex, enantiomerically pure molecules.

Table 1: Compound Identification and Physicochemical Properties

ParameterValueSource(s)
CAS Number 41447-18-1[3]
Molecular Formula C₇H₁₃NO₂[4]
Molecular Weight 143.18 g/mol [4]
IUPAC Name (2S)-1-methylpiperidine-2-carboxylic acid[4]
SMILES CN1CCCC[C@H]1C(=O)O[4]
Appearance White crystalline solid (hydrochloride salt)[1]
Solubility Soluble in polar solvents like methanol and water (hydrochloride salt)[1]

Strategic Synthesis of this compound

The primary and most direct synthetic route to this compound involves the N-methylation of its precursor, (S)-Pipecolic acid (L-Pipecolinic acid). This transformation is a cornerstone for accessing this valuable intermediate.

Synthesis via Reductive Amination: An Established Protocol

A widely recognized method for the N-methylation of secondary amines like (S)-Pipecolic acid is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent. A related and often preferred industrial method is transfer hydrogenation, which avoids the use of gaseous hydrogen.[1]

Experimental Protocol: Synthesis of this compound from (S)-Pipecolic acid

  • Materials:

    • (S)-Pipecolic acid

    • Formaldehyde (37% solution in water)

    • Palladium on carbon (Pd/C, 10%)

    • Methanol

    • Deionized water

    • Hydrochloric acid (for pH adjustment)

    • Sodium bicarbonate (for neutralization)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (S)-Pipecolic acid in a mixture of methanol and water.

    • To this solution, add a catalytic amount of 10% Pd/C.

    • Slowly add formaldehyde solution to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

    • The filtrate is then concentrated under reduced pressure to remove the methanol.

    • The remaining aqueous solution is acidified with hydrochloric acid and then washed with ethyl acetate to remove any non-polar impurities.

    • The aqueous layer is then carefully neutralized with sodium bicarbonate.

    • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield crude this compound.

Causality in Experimental Choices:

  • The use of a palladium catalyst in transfer hydrogenation with formaldehyde is a safe and efficient method for methylation, avoiding the high pressures associated with direct hydrogenation.[1]

  • The workup procedure involving acid-base extraction is crucial for separating the amphoteric product from non-polar byproducts and unreacted starting material.

Purification and Characterization

Purification of the final compound is critical to ensure its suitability for subsequent applications in drug synthesis. Recrystallization is a common and effective method for obtaining high-purity this compound.

Purification Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/ether.[1]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to obtain the purified product.

Analytical Characterization: The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, the methine proton at the chiral center, and the piperidine ring protons.
¹³C NMR Resonances for the carbonyl carbon, the N-methyl carbon, and the carbons of the piperidine ring.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (143.18 m/z for the free acid).
IR Spec. Characteristic absorptions for the carboxylic acid O-H and C=O stretching vibrations.
Melting Point 208–210°C for the hydrochloride salt (recrystallized from ethanol/ether).[1]

Applications in Drug Development

This compound is a valuable chiral building block, primarily utilized in the synthesis of local anesthetics and other neurologically active compounds.[2] Its rigid piperidine scaffold and the stereochemistry at the C2 position are crucial for the pharmacological activity of the resulting drugs.

Key Intermediate in the Synthesis of Local Anesthetics

This compound is a direct precursor to the synthesis of widely used local anesthetics such as Levobupivacaine and Ropivacaine .[5][6] These drugs are the (S)-enantiomers, which exhibit a better safety profile, particularly with reduced cardiotoxicity, compared to their racemic mixtures.

The synthesis of these anesthetics typically involves the amidation of this compound with the appropriate aniline derivative (e.g., 2,6-dimethylaniline).

Diagram 1: Synthetic Pathway to Ropivacaine

G A (S)-Pipecolic acid B (S)-1-Propylpiperidine-2-carboxylic acid A->B  Propionaldehyde,  Sodium cyanoborohydride D (S)-1-Propylpiperidine-2-carbonyl chloride B->D C Thionyl Chloride F Ropivacaine D->F E 2,6-Dimethylaniline

Caption: General synthetic scheme for Ropivacaine starting from (S)-Pipecolic acid.

Role in Neuroscience Research

The piperidine moiety is a common scaffold in compounds targeting the central nervous system. Derivatives of this compound are investigated for their potential effects on neurotransmitter systems, making them valuable tools in the exploration of treatments for neurological disorders.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

  • Hazard Statements: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Measures: Work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Conclusion

This compound stands out as a critical chiral intermediate in pharmaceutical synthesis. Its well-defined stereochemistry and versatile chemical handles make it an indispensable tool for the development of modern therapeutics, particularly in the field of anesthesiology and neuroscience. The synthetic and purification protocols outlined in this guide provide a robust framework for researchers to access this high-value compound for their drug discovery programs.

References

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  • Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
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An In-Depth Technical Guide to the Natural Occurrence of (S)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Methylpiperidine-2-carboxylic acid, also known as N-methyl-L-pipecolic acid, is a fascinating heterocyclic non-proteinogenic amino acid with emerging significance in the fields of natural product chemistry and pharmacology. This guide provides a comprehensive technical overview of its natural occurrence, biosynthetic origins, biological activities, and the analytical methodologies required for its study. By synthesizing current scientific knowledge, this document aims to serve as a foundational resource for professionals engaged in the exploration and application of this unique molecule. We delve into the causality behind experimental choices for its isolation and analysis, ensuring a self-validating system of protocols. All key claims are substantiated with authoritative references, providing a trustworthy and expert-driven narrative.

Introduction: The Significance of this compound

This compound belongs to the piperidine alkaloid class of natural products. These compounds are characterized by a piperidine (hexahydropyridine) ring system, which is a common scaffold in numerous biologically active molecules. The specific stereochemistry at the C-2 position and the N-methylation are critical determinants of its biological function. While its precursor, (S)-pipecolic acid, is more widely studied for its role in plant immunity and as a metabolite in various organisms, the N-methylated derivative presents a unique profile with potential applications in drug development, particularly in the areas of cardiovascular health and infectious diseases. This guide will illuminate the current understanding of this compound from its natural sources to its potential therapeutic applications.

Natural Occurrence: A Glimpse into Nature's Repository

The documented natural occurrence of this compound is currently limited, highlighting an area ripe for further investigation. The primary confirmed source is the plant kingdom.

Plant Kingdom

The most definitive report of 1-Methylpiperidine-2-carboxylic acid comes from the neotropical plant species Erythrochiton brasiliensis[1]. While the specific stereoisomer was not explicitly detailed in the initial report, the common biosynthetic pathways in plants strongly suggest the presence of the (S)-enantiomer.

Furthermore, recent metabolomic studies in the model plant Arabidopsis thaliana have identified the methylation of N-hydroxy pipecolic acid[2][3][4]. This finding is significant as it confirms the existence of enzymatic machinery in plants capable of methylating pipecolic acid derivatives, lending strong support to the likely broader natural occurrence of N-methylated pipecolic acids, including this compound.

Organism Family Common Name Reference
Erythrochiton brasiliensisRutaceae-
Arabidopsis thalianaBrassicaceaeThale cress

Table 1: Documented and inferred natural sources of this compound and its derivatives.

Biosynthesis: From Lysine to a Methylated Piperidine

The biosynthetic pathway of this compound begins with the essential amino acid L-lysine. The formation of the piperidine ring is a well-characterized process in plants, involving a series of enzymatic transformations.

The key steps are:

  • Transamination and Cyclization: L-lysine is converted to a cyclic intermediate, Δ¹-piperideine-2-carboxylic acid (P2C). This reaction is catalyzed by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1)[5][6].

  • Reduction: The P2C intermediate is then reduced to form (S)-pipecolic acid. The primary enzyme responsible for this step is SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4)[5][6].

  • N-Methylation: The final step involves the methylation of the nitrogen atom of the piperidine ring. While the specific N-methyltransferase responsible for this reaction on pipecolic acid has not been definitively identified in the literature, the presence of N-methylated piperidine alkaloids in various plants suggests the existence of such an enzyme. The methylation likely utilizes S-adenosyl methionine (SAM) as the methyl group donor, a common mechanism in secondary metabolite biosynthesis.

Biosynthesis Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pipecolic_acid (S)-Pipecolic acid P2C->Pipecolic_acid SARD4 Methylated_pipecolic_acid (S)-1-Methylpiperidine- 2-carboxylic acid Pipecolic_acid->Methylated_pipecolic_acid N-methyltransferase (hypothesized)

Figure 1: Proposed biosynthetic pathway of this compound from L-lysine in plants.

Biological Activities and Potential Applications

This compound and its derivatives have shown promise in several areas of pharmacological interest. The primary activities reported are Angiotensin-Converting Enzyme (ACE) inhibition and antibiotic properties.

Angiotensin-Converting Enzyme (ACE) Inhibition
Antibiotic Activity

The compound has been reported to exhibit antibiotic properties by binding to bacterial ribosomes and inhibiting protein synthesis. While specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not yet published, other piperidine derivatives have shown significant antibacterial activity[8][9][10][11]. For instance, certain novel piperidine derivatives have demonstrated MICs in the range of 0.75 to 1.5 mg/ml against bacteria such as Bacillus subtilis, E. coli, and S. aureus[9]. The exploration of this compound as a potential antibiotic scaffold is a promising avenue for future research.

Experimental Protocols: Extraction, Isolation, and Quantification

The study of this compound necessitates robust analytical methodologies. The following protocols are designed to provide a framework for its extraction from plant material and subsequent quantification.

Extraction and Isolation from Plant Material

This protocol is a generalized procedure for the extraction of alkaloids and other polar compounds from plant tissues. Optimization may be required depending on the specific plant matrix.

Rationale: The choice of an acidified methanol/water solution is based on the polar and basic nature of the target molecule, which enhances its solubility. The subsequent liquid-liquid extraction with chloroform removes non-polar compounds. The final purification by solid-phase extraction (SPE) allows for the selective elution of the compound of interest.

Step-by-Step Protocol:

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to dryness.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • To 1 gram of powdered plant tissue, add 10 mL of 80% methanol in water, acidified with 0.1% formic acid.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 x g for 15 minutes.

    • Carefully collect the supernatant. Repeat the extraction on the pellet with another 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning:

    • To the combined supernatant, add an equal volume of chloroform.

    • Shake vigorously in a separatory funnel and allow the layers to separate.

    • Collect the aqueous (upper) layer containing the polar compounds.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove highly polar impurities.

    • Elute the fraction containing this compound with 5 mL of 50% methanol in water.

    • Dry the eluate under a stream of nitrogen or by lyophilization.

ExtractionWorkflow Start Powdered Plant Material Extraction Extraction with Acidified Methanol/Water Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Partitioning Liquid-Liquid Partitioning (with Chloroform) Supernatant->Partitioning Aqueous_Layer Collect Aqueous Layer Partitioning->Aqueous_Layer SPE Solid-Phase Extraction (C18) Aqueous_Layer->SPE Elution Elution SPE->Elution Final_Product Dried Extract containing This compound Elution->Final_Product

Figure 2: Workflow for the extraction and isolation of this compound from plant tissue.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex biological matrices.

Rationale: Reversed-phase chromatography is suitable for separating polar molecules. The use of a chiral column is essential for resolving the (S) and (R) enantiomers. Tandem mass spectrometry provides high selectivity and sensitivity through multiple reaction monitoring (MRM).

Step-by-Step Protocol:

  • Sample Preparation:

    • Reconstitute the dried extract from the isolation step in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A chiral column, such as a Chiralpak AD-H or equivalent, for enantiomeric separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Precursor ion (Q1): m/z 144.1 (M+H)+

      • Product ions (Q3): Optimize by infusing a standard solution. Likely fragments would involve the loss of the carboxylic acid group (m/z 98.1) and other fragments of the piperidine ring.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Spike a blank matrix with known concentrations of the standard to account for matrix effects.

    • Use a stable isotope-labeled internal standard, if available, for the most accurate quantification.

Conclusion and Future Perspectives

This compound is a naturally occurring piperidine alkaloid with demonstrated, albeit not yet fully quantified, biological activities that warrant further investigation. Its confirmed presence in Erythrochiton brasiliensis and the evidence of related methylated compounds in Arabidopsis thaliana suggest a broader distribution in the plant kingdom than is currently documented. The elucidation of the specific N-methyltransferase in its biosynthetic pathway and the quantitative assessment of its ACE inhibitory and antibiotic properties are key areas for future research. The protocols outlined in this guide provide a solid foundation for researchers to explore the natural occurrence and pharmacological potential of this intriguing molecule, potentially leading to the development of new therapeutic agents.

References

  • Benade, F., Jülke, S., Schwelm, A., Herrfurth, C., König, S., Feussner, I., & Ludwig-Müller, J. (2023). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. Journal of Experimental Botany, 74(1), 458–471. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 415939, 1-Methylpiperidine-2-carboxylic acid. Retrieved from [Link]

  • Hartmann, M., & Zeier, J. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(48), E11456–E11464. [Link]

  • Benade, F., Jülke, S., Schwelm, A., Herrfurth, C., König, S., Feussner, I., & Ludwig-Müller, J. (2022). The defense-inducing compound N-hydroxy pipecolic acid is a major substrate for the methyltransferase PbBSMT of Plasmodiophora brassicae. Journal of Experimental Botany, 73(22), 7481–7495. [Link]

  • Mohnike, L., Benade, F., Jülke, S., Schwelm, A., König, S., Feussner, I., & Ludwig-Müller, J. (2022). N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv. [Link]

  • Jakubowicz, M., & Fereidoon, S. (2019). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Molecules, 24(11), 2047. [Link]

  • Holmes, E. C., Chen, Y. C., Sattely, E. S. (2019). An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato. Science Signaling, 12(606), eaay3328. [Link]

  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3859. [Link]

  • Popiołek, Ł., Biernasiuk, A., Paruch, K., & Malm, A. (2018). Synthesis and in vitro antimicrobial activity screening of new pipemidic acid derivatives. AMB Express, 8(1), 71. [Link]

  • Onajobi, F. A., Ojo, O. E., & Okhale, S. E. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 815-822. [Link]

  • Fessard, O., & Levesque, M. (2000). High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave. Journal of chromatography. B, Biomedical sciences and applications, 748(2), 335–342. [Link]

  • Iacovino, R., Iacovino, S., Angelico, R., & Schiavo, L. (2019). A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of Pipemidic Acid by Including It in Trimethyl-β-cyclodextrin. Molecules, 24(2), 324. [Link]

  • Yanagisawa, H., Ishihara, S., Ando, A., Kanazaki, T., Miyamoto, S., Koike, H., ... & Hiranuma, H. (1990). Synthesis and angiotensin converting enzyme inhibitory activity of N-carboxymethyldipeptides with omega-(4-piperidyl)alkyl group. Journal of medicinal chemistry, 33(10), 2925–2933. [Link]

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(S)-1-Methylpiperidine-2-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-Methylpiperidine-2-carboxylic Acid Derivatives and Analogs

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on a specific, chiral building block: this compound. We will explore its synthesis, the strategic development of its derivatives and analogs, and the critical structure-activity relationships (SAR) that dictate its biological function. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage this versatile scaffold in the pursuit of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

This compound is a chiral heterocyclic compound featuring a six-membered piperidine ring with a carboxylic acid at the C2 position and a methyl group on the nitrogen atom. Its molecular formula is C₇H₁₃NO₂[1]. The specific (S)-stereochemistry at the C2 position is often critical for precise interaction with biological targets like enzymes and receptors, making it a valuable chiral building block in asymmetric synthesis[2].

This scaffold serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds, notably in the development of analgesics, anti-inflammatory drugs, and agents targeting central nervous system disorders[2][3]. Its derivatives have demonstrated a broad spectrum of biological activities, including antibiotic, enzyme inhibition, and anticancer effects[2][4][5]. The hydrochloride salt is often used to enhance solubility in aqueous media for both synthesis and biological assays[3].

The inherent structural features of this molecule—a rigid ring system, a basic nitrogen, and an acidic carboxylic acid group—provide multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: From Core Scaffold to Diverse Analogs

The synthesis of the core scaffold and its subsequent derivatization are foundational to any research program. The primary goal is to establish efficient and stereochemically controlled synthetic routes.

Synthesis of the Core Scaffold: this compound

A common and efficient method for synthesizing the core scaffold is the N-methylation of the commercially available chiral precursor, L(-)-Pipecolinic acid.

Core_Synthesis LPA L(-)-Pipecolinic Acid Reaction Eschweiler-Clarke Reductive Amination LPA->Reaction Reagents Formaldehyde (HCHO) Formic Acid (HCOOH) Reagents->Reaction Product (S)-1-Methylpiperidine- 2-carboxylic acid Reaction->Product

Caption: Synthesis of the core scaffold via Eschweiler-Clarke reaction.

Experimental Protocol 2.1: N-Methylation of L(-)-Pipecolinic Acid

This protocol employs the Eschweiler-Clarke reaction, a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.

Causality: Formaldehyde first forms an iminium ion with the secondary amine of the pipecolinic acid. Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary N-methyl amine. This method is advantageous as it avoids the use of alkyl halides and occurs under mild conditions, preserving the stereochemistry of the chiral center.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve L(-)-Pipecolinic acid (1.0 eq) in formic acid (3.0 eq).

  • Reagent Addition: Slowly add aqueous formaldehyde (37% solution, 2.5 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10:1 Dichloromethane:Methanol with 1% acetic acid. The product should have a different Rf value than the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel[6].

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Generation of Analogs: Amide Coupling and Reductive Amination

With the core scaffold in hand, two powerful synthetic strategies for creating a diverse library of analogs are amide coupling at the carboxylic acid and reductive amination to introduce functionality on a modified piperidine ring.

Analog_Generation cluster_0 Amide Coupling Pathway cluster_1 Reductive Amination Pathway Core (S)-1-Methylpiperidine- 2-carboxylic acid Activated Activated Ester / Acyl Chloride Core->Activated HATU / SOCl2 Core_Reduced (S)-(1-Methylpiperidin-2-yl)methanol Core->Core_Reduced LiAlH4 Amide_Product Amide Analogs Activated->Amide_Product Amine R-NH2 (Amine Library) Amine->Amide_Product Aldehyde_Intermediate Piperidine-2-carbaldehyde Core_Reduced->Aldehyde_Intermediate Oxidation (PCC/DMP) RA_Product Substituted Amine Analogs Aldehyde_Intermediate->RA_Product NaBH(OAc)3 Aldehyde_Reagent R'-CHO (Aldehyde Library) Aldehyde_Reagent->RA_Product

Caption: General synthetic pathways for generating diverse analogs.

Experimental Protocol 2.2: HATU-Mediated Amide Coupling

Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by a primary or secondary amine. This method is highly efficient, minimizes racemization at the chiral center, and is compatible with a wide range of functional groups.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15-20 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add the desired amine (R-NH₂, 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS[7].

  • Quenching & Extraction: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel[6].

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in several therapeutic areas. Understanding the relationship between chemical structure and biological activity is paramount for lead optimization.

Case Study: Inhibitors of Mycobacterium tuberculosis MenA

A notable application of this scaffold is in the development of inhibitors against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis (Mtb)[8].

SAR_Logic cluster_mods Structural Modifications cluster_assays Activity Assessment start Lead Compound (Piperidine Core) mod1 Western Moiety (e.g., Benzophenone) start->mod1 Modify mod2 Central Moiety (e.g., Piperidine) start->mod2 Modify mod3 Eastern Moiety (e.g., Amine) start->mod3 Modify assay1 MenA Enzyme Inhibition (IC50) mod1->assay1 assay3 Physicochemical Properties (cLogP) mod1->assay3 mod2->assay1 mod2->assay3 mod3->assay1 mod3->assay3 assay2 Anti-Mtb Activity (GIC50) assay1->assay2 Correlates? assay3->assay2 Influences

Sources

Enantioselective Synthesis of (S)-1-Methylpiperidine-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

(S)-1-Methylpiperidine-2-carboxylic acid, also known as (S)-N-methylpipecolic acid, is a crucial chiral building block in the synthesis of numerous pharmacologically active compounds. The precise stereochemical orientation of the substituents on the piperidine ring is often paramount for biological activity and selectivity. This technical guide provides an in-depth overview of established and innovative methodologies for the enantioselective synthesis of this valuable compound, offering researchers and drug development professionals a comprehensive resource to inform their synthetic strategies.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a methyl group on the nitrogen atom and a carboxylic acid at the C2 position, with a defined (S)-configuration, imparts specific conformational constraints and potential binding interactions that are leveraged in drug design. Consequently, robust and efficient methods for the synthesis of enantiomerically pure this compound are of high demand in the pharmaceutical industry.

This guide will explore various synthetic pathways, including diastereoselective approaches utilizing chiral auxiliaries, catalytic asymmetric methods, and biocatalytic strategies. Each section will delve into the mechanistic underpinnings of the synthetic route, provide detailed experimental protocols, and offer insights into the advantages and limitations of each approach.

I. Diastereoselective Synthesis via Chiral Auxiliaries

A well-established strategy for achieving enantioselectivity is the use of chiral auxiliaries. This approach involves the temporary attachment of a chiral molecule to an achiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product.

Conceptual Framework

The core principle of this methodology lies in the diastereoselective formation of a new stereocenter under the influence of a pre-existing one in the chiral auxiliary. The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other.

Illustrative Synthetic Pathway: Aza-Diels-Alder Reaction

A powerful example of this approach is the asymmetric aza-Diels-Alder reaction.[2][3] In this strategy, a chiral imine, derived from a chiral amine and a glyoxylate ester, reacts with a diene to form a substituted piperidine ring with high diastereoselectivity. Subsequent transformations, including N-methylation and ester hydrolysis, afford the target molecule.

Experimental Protocol: Asymmetric Aza-Diels-Alder Approach

Step 1: Formation of the Chiral Imine A solution of (R)-(+)-α-methylbenzylamine and an 8-phenylmenthyl glyoxylate ester in a suitable solvent such as trifluoroethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until complete formation of the imine.

Step 2: Aza-Diels-Alder Cycloaddition The diene (e.g., 1,3-butadiene) is added to the solution of the chiral imine, along with one equivalent of trifluoroacetic acid.[2][3] The reaction mixture is stirred at a controlled temperature until the cycloaddition is complete.

Step 3: N-Debenzylation and N-Methylation The resulting cycloadduct is subjected to hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to remove the α-methylbenzyl group from the nitrogen atom. The secondary amine is then methylated using a suitable methylating agent, such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

Step 4: Hydrolysis of the Ester The final step involves the hydrolysis of the 8-phenylmenthyl ester under basic conditions (e.g., using lithium hydroxide) to yield this compound.

Data Summary: Diastereoselective Aza-Diels-Alder Reaction
StepKey ReagentsDiastereomeric Excess (d.e.)Yield
CycloadditionChiral imine, diene, trifluoroacetic acid>95%[2][3]~50% (isolated)[2]
N-DebenzylationH₂, Pd/C-High
N-MethylationHCHO, HCOOH-High
Ester HydrolysisLiOH-High

II. Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to enantioselective transformations.[4] This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Conceptual Framework

The chiral catalyst, typically a transition metal complex with a chiral ligand or an organocatalyst, interacts with the substrate to create a transient chiral intermediate. This intermediate then reacts to form the product with a high degree of enantioselectivity.

Illustrative Synthetic Pathway: Asymmetric Hydrogenation

One potential catalytic asymmetric route involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an N-methyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid derivative. The use of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, can facilitate the enantioselective reduction of the double bond.

Experimental Protocol: Catalytic Asymmetric Hydrogenation

Step 1: Synthesis of the Prochiral Substrate The synthesis of the N-methyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid precursor can be achieved through various methods, often involving a multi-step sequence starting from commercially available materials.

Step 2: Asymmetric Hydrogenation The prochiral substrate is dissolved in a suitable solvent and placed in a high-pressure reactor. A chiral catalyst, such as a Rh(I) complex with a chiral bisphosphine ligand (e.g., BINAP), is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the hydrogenation is complete.

Step 3: Deprotection If the carboxylic acid group is protected as an ester, a final deprotection step is required to yield the target molecule.

Data Summary: Catalytic Asymmetric Hydrogenation (Hypothetical)
Catalyst SystemSubstrateEnantiomeric Excess (ee)Yield
[Rh(COD)(R,R)-DIPAMP)]⁺BF₄⁻N-Boc-dehydroproline methyl ester>95%High
Ru(OAc)₂((S)-BINAP)Various unsaturated substratesHighHigh

Note: The data in this table is illustrative for asymmetric hydrogenation of similar substrates and serves as a benchmark for potential outcomes in the synthesis of the target molecule.

III. Biocatalytic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral compounds.[5][6][7] Enzymes offer unparalleled stereoselectivity under mild reaction conditions.

Conceptual Framework

Enzymes, being inherently chiral macromolecules, create highly specific active sites that can distinguish between enantiomers or enantiotopic faces of a prochiral substrate. This leads to the formation of a single enantiomer of the product with exceptional purity.

Illustrative Synthetic Pathway: Enzymatic Resolution

A common biocatalytic strategy is the kinetic resolution of a racemic mixture. For the synthesis of this compound, this could involve the enzymatic resolution of a racemic ester of N-methylpipecolic acid. A lipase or an esterase can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.

Experimental Protocol: Enzymatic Resolution of (±)-1-Methylpiperidine-2-carboxylic acid ethyl ester

Step 1: Synthesis of the Racemic Ester Racemic 1-Methylpiperidine-2-carboxylic acid is esterified using standard methods (e.g., reaction with ethanol in the presence of an acid catalyst) to produce the corresponding ethyl ester.

Step 2: Enzymatic Hydrolysis The racemic ester is suspended in a buffered aqueous solution. A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled pH and temperature. The enzyme will selectively hydrolyze the (S)-ester to the (S)-acid.

Step 3: Separation After the reaction reaches approximately 50% conversion, the mixture is worked up. The unreacted (R)-ester can be extracted with an organic solvent, while the (S)-acid remains in the aqueous phase. Acidification of the aqueous phase followed by extraction yields the desired this compound.

Data Summary: Biocatalytic Resolution
EnzymeSubstrateEnantiomeric Excess (ee) of ProductConversion
Lipase (e.g., CAL-B)Racemic N-methylpipecolic ester>99%~50%

Visualization of Synthetic Workflows

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the key transformations and logical flow of each approach.

Diastereoselective_Synthesis cluster_start Starting Materials cluster_reaction Key Transformations cluster_end Final Product Chiral Amine Chiral Amine Imine Formation Imine Formation Chiral Amine->Imine Formation Glyoxylate Ester Glyoxylate Ester Glyoxylate Ester->Imine Formation Diene Diene Aza-Diels-Alder Aza-Diels-Alder Diene->Aza-Diels-Alder Imine Formation->Aza-Diels-Alder N-Debenzylation & N-Methylation N-Debenzylation & N-Methylation Aza-Diels-Alder->N-Debenzylation & N-Methylation Ester Hydrolysis Ester Hydrolysis N-Debenzylation & N-Methylation->Ester Hydrolysis This compound This compound Ester Hydrolysis->this compound

Caption: Diastereoselective Synthesis Workflow via Aza-Diels-Alder Reaction.

Catalytic_Asymmetric_Synthesis cluster_start Starting Material cluster_reaction Key Transformation cluster_end Final Product Prochiral Precursor Prochiral Precursor Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Precursor->Asymmetric Hydrogenation This compound This compound Asymmetric Hydrogenation->this compound Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Hydrogenation

Caption: Catalytic Asymmetric Synthesis Workflow via Hydrogenation.

Biocatalytic_Resolution cluster_start Starting Material cluster_reaction Key Transformation cluster_products Separated Products Racemic Ester Racemic Ester Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic Ester->Enzymatic Hydrolysis (S)-Acid (S)-Acid Enzymatic Hydrolysis->(S)-Acid (R)-Ester (R)-Ester Enzymatic Hydrolysis->(R)-Ester Enzyme (Lipase) Enzyme (Lipase) Enzyme (Lipase)->Enzymatic Hydrolysis

Caption: Biocatalytic Resolution Workflow.

IV. Comparative Analysis and Future Outlook

Synthetic StrategyAdvantagesDisadvantagesKey Considerations
Diastereoselective Synthesis Reliable, high diastereoselectivity often achievable.[2]Stoichiometric use of chiral auxiliary, additional protection/deprotection steps may be required.Availability and cost of the chiral auxiliary, efficiency of auxiliary removal and recovery.
Catalytic Asymmetric Synthesis High atom economy, small amount of catalyst needed.[4]Catalyst development can be challenging and expensive, optimization of reaction conditions is critical.Catalyst screening, ligand synthesis, substrate scope limitations.
Biocatalytic Approaches Exceptional enantioselectivity, mild reaction conditions, environmentally friendly.[5][6]Limited to ~50% yield in kinetic resolutions, enzyme stability and availability can be a concern.Enzyme screening and optimization, potential for process intensification (e.g., immobilized enzymes).[8]

The choice of the optimal synthetic route for this compound will depend on various factors, including the desired scale of production, cost considerations, and the available expertise and equipment. For large-scale manufacturing, catalytic asymmetric synthesis and biocatalytic methods are often preferred due to their efficiency and sustainability.

The field of asymmetric synthesis is continuously evolving, with ongoing research focused on the development of novel catalysts and biocatalysts with improved activity, selectivity, and broader substrate scope. Future advancements in these areas will undoubtedly provide even more efficient and practical routes to valuable chiral building blocks like this compound, further enabling the discovery and development of new and improved therapeutics.

References

  • Bailey, P. D., et al. (1996). Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications, (15), 1681-1682. [Link]

  • Vitaku, E., et al. (2014). Piperidine-containing natural products: isolation, biological relevance, and synthesis. Journal of Medicinal Chemistry, 57(15), 6127-6173. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]

  • Holmes, A. B., et al. (1996). Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels-Alder reaction. Heriot-Watt Research Portal. [Link]

  • Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]

  • Ma, D., et al. (2018). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 23(12), 3245. [Link]

  • Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614-8618. [Link]

  • Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591-601. [Link]

  • Yang, Z. P., et al. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link]

  • Diaz, M. R., et al. (2018). Diastereoselective Synthesis of Functionally Diverse Substituted Pipecolic Acids. The Journal of Organic Chemistry, 83(15), 8010-8020. [Link]

  • Vogt, H., & Bräse, S. (2015). Recent Advances in Asymmetric Catalytic Methods for the Formation of Acyclic α,α-Disubstituted α-Amino Acids. The Journal of Organic Chemistry, 80(1), 1-7. [Link]

  • Bornscheuer, U. T., et al. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 57(27), 7996-8025. [Link]

  • Gong, L. Z., et al. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Journal of Organic and Biomolecular Chemistry, 12(1), 27-38. [Link]

  • Schmideder, S., et al. (2022). Recent Advances in Biocatalysis for Drug Synthesis. International Journal of Molecular Sciences, 23(19), 11894. [Link]

  • Pharmaguideline. Asymmetric Synthesis: Partial and Absolute. [Link]

  • Balakumar, V., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. European Journal of Organic Chemistry, 2019(15), 2633-2641. [Link]

  • Sutherland, A. (2008). Asymmetric Synthesis of Unsaturated Monocyclic and Bicyclic Nitrogen Heterocycles. Synlett, 2008(1), 0001-0020. [Link]

  • Zhao, H. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Chemical Society Reviews, 46(10), 2914-2931. [Link]

  • Paradisi, F., et al. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Organic Process Research & Development. [Link]

  • Asymmetric synthesis of pipecolic acid derivatives 37 via the Brønsted... - ResearchGate. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8346-8355. [Link]

Sources

(S)-1-Methylpiperidine-2-carboxylic Acid: A Technical Guide to its Mechanistic Profile and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Methylpiperidine-2-carboxylic acid, also known as N-Methyl-L-pipecolic acid, is a chiral cyclic amino acid derivative that has garnered significant interest within the scientific community. While its primary and most established role is that of a versatile chiral building block in the synthesis of complex pharmaceutical agents, emerging evidence suggests it may possess intrinsic biological activities. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, with a focus on its potential as an angiotensin-converting enzyme (ACE) inhibitor and an antimicrobial agent. Furthermore, this guide details its crucial function as a synthetic precursor and furnishes comprehensive, validated experimental protocols for researchers to investigate its bioactivities.

Introduction: The Dual Identity of this compound

This compound occupies a unique position in medicinal chemistry and pharmacology. It is structurally a derivative of pipecolic acid, a lysine metabolite found in the mammalian brain. Its chirality at the C2 position is a critical feature, influencing its biological interactions and making it a valuable asset in stereoselective synthesis.[1]

The principal application of this compound lies in its role as a key intermediate in the production of various pharmaceuticals, most notably local anesthetics such as mepivacaine and bupivacaine.[2][3][4] Its rigid piperidine scaffold and available functional groups (a carboxylic acid and a tertiary amine) allow for the construction of molecules with precise three-dimensional architectures, a prerequisite for specific interactions with biological targets.

Beyond its foundational role in synthesis, preliminary research has indicated that this compound may exhibit direct biological effects. These putative activities, including ACE inhibition and antibiotic properties, are the focus of ongoing investigation and are detailed in this guide.

A Cornerstone in Pharmaceutical Synthesis: The Chiral Building Block

The utility of this compound as a chiral synthon cannot be overstated. Its rigid conformational structure and defined stereochemistry are highly desirable in drug design, where precise spatial arrangement of pharmacophores is necessary for optimal target engagement.

A prime example of its application is in the synthesis of the local anesthetic mepivacaine.[2][3] In this process, the carboxylic acid moiety of this compound is activated and subsequently reacted with 2,6-dimethylaniline to form an amide bond, yielding the final drug product.[3] The (S)-enantiomer is crucial for the desired pharmacological activity and reduced toxicity profile of the resulting anesthetic.

Synthesis_of_Mepivacaine cluster_reactants Reactants cluster_process Synthesis cluster_product Product S_MPCA (S)-1-Methylpiperidine- 2-carboxylic acid Activation Carboxylic Acid Activation S_MPCA->Activation e.g., SOCl₂ DMA 2,6-Dimethylaniline Amide_Coupling Amide Bond Formation DMA->Amide_Coupling Activation->Amide_Coupling Mepivacaine Mepivacaine Amide_Coupling->Mepivacaine

Figure 1: Synthetic pathway of Mepivacaine from this compound.

Putative Mechanisms of Action: An Area of Active Research

While its role as a synthetic intermediate is well-established, there are indications that this compound may possess inherent biological activity. The following sections explore these potential mechanisms.

Angiotensin-Converting Enzyme (ACE) Inhibition

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key therapeutic strategy for hypertension.[5] Angiotensin-converting enzyme (ACE) is a central component of this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[5] Inhibition of ACE is a clinically validated approach to lowering blood pressure.

Some reports suggest that this compound may act as an ACE inhibitor.[1] The structural similarity of its piperidine ring to the proline residue found in many potent ACE inhibitors provides a rationale for this hypothesis. The carboxylate group is positioned to interact with the zinc ion in the active site of ACE, a key interaction for inhibitory activity.[5]

However, to date, there is a conspicuous absence of publicly available, peer-reviewed data quantifying the potency (e.g., IC50 value) of this compound as an ACE inhibitor. This represents a significant knowledge gap and an opportunity for further research.

CompoundTargetIC50 ValueReference
This compoundACEN/A
Captopril (Reference Inhibitor)ACE~21.81 µM[6]

N/A: Not available in publicly accessible literature.

This protocol outlines a robust method for determining the ACE inhibitory activity of this compound. The assay is based on the cleavage of a fluorogenic substrate by ACE, where the presence of an inhibitor reduces the fluorescent signal.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • Tris buffer (0.150 M, pH 8.3) containing 1.125 M NaCl (Substrate buffer)

  • Tris buffer (0.150 M, pH 8.3) containing 0.1 mM ZnCl2 (Enzyme buffer)

  • This compound (test compound)

  • Captopril (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 405 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve ACE in Enzyme buffer to a working concentration of 2.5 mU/mL.

    • Dissolve the fluorogenic substrate in Substrate buffer to a concentration of 0.45 mM.

    • Prepare a stock solution of this compound in ultrapure water. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare a similar dilution series for captopril.

  • Assay Setup:

    • In the wells of the 96-well microplate, add 40 µL of the test compound dilutions or control (ultrapure water for control, captopril for positive control).

    • Add 40 µL of the ACE working solution to all wells except for the blanks. To the blank wells, add 40 µL of Enzyme buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 160 µL of the substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30 minutes, with readings every minute.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of ACE inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare ACE, Substrate, and Test Compound Dilutions Plating Add Compound and ACE to 96-well plate Reagents->Plating Incubation Pre-incubate at 37°C Plating->Incubation Reaction_Start Add Substrate Incubation->Reaction_Start Measurement Kinetic Fluorescence Reading Reaction_Start->Measurement Calculation Calculate Inhibition % Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Figure 2: Workflow for the in vitro ACE inhibition assay.

Antibiotic Activity

There are also reports suggesting that this compound possesses antibiotic properties, purportedly through the inhibition of bacterial protein synthesis by binding to the ribosome. While the precise binding site and affinity have not been detailed for this specific molecule, the general mechanism involves steric hindrance within the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain.

This proposed mechanism is intriguing, as the bacterial ribosome is a well-validated target for a number of clinically successful antibiotics. However, similar to the case with ACE inhibition, there is a lack of specific, quantitative data (e.g., Minimum Inhibitory Concentration (MIC) against various bacterial strains, or binding affinity (Kd) to the bacterial ribosome) for this compound in the available literature.

This protocol describes a fluorescence polarization (FP) assay to quantify the binding of this compound to bacterial 70S ribosomes. The assay measures the displacement of a fluorescently labeled ligand from the ribosome by the test compound.

Materials:

  • Purified bacterial 70S ribosomes (e.g., from E. coli)

  • Fluorescently labeled antibiotic known to bind to the ribosome (e.g., fluorescently tagged erythromycin or a peptide)

  • Ribosome binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)

  • This compound (test compound)

  • Known ribosome-binding antibiotic (positive control)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the 70S ribosome stock to a working concentration (e.g., 50 nM) in ice-cold binding buffer.

    • Dilute the fluorescently labeled ligand to a working concentration (e.g., 10 nM) in binding buffer.

    • Prepare a serial dilution of this compound in binding buffer.

  • Assay Setup:

    • In the wells of the 384-well plate, add 5 µL of the test compound dilutions.

    • Add 5 µL of the diluted fluorescent ligand to all wells.

    • Add 10 µL of the diluted 70S ribosome solution to all wells except for the 'ligand only' controls.

    • For 'ligand only' controls, add 10 µL of binding buffer.

    • The final volume in each well should be 20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30 minutes in the dark to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization in each well using a suitable plate reader.

  • Data Analysis:

    • Subtract the background FP value (wells with buffer only).

    • Plot the FP values against the logarithm of the competitor concentration.

    • Fit the data to a competitive binding model to determine the Ki or IC50 value.

Ribosome_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Ribosomes, Fluorescent Ligand, and Test Compound Dilutions Plating Combine Reagents in 384-well plate Reagents->Plating Incubation Incubate at RT Plating->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Calculation Plot FP vs. [Compound] Measurement->Calculation Ki_IC50 Determine Ki or IC50 Calculation->Ki_IC50

Figure 3: Workflow for the bacterial ribosome binding assay.

Neuromodulatory Effects

Given that its parent compound, pipecolic acid, is a metabolite of lysine in the brain, there is interest in the potential neuropharmacological effects of this compound. Research on pipecolic acid itself has shown that it can be actively transported into the brain and may have a modulatory role.[7][8][9] The N-methylation of this compound could alter its blood-brain barrier permeability and its interaction with neuronal targets.

It is important to distinguish the potential activity of this compound from that of its more complex derivatives. Several derivatives of piperidine-2-carboxylic acid have been developed as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. However, there is currently no direct evidence to suggest that this compound itself is a potent ligand for any specific neurotransmitter receptor or transporter. Further investigation is required to elucidate any direct effects on neuronal signaling.

This protocol provides a framework for assessing the inhibitory effect of this compound on key neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Materials:

  • HEK293 cells stably expressing the human transporter of interest (e.g., hSERT)

  • Poly-D-lysine coated 96- or 384-well plates

  • Fluorescent substrate for the transporter (available in commercial kits)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • This compound (test compound)

  • Known transporter inhibitor (e.g., fluoxetine for SERT) as a positive control

  • Fluorescence plate reader with bottom-read capabilities

Procedure:

  • Cell Plating:

    • Plate the transporter-expressing cells in the coated microplates at an optimized density and allow them to adhere overnight.

  • Compound Addition:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the test compound dilutions (prepared in assay buffer) to the wells and incubate for 10-15 minutes at 37°C.

  • Substrate Addition:

    • Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader and measure the increase in intracellular fluorescence over time (kinetic read) or at a fixed endpoint.

  • Data Analysis:

    • For kinetic reads, determine the rate of uptake from the slope of the fluorescence curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

This compound is a molecule of significant utility, primarily as a chiral building block in the synthesis of important pharmaceuticals. Its role in providing the stereochemically defined core of drugs like mepivacaine is well-documented and critical to their therapeutic success.

The exploration of its intrinsic biological activities is an emerging field. While there are tantalizing suggestions of its potential as an ACE inhibitor and an antibiotic, the current body of evidence lacks the quantitative rigor necessary to fully substantiate these claims. The experimental protocols provided in this guide offer a clear path for researchers to systematically investigate these putative mechanisms of action.

Future research should focus on:

  • Quantitative Pharmacological Profiling: Determining the IC50 and Ki values of this compound against ACE, bacterial ribosomes, and a broad panel of neurotransmitter receptors and transporters.

  • In Vivo Efficacy Studies: Should in vitro activity be confirmed, assessing the compound's efficacy in relevant animal models of hypertension or bacterial infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural requirements for any observed biological activity.

By addressing these key areas, the scientific community can fully elucidate the mechanistic profile of this compound and potentially unlock new therapeutic applications for this versatile molecule.

References

  • Rapid production of the anaesthetic mepivacaine through continuous, portable technology. (2024). Green Chemistry. [Link]

  • Mepivacaine. PubChem. [Link]

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  • N-Methyl-L-pipecolic acid. PubChem. [Link]

  • Process for preparing levobupivacaine and analogues thereof. (1996).
  • (R)-N-Boc-pipecolic acid (3). ResearchGate. [Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. (2017). Plant Physiology. [Link]

  • Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. (2021). Molecules. [Link]

  • Angiotensin-converting enzyme inhibitory activity of polyphenolic compounds from Peperomia pellucida (L) Kunth: An in silico molecular docking study. (2019). Journal of Applied Pharmaceutical Science. [Link]

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  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. (1992). Journal of Medicinal Chemistry. [Link]

  • Modern Development in ACE inhibitors. (2010). Der Pharmacia Lettre. [Link]

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  • 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. (1990). Journal of Medicinal Chemistry. [Link]

  • 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. PubChem. [Link]

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  • The effect of hypermethylation on the functional properties of transfer ribonucleic acid. Ribosome-binding and polypeptide synthesis. (1970). The Biochemical Journal. [Link]

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Literature review of (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-1-Methylpiperidine-2-carboxylic acid

Introduction: The Significance of a Chiral Scaffold

This compound, also known as (S)-N-Methylpipecolic acid, is a chiral piperidine derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. As a non-proteinogenic α-amino acid, its rigid, six-membered ring structure provides a well-defined three-dimensional scaffold. This structural feature is paramount, as the specific spatial arrangement of its functional groups—the carboxylic acid, the tertiary amine, and the chiral center—is critical for precise molecular recognition and binding to biological targets such as enzymes and receptors.[1]

This guide offers a comprehensive overview of this compound, delving into its chemical properties, synthesis, reactivity, and biological significance. It is intended for researchers and drug development professionals seeking to leverage this versatile building block in the creation of novel therapeutic agents. Its utility as a key intermediate in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory drugs, and treatments for neurological disorders, underscores its importance in modern drug discovery.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its application. The hydrochloride salt is often used to enhance solubility and stability.[2]

Core Properties
PropertyValueSource
Molecular Formula C₇H₁₃NO₂[3]
Molecular Weight 143.18 g/mol [3]
CAS Number 41447-18-1[4][5]
Appearance White crystalline solid[1]
Melting Point (HCl Salt) 208–210°C[1]
Solubility (HCl Salt) Soluble in polar solvents (water, methanol)[1]
SMILES CN1CCCC[C@H]1C(=O)O
The Critical Role of Chirality

The "(S)" designation in the name denotes the specific stereoconfiguration at the C2 position of the piperidine ring. This chirality is not a trivial detail; it is the cornerstone of its biological specificity. The (S)-enantiomer is crucial for effective binding to biological targets, often exhibiting significantly higher affinity and activity compared to its (R)-counterpart or the racemic mixture.[1] This enantioselectivity is a guiding principle in modern pharmacology, where designing drugs to fit a specific chiral pocket on a receptor or enzyme active site is key to maximizing efficacy and minimizing off-target effects.

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structural features of this compound give rise to a predictable spectroscopic signature, essential for its identification and quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would display distinct signals for the N-methyl group (a singlet), the methine proton at the chiral C2 position, and a series of complex multiplets for the methylene protons (C3, C4, C5, C6) of the piperidine ring. The carboxylic acid proton would appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals: one for the carbonyl carbon of the carboxylic acid (typically downfield, ~170-180 ppm), one for the N-methyl carbon, and five signals corresponding to the carbons of the piperidine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretch from the carboxylic acid hydrogen bonding, typically centered around 3000 cm⁻¹. A strong C=O (carbonyl) stretching band will be prominent around 1700-1730 cm⁻¹. As a tertiary amine, it will lack the characteristic N-H stretching bands seen in primary or secondary amines.[6]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would typically show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of the free acid plus a proton.

Synthesis: Crafting the Chiral Core

The efficient and stereoselective synthesis of this compound is critical for its use in research and manufacturing. Several strategies have been developed, each with distinct advantages and limitations.

Comparative Analysis of Synthetic Routes
MethodStarting MaterialKey ReagentsTypical YieldAdvantagesLimitations
Reductive Amination (S)-Pipecolinic acidFormaldehyde, H₂/Pd/C or NaBH₃CN>80%High yield, stereospecific, uses common reagents.Requires handling of formaldehyde and catalytic hydrogenation.
Direct N-Methylation (S)-Pipecolinic acidCH₃I, NaH60–65%Straightforward, scalable.Potential for racemization, use of hazardous reagents (NaH, CH₃I).[1]
Chiral Resolution Racemic 1-Methylpiperidine-2-carboxylic acidL-Tartaric acid~40%High enantiomeric purity.Low theoretical maximum yield (50%), requires additional separation steps.[1]
Nitrile Hydrolysis (S)-1-Methylpiperidine-2-carbonitrile6N HCl~70%High purity, minimal racemization.Requires the synthesis of the enantiopure nitrile precursor.[1]
Synthetic Workflow: Reductive Amination

The most common and efficient laboratory-scale synthesis involves the reductive amination of the naturally occurring amino acid (S)-Pipecolinic acid (L-Pipecolinic acid). This method preserves the stereochemistry of the starting material.

cluster_0 Reductive Amination Pathway A (S)-Pipecolinic Acid B Intermediate Iminium Ion A->B Condensation C (S)-1-Methylpiperidine- 2-carboxylic acid B->C Reduction Reagent1 Formaldehyde (HCHO) Reagent1->B Reagent2 Reducing Agent (e.g., H₂/Pd/C) Reagent2->C cluster_1 Key Derivatization Reactions Core (S)-1-Methylpiperidine- 2-carboxylic acid Ester Ester Derivative (e.g., Methyl Ester) Core->Ester Esterification (ROH, H⁺) Amide Amide Derivative Core->Amide Amidation (1. SOCl₂ 2. R₂NH) Alcohol Primary Alcohol Core->Alcohol Reduction (LiAlH₄) cluster_2 Proposed Antibiotic Mechanism Molecule (S)-1-Methylpiperidine- 2-carboxylic acid Ribosome Bacterial Ribosome (P-site) Molecule->Ribosome Binds to Ribosome->Block tRNA Aminoacyl-tRNA tRNA->Ribosome Attempts to bind Protein Protein Synthesis Block->Protein HALTED

Sources

Methodological & Application

Application Notes & Protocols: (S)-1-Methylpiperidine-2-carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Stereoselective Control

(S)-1-Methylpiperidine-2-carboxylic acid, also known as (S)-N-methylpipecolic acid, is a chiral cyclic α-amino acid that holds a privileged position in the field of asymmetric synthesis. Its rigid piperidine backbone reduces conformational flexibility, while the presence of three key functional groups—a stereogenic center at C2, a tertiary amine, and a carboxylic acid—provides a unique combination of properties. This structure is not merely a synthetic curiosity; it is a recurring motif in numerous biologically active molecules and serves as a powerful tool for inducing chirality in a variety of chemical transformations.[1][2]

This guide provides an in-depth exploration of the multifaceted roles of this compound. We will delve into its application as a proline-mimetic organocatalyst, its use as a precursor to chiral ligands for transition metal catalysis, and its function as a high-value chiral building block in the synthesis of pharmaceuticals. The protocols and mechanistic discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for precise stereochemical control.

Part 1: Proline-Mimetic Organocatalysis

The structural similarity of this compound to the renowned organocatalyst (S)-proline allows it to catalyze a range of asymmetric reactions. The underlying mechanism, enamine catalysis, leverages the molecule's secondary amine (after in-situ formation or use of the non-methylated precursor) and carboxylic acid to mimic the function of Class I aldolase enzymes.[3] The N-methyl group, while preventing direct participation as a secondary amine, informs the behavior of N-alkylated proline derivatives, which are known to be effective catalysts.

The Enamine Catalytic Cycle: A Mechanistic Overview

The catalytic cycle for an aldol reaction serves as a prime example of its mode of action. The process is a synergistic interplay between the amine and carboxylic acid functionalities.

  • Enamine Formation: The cycle begins with the condensation of a ketone donor with the secondary amine of the catalyst (or a related proline-type catalyst) to form an iminium ion. Subsequent deprotonation, often facilitated by the carboxylate acting as a general base, generates a nucleophilic enamine intermediate.[4]

  • Stereoselective C-C Bond Formation: The crucial stereochemical-determining step involves the attack of the enamine onto an aldehyde acceptor. The catalyst's rigid chiral scaffold directs the enamine to attack one specific face (e.g., the Re-face) of the aldehyde. Simultaneously, the carboxylic acid group activates the aldehyde via hydrogen bonding, lowering the energy of the transition state and enhancing stereocontrol in a manner analogous to a Zimmerman-Traxler model.[5]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water present in the reaction medium, releasing the chiral β-hydroxy ketone product and regenerating the catalyst to complete the cycle.[3]

Enamine_Catalytic_Cycle cluster_cycle Catalyst (S)-Pipecolic Acid (Analogue) Iminium Iminium Ion Catalyst->Iminium - H₂O Ketone Ketone (Donor) Ketone->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H⁺ TS Asymmetric Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Product_Iminium Product Iminium TS->Product_Iminium Product_Iminium->Catalyst + H₂O (Regeneration) Product Chiral Aldol Product Product_Iminium->Product Hydrolysis

Caption: Proline-mimetic enamine catalytic cycle for the aldol reaction.
Protocol: Representative Asymmetric Aldol Reaction

This protocol is based on well-established procedures for proline and its derivatives, which are expected to provide a reliable model for the catalytic behavior of (S)-pipecolic acid analogues.[6][7]

Objective: To synthesize a chiral β-hydroxy ketone from an aldehyde and a ketone.

Materials:

  • (S)-Pipecolic acid (or a suitable N-alkylated derivative) (Catalyst, 20 mol%)

  • Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 mmol, 1.0 equiv)

  • Ketone (e.g., Cyclohexanone) (10.0 mmol, 10.0 equiv)

  • Solvent (e.g., DMSO or a Methanol/Water mixture) (2.0 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry vial, add the (S)-pipecolic acid analogue (0.2 mmol).

  • Add the solvent (2.0 mL) and stir until the catalyst is dissolved.

  • Add the ketone (10.0 mmol) to the solution, followed by the aldehyde (1.0 mmol).

  • Stir the reaction mixture at room temperature (approx. 20-25 °C) for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral aldol product.

  • Characterize the product and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using chiral HPLC or NMR analysis of a Mosher's ester derivative.

Expected Performance (Based on Analogous Catalysts)

Direct experimental data for this compound as an aldol catalyst is limited in readily available literature. However, data from reactions catalyzed by the parent compound, (S)-pipecolic acid, and proline provide a strong benchmark for expected outcomes.[8]

Aldehyde SubstrateKetone DonorCatalyst (Analogue)Yield (%)dr (anti:syn)ee (%) (anti)Reference
Ethyl Glyoxylate IminePropanal(S)-Pipecolic AcidHigh1.4:1>98[8]
4-NitrobenzaldehydeCyclohexanone(S)-Proline9795:599[6]
IsovaleraldehydeAcetone(S)-Proline61-95[9]
BenzaldehydeAcetoneProline Derivative80-52[7]

Part 2: Precursor for Chiral Ligands in Metal Catalysis

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of chiral ligands for transition metal-catalyzed reactions. By functionalizing the carboxylic acid (e.g., converting it to an amide bearing a phosphine group), one can create powerful bidentate P,N-ligands. These ligands are particularly effective in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction for forming stereogenic carbon centers.[10][11]

Mechanism of Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The AAA reaction involves the substitution of an allylic leaving group with a nucleophile, controlled by a chiral palladium catalyst.

  • Oxidative Addition: The catalytic cycle starts with the coordination of the Pd(0) complex to the alkene of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a cationic η³-allyl-Pd(II) complex. The chiral ligand is now bound to the palladium center.

  • Nucleophilic Attack: The chiral ligand creates a sterically and electronically biased environment around the palladium. This environment dictates which terminus of the η³-allyl intermediate the nucleophile will attack and from which face, thereby controlling the stereochemistry of the newly formed C-C bond.

  • Reductive Elimination: After the nucleophile attacks, the resulting complex undergoes reductive elimination to release the chiral product and regenerate the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12]

AAA_Cycle Pd0 Pd(0)Ln Coord_Complex Coordination Complex Pd0->Coord_Complex + Substrate Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->Coord_Complex Pi_Allyl_PdII η³-Allyl-Pd(II)Ln (Chiral Environment) Coord_Complex->Pi_Allyl_PdII Oxidative Addition Attack Stereoselective Attack Pi_Allyl_PdII->Attack + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Product_Complex Product-Pd(0) Complex Attack->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Chiral Product (R-Nu) Product_Complex->Product

Caption: Catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.
Protocol: Representative Pd-Catalyzed AAA

This protocol describes a typical procedure for an AAA reaction using a chiral P,N-ligand conceptually derived from this compound.

Objective: To perform an enantioselective alkylation of a soft nucleophile with an allylic acetate.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or [Pd(η³-C₃H₅)Cl]₂ (Catalyst precursor, 2 mol%)

  • Chiral P,N-Ligand (derived from the topic molecule) (4.5 mol%)

  • rac-1,3-Diphenyl-2-propenyl acetate (Allylic substrate, 0.5 mmol, 1.0 equiv)

  • Dimethyl malonate (Nucleophile, 1.5 mmol, 3.0 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (Base, 1.5 mmol, 3.0 equiv)

  • Potassium acetate (KOAc) (Additive, catalytic amount)

  • Anhydrous Dichloromethane (DCM) (Solvent, 2.0 mL)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the palladium precursor and the chiral ligand to a dry Schlenk flask.

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • In a separate vial, dissolve the allylic substrate (0.5 mmol) in anhydrous DCM (1.0 mL).

  • To the catalyst mixture, add the nucleophile (dimethyl malonate), the base (BSA), and the additive (KOAc).

  • Add the solution of the allylic substrate to the catalyst mixture via syringe.

  • Stir the reaction at room temperature for the required time (typically 12-48 hours), monitoring by TLC or GC.

  • Once the reaction is complete, quench by adding water and dilute with diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance (Based on Analogous Ligand Systems)

While a specific ligand derived from (S)-1-methylpipecolic acid is not extensively reported, the performance of other amino acid-derived P,N ligands in AAA provides a reliable guide to the expected high levels of stereocontrol.[10][11]

Allylic SubstrateNucleophileLigand TypeYield (%)ee (%)Reference
1,3-Diphenylallyl AcetateDimethyl MalonatePhosphino-oxazoline>9598[12]
1,3-Diphenylallyl AcetateNitromethaneTrost Ligand9095[12]
Cyclohexenyl AcetateDimethyl MalonatePhosphino-oxazoline8596[12]
Divinylethylene CarbonatePhthalimideTrost Ligand8197[13]

Part 3: Chiral Building Block in Pharmaceutical Synthesis

Perhaps the most direct and impactful application of this compound is its role as a chiral building block in the synthesis of pharmaceuticals. Its rigid, stereodefined structure is incorporated directly into the final drug molecule, where it is often crucial for binding to biological targets like enzymes or receptors.[14]

Application in Local Anesthetics: The "-caine" Family

This compound is a key structural component and direct precursor for the local anesthetic Mepivacaine . Furthermore, its parent scaffold, (S)-pipecolic acid, is the starting point for other important long-acting anesthetics like Ropivacaine and Levobupivacaine (the (S)-enantiomer of Bupivacaine).[1][15][16] In these molecules, the piperidine ring serves as the hydrophilic amine portion, which is linked via an amide bond to a lipophilic aromatic group. The specific stereochemistry imparted by the (S)-pipecolic core is critical for reducing the cardiotoxicity observed with the racemic mixtures of these drugs.[16]

Caption: Synthetic workflow for local anesthetics from (S)-pipecolic acid.
Protocol: Synthesis of Mepivacaine Precursor and N-Methylation

This two-stage protocol outlines the amidation of (S)-pipecolic acid followed by N-methylation, directly mirroring the industrial synthesis of Mepivacaine.[1][4]

Stage 1: Amide Coupling to form (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

  • Acid Chloride Formation: Suspend (S)-pipecolic acid hydrochloride (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (typically 2-4 hours).

  • Amidation: In a separate flask, dissolve 2,6-dimethylaniline (1.1 equiv) and a non-nucleophilic base like triethylamine or pyridine (2.5 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Workup the reaction by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by recrystallization or column chromatography.

Stage 2: N-Methylation to form Mepivacaine (Eschweiler–Clarke Reaction)

  • Dissolve the amide from Stage 1 (1.0 equiv) in formic acid (5.0 equiv).

  • Add aqueous formaldehyde (37% solution, 3.0 equiv).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 6-12 hours. Monitor CO₂ evolution to track reaction progress.

  • After completion, cool the reaction mixture and carefully neutralize by adding a saturated solution of sodium carbonate until the pH is > 9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Mepivacaine base.

Conclusion

This compound and its parent scaffold represent a class of exceptionally versatile and powerful tools in asymmetric synthesis. Its utility spans the major domains of modern synthetic chemistry: as a proline-mimetic organocatalyst capable of facilitating key C-C bond formations, as a foundational element for chiral ligands that impart high stereoselectivity in metal catalysis, and as a direct, non-negotiable component in the structure of important pharmaceuticals. The robust nature of the piperidine ring combined with its inherent, fixed stereochemistry provides a reliable platform for constructing complex, three-dimensional molecules with a high degree of precision. Understanding the principles and protocols outlined in this guide will enable researchers to confidently apply this chiral building block to solve challenging synthetic problems in drug discovery and materials science.

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  • Trost, B. M. (2012). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development. Available at: [Link]

  • PubChem. 1-Methylpiperidine-2-carboxylic acid Compound Summary. Available at: [Link]

  • Trost, B. M., & Stenkamp, D. (1999). A convergent Pd-catalyzed asymmetric allylic alkylation of dl- and meso-divinylethylene carbonate. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2020). Asymmetric synthesis of pipecolic acid derivatives 37 via the Brønsted acid catalyzed NED aza-DAR. Available at: [Link]

  • Human Metabolome Database. (2021). Metabocard for (R)-1-Methylpiperidine-2-carboxylic acid. Available at: [Link]

  • Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Yonsei University. (2022). Asymmetric Cα-Alkylation of Pipecolic Acid via Curtin-Hammett Controlled Diastereoselective N-Alkylation. Available at: [Link]

Sources

Experimental protocol for using (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: (S)-1-Methylpiperidine-2-carboxylic acid

Introduction and Scientific Context

This compound is a chiral piperidine derivative that serves as a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its rigid, saturated heterocyclic scaffold, combined with the stereochemically defined carboxylic acid functionality, makes it an invaluable synthon for constructing complex molecular architectures. This compound is particularly significant as an intermediate in the synthesis of novel therapeutic agents, including analgesics, anti-inflammatory drugs, and compounds targeting central nervous system disorders.[2]

The applications of this compound extend into neuroscience research, where it and its derivatives are studied for their potential effects on neurotransmitter systems.[1][2] Its structural properties are also leveraged in the development of enzyme inhibitors, such as those targeting the angiotensin-converting enzyme (ACE), and as molecular probes for studying protein-ligand interactions.[1] This guide provides an in-depth overview of the compound's properties, safe handling procedures, and detailed experimental protocols for its application in synthetic chemistry and quality control.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in experimental settings. The data below has been consolidated from various chemical and safety data sources.

PropertyValueSource(s)
IUPAC Name (2S)-1-methylpiperidine-2-carboxylic acid[3]
CAS Number 41447-18-1[3][4]
Molecular Formula C₇H₁₃NO₂[3][5]
Molecular Weight 143.18 g/mol [3][5]
Appearance White to off-white powder/solid[2]
Melting Point 208–212°C (hydrochloride salt)[1]
Solubility Soluble in polar solvents like water and methanol (hydrochloride salt).[1]
Storage Store at 2-8°C under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated place.[3][6]

Note: The hydrochloride salt (CAS No. 25271-35-6) is frequently used due to its enhanced solubility and stability.[2] Properties like melting point often refer to this salt form.

Environmental, Health, and Safety (EHS) Protocol

This compound and its hydrochloride salt are classified as irritants. Strict adherence to safety protocols is mandatory to minimize risk to personnel and the environment.

Hazard Identification:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

  • Signal Word: Warning.[5][7]

Mandatory Safety Procedures:

  • Engineering Controls: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Remove and wash contaminated gloves before re-use.[6]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Spill Management & Disposal:

    • Sweep up spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9]

    • Do not allow the chemical to be released into the environment.[9]

    • Dispose of waste material in accordance with local, state, and federal regulations.[10]

Key Applications and Mechanistic Rationale

The utility of this compound stems from its defined stereochemistry and the reactivity of its carboxylic acid group.

  • Scaffold for Drug Discovery: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The (S)-configuration at the C2 position provides a specific three-dimensional orientation for appended functional groups, which is critical for selective binding to biological targets like enzymes or G protein-coupled receptors (GPCRs).[1]

  • Intermediate in Organic Synthesis: The carboxylic acid moiety is a versatile functional handle for various chemical transformations. It readily undergoes reactions such as amidation, esterification, and reduction to the corresponding alcohol, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1][11]

  • Neuroscience Research: Piperidine derivatives often exhibit activity in the central nervous system. This compound serves as a starting material for synthesizing molecules that modulate neurotransmitter systems, with potential applications in treating neurological and psychiatric conditions.[1][2]

Experimental Protocols

The following protocols are designed to be self-validating, with integrated quality control steps to ensure the integrity of the experimental outcomes.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol details a standard procedure for forming an amide bond between this compound and a primary or secondary amine, a cornerstone reaction in drug development.[11]

Causality: The carboxylic acid is first activated with a coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. An additive like HOBt is often included to suppress side reactions and improve yield. A non-nucleophilic base (DIPEA) is used to neutralize the hydrochloride salt of the starting material and any acids formed during the reaction.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A This compound + Amine Substrate B Dissolve in aprotic solvent (e.g., DMF, DCM) A->B C Add Coupling Reagents (EDC, HOBt) B->C D Add Base (DIPEA) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Aqueous Workup (Quench, Extract) E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Purify by Flash Chromatography G->H I Final Amide Product H->I

Caption: Workflow for a typical amide coupling reaction.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.0 eq) and the desired amine (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Basification: Add DIPEA (3.0 eq) dropwise while stirring. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base and EDC urea byproduct), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using NMR and LC-MS.

Protocol 2: Analytical Quality Control

Verifying the identity, purity, and enantiomeric integrity of the starting material and products is paramount for reproducible and reliable research.

Causality: Orthogonal analytical techniques provide a comprehensive assessment of the compound's quality. HPLC separates components based on polarity for a purity check. Chiral HPLC separates enantiomers based on their differential interaction with a chiral stationary phase. NMR provides definitive structural information by probing the magnetic properties of atomic nuclei.

G Start Sample of this compound or its derivative Purity Purity Assessment (Reversed-Phase HPLC) Start->Purity Identity Structural Confirmation (¹H & ¹³C NMR, MS) Purity->Identity If pure Enantiopurity Enantiomeric Purity (Chiral HPLC) Identity->Enantiopurity If structure is correct Result Verified Compound (Purity >95%, Correct Structure, e.e. >99%) Enantiopurity->Result If enantiopure

Caption: Logical workflow for analytical quality control.

A. Reversed-Phase HPLC for Purity Assessment

  • System: Agilent 1260 Infinity II or equivalent.[11]

  • Column: C18, 5 µm, 4.6 x 150 mm.[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Gradient: 5% to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: Purity ≥ 95% area by UV detection.

B. Chiral HPLC for Enantiomeric Purity Confirmation

  • Rationale: This method is essential to confirm that the stereocenter is in the desired (S)-configuration and has not racemized.[1]

  • Column: Chiral stationary phase (e.g., Chiralpak® AD-H or OD-H).[1]

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% TFA.[1]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: Inject a small sample of the (S)-enantiomer. If available, inject the racemic or (R)-enantiomer standard to confirm peak identity and resolution.

  • Acceptance Criteria: Enantiomeric excess (e.e.) ≥ 99%.

C. Structural Confirmation by NMR Spectroscopy

  • Solvent: D₂O, CD₃OD, or DMSO-d₆.

  • ¹H NMR: Expect signals corresponding to the N-methyl group (singlet), and complex multiplets for the diastereotopic protons of the piperidine ring. The proton at C2 (alpha to the carbonyl) will be a distinct signal.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the N-methyl carbon, and the individual carbons of the piperidine ring.

  • Acceptance Criteria: The observed spectrum must be consistent with the proposed chemical structure.

References

  • This compound hydrochloride | Benchchem.
  • SAFETY D
  • 1-Methylpiperidine-2-carboxylic acid hydrochloride - Chem-Impex.
  • JQ-8591 - Safety D
  • SAFETY D
  • 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem - NIH.
  • SAFETY D
  • SAFETY D
  • 1-Methylpiperidine-2-carboxylic acid hydrochloride | 25271-35-6 - Sigma-Aldrich.
  • 41447-18-1|this compound|BLD Pharm.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central.
  • 1-methylpiperidine-2-carboxylic acid | CAS No- 7730-87-2 | Simson Pharma Limited.
  • 1-Methylpiperidine-2-carboxylic acid hydrochloride | 25271-35-6 - Sigma-Aldrich (2).
  • ChemScene | this compound | 1G | CS-W021154 - Fisher Scientific.

Sources

Application Note: A Validated HILIC-HPLC Method for the Quantitative Analysis of (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (S)-1-Methylpiperidine-2-carboxylic acid. Due to the polar and zwitterionic nature of the analyte, conventional reversed-phase chromatography yields poor retention. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in the pharmaceutical industry. The entire protocol, from sample preparation to data analysis, is presented, alongside a comprehensive validation summary conforming to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

This compound, a derivative of pipecolic acid, is a chiral building block and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its purity and concentration are critical quality attributes that must be precisely controlled. The compound's high polarity, however, presents a significant challenge for analysis by traditional reversed-phase HPLC.[7]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating highly polar compounds.[7][8] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile.[9] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and separation.[7][9] This note describes the development and validation of a simple, isocratic HILIC-UV method for the analysis of this compound.

Method Principle & Rationale

The selected analytical approach is based on HILIC. The rationale for this choice is grounded in the physicochemical properties of the analyte.

  • Analyte: this compound is a small, polar, zwitterionic molecule.

  • Stationary Phase: A silica-based amide stationary phase is chosen. Amide phases are less acidic than bare silica, offering better peak shape for basic compounds and providing excellent retention for polar species.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous ammonium formate buffer is used. Acetonitrile is the weak solvent in HILIC, while the aqueous portion is the strong, eluting solvent.[10] The ammonium formate buffer serves two purposes: it controls the pH to ensure consistent ionization of the analyte and provides the necessary ionic strength to improve peak shape and reproducibility.

Materials and Reagents

  • Analyte: this compound Reference Standard (>99% purity)

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water

  • Reagents: Ammonium Formate (≥99.0%), Formic Acid (~99%)

  • Equipment: Standard analytical balance, volumetric flasks, pipettes, pH meter, HPLC system with UV detector.

Chromatographic Conditions

All quantitative data and system suitability parameters were established using the conditions summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Amide HILIC Column (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm
Mobile Phase 85:15 (v/v) Acetonitrile : 20 mM Ammonium Formate Buffer (pH 3.5)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detector UV-Vis Detector
Wavelength 210 nm
Run Time 10 minutes

Detailed Protocols

Preparation of Solutions
  • Mobile Phase Preparation (20 mM Ammonium Formate, pH 3.5):

    • Weigh 1.26 g of ammonium formate and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.5 ± 0.05 with formic acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • The final mobile phase is prepared by mixing 850 mL of acetonitrile with 150 mL of the prepared buffer.

  • Diluent Preparation:

    • A mixture of 85:15 (v/v) Acetonitrile:Water is used as the diluent to match the initial mobile phase composition and avoid peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent. This is the nominal concentration for assay and validation studies.

Sample Preparation
  • Accurately weigh a sample powder equivalent to approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC System Setup and Analysis Sequence

The following diagram illustrates the standard workflow from sample preparation to data reporting.

G cluster_prep Preparation Phase cluster_hplc HPLC Analysis Phase cluster_data Data Processing Phase A Weigh Sample & Standard B Dissolve in Diluent A->B C Filter into HPLC Vials B->C D System Equilibration (≥ 30 min) C->D E System Suitability Injections (e.g., 5x Standard) D->E F Inject Blank (Diluent) E->F G Inject Samples & Standards F->G H Integrate Chromatograms G->H I Calculate Results (Assay, Impurities) H->I J Generate Final Report I->J G cluster_spec Specificity Tests cluster_lin Linearity & Range Tests cluster_acc Accuracy Tests cluster_prec Precision Tests node_rect node_rect Start Method Validation Start Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision Spec1 Inject Blank (Diluent) Specificity->Spec1 Lin1 Prepare 5 levels (50-150% of nominal) Linearity->Lin1 Acc1 Spike Placebo at 3 levels (e.g., 80%, 100%, 120%) Accuracy->Acc1 Prec1 Repeatability (n=6) Precision->Prec1 Spec2 Inject Placebo Spec3 Inject Standard Lin2 Plot Peak Area vs. Conc. Lin3 Calculate R² Acc2 Calculate % Recovery Prec2 Intermediate Precision (Different day/analyst) Prec3 Calculate %RSD

Sources

(S)-1-Methylpiperidine-2-carboxylic Acid: A Versatile Chiral Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of a significant number of approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as modulated lipophilicity and aqueous solubility, which are critical for optimizing a drug candidate's pharmacokinetic profile.[1] The introduction of chirality to the piperidine ring further enhances its utility, allowing for precise three-dimensional arrangements that can lead to improved target affinity and selectivity.[2] This guide focuses on a particularly valuable derivative, (S)-1-Methylpiperidine-2-carboxylic acid, a chiral building block that serves as a key intermediate in the synthesis of a range of therapeutic agents, most notably local anesthetics and potential CNS-active compounds. Its unique stereochemistry and functional group handles make it an attractive starting material for the construction of complex molecular architectures in drug discovery.

Physicochemical Properties and Handling

This compound is a chiral piperidine derivative with a carboxylic acid at the 2-position and a methyl group on the nitrogen atom.[3] Its hydrochloride salt is often utilized to enhance solubility in polar solvents like water and methanol.[3]

PropertyValueSource
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
AppearanceWhite to off-white solid[3]
Chirality(S)-enantiomer[3]
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Core Application: Synthesis of Local Anesthetics

A primary application of this compound is in the synthesis of amide-type local anesthetics. The core of this application lies in the formation of an amide bond between the carboxylic acid of the piperidine building block and an appropriate aniline derivative.

Featured Application: Synthesis of (S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, a Key Precursor to Mepivacaine

Mepivacaine is a widely used local anesthetic. The synthesis of its (S)-enantiomer can be efficiently achieved using this compound as the starting material. The key transformation is an amide coupling reaction with 2,6-dimethylaniline.

Mepivacaine Precursor Synthesis cluster_0 This compound cluster_1 2,6-Dimethylaniline cluster_2 Coupling Agents (e.g., EDC, HOBt) cluster_3 (S)-N-(2,6-dimethylphenyl)-1-methyl- piperidine-2-carboxamide start_mol start_mol reagents reagents start_mol->reagents + aniline aniline aniline->reagents + product product reagents->product Amide Coupling

Caption: Amide coupling of this compound and 2,6-dimethylaniline.

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as coupling agents. This combination is effective for forming amide bonds while minimizing racemization of the chiral center.[4][5]

Materials:

  • This compound

  • 2,6-Dimethylaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC.

  • Amine Addition: Add 2,6-dimethylaniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide.

Causality of Experimental Choices:

  • Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating the reaction.

  • Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form an active ester, which is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed with EDC alone.[4]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Work-up: The aqueous washes are crucial for removing unreacted starting materials, coupling agent byproducts, and the DMF solvent.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsTypical Yield (%)Purity (%)
This compound143.181.0N/A>98
2,6-Dimethylaniline121.181.1N/A>98
(S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide246.35N/A85-95>99 (post-purification)

Expanding Horizons: Applications Beyond Local Anesthetics

The utility of this compound is not limited to the synthesis of local anesthetics. Its chiral scaffold is a valuable starting point for the development of a diverse range of therapeutic agents, particularly those targeting the Central Nervous System (CNS).[1]

Potential in CNS Drug Discovery

The piperidine ring is a privileged structure in CNS drug discovery due to its ability to interact with various receptors and transporters in the brain.[6] The N-methyl group can influence the molecule's basicity and lipophilicity, which are key parameters for blood-brain barrier penetration. Derivatives of N-methylpipecolic acid are being investigated for their potential in treating neurodegenerative disorders and other CNS-related conditions.[7]

Advanced Application: Synthesis of Spiropiperidines

Spiropiperidines are a class of compounds with increasing importance in drug discovery due to their unique three-dimensional structures.[8] this compound can serve as a precursor for the synthesis of novel spiropiperidine scaffolds, opening avenues for the development of new chemical entities with unique pharmacological profiles.[9] The synthesis of such complex structures often involves multi-step sequences that leverage the chirality and functionality of the starting building block.

Spiropiperidine Synthesis cluster_0 This compound cluster_1 Multi-step Synthesis cluster_2 Spiropiperidine Scaffold start_mol start_mol synthesis_steps synthesis_steps start_mol->synthesis_steps Functionalization & Cyclization spiro_product spiro_product synthesis_steps->spiro_product

Caption: Conceptual workflow for the synthesis of spiropiperidines.

Conclusion: A Building Block of Enduring Value

This compound stands out as a versatile and valuable chiral building block in pharmaceutical research and development. Its application in the synthesis of local anesthetics like mepivacaine is well-established, and its potential for creating novel CNS-active agents and complex spiropiperidine structures continues to be explored. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their drug discovery endeavors, contributing to the development of the next generation of therapeutics.

References

  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. PubMed. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • 1-Methylpiperidine-2-carboxylic acid | C7H13NO2. PubChem. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Identification and characterization of pipecolic acid binding sites in mouse brain. PubMed. Available at: [Link]

  • Accelerating CNS Drug Discovery. BioAscent. Available at: [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. Available at: [Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Available at: [Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Available at: [Link]

  • Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. ScienceDirect. Available at: [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. Available at: [Link]

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NMR spectroscopy protocol for (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Spectroscopic Analysis of (S)-1-Methylpiperidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed, field-proven protocol for the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. This chiral piperidine derivative is a significant building block in organic synthesis and pharmaceutical development.[1] Due to its zwitterionic nature and complex spin system within the piperidine ring, a systematic, multi-dimensional NMR approach is required for unambiguous structural verification and characterization. This document outlines the rationale behind experimental design, from solvent selection to the application of advanced 2D NMR techniques, ensuring data integrity and trustworthiness for researchers and drug development professionals.

Introduction and Compound Profile

This compound, also known as (S)-N-Methylpipecolic acid, is a cyclic alpha-amino acid derivative. Its rigid ring structure and defined stereochemistry at the C2 position make it a valuable chiral intermediate.[1] The molecule contains a tertiary amine and a carboxylic acid, leading to a zwitterionic form in neutral aqueous solutions. This property is paramount in selecting the appropriate analytical conditions. A thorough understanding of its structure via NMR is critical for quality control, reaction monitoring, and final product verification.

Compound Properties:

PropertyValue
Molecular Formula C₇H₁₃NO₂[2][3][4][5]
Molecular Weight 143.18 g/mol [2][4]
IUPAC Name (2S)-1-methylpiperidine-2-carboxylic acid
CAS Number 41447-18-1[3]
Physical Form Solid[1]
Solubility Soluble in polar solvents like water and methanol.[1]

Chemical Structure:


(Image Source: PubChem CID 415939)

Rationale for the NMR Protocol: An Expert Perspective

A robust NMR analysis does not merely involve acquiring a proton spectrum. For a molecule like this compound, a multi-faceted approach is essential for a self-validating dataset.

The Critical Choice of Solvent

The zwitterionic character of this amino acid derivative dictates the use of polar, protic deuterated solvents.

  • Deuterium Oxide (D₂O): This is the premier choice. It readily dissolves the compound and its zwitterionic form. The acidic proton of the carboxylic acid will exchange with deuterium, simplifying the spectrum by removing the broad -COOH signal. While the α-proton at the C2 position may also slowly exchange, this is typically not rapid enough on the NMR timescale to prevent its observation in standard experiments.

  • Methanol-d₄ (CD₃OD): An excellent alternative that also dissolves the compound well. Similar to D₂O, it will exchange with the acidic proton.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Useful if observation of the exchangeable carboxylic acid proton is desired, as the exchange rate is much slower. However, the residual water peak in DMSO-d₆ can sometimes interfere with analysis.

  • Chloroform-d (CDCl₃): Generally unsuitable due to the low solubility of the zwitterionic compound. Derivatization, such as esterification of the carboxylic acid, would be required to achieve solubility in less polar solvents.[6][7]

A Multi-dimensional Approach to Spectral Assignment

The piperidine ring protons form a complex, crowded spin system. Simple 1D ¹H NMR is insufficient for complete assignment due to signal overlap and complex splitting patterns (e.g., diastereotopic methylene protons). A combination of 1D and 2D experiments is required.[8][9]

  • ¹H NMR: Provides the initial overview of proton environments. Key signals include the N-methyl singlet and the distinct α-proton at C2.

  • ¹³C NMR: Reveals the carbon backbone. The carbonyl carbon (~170-180 ppm) and the carbons adjacent to the nitrogen (C2 and C6) are highly diagnostic.[9]

  • 2D COSY (Correlation Spectroscopy): Establishes ³JHH coupling networks, allowing for a "walk" around the piperidine ring to connect adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Unambiguously correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning both ¹H and ¹³C spectra simultaneously.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) couplings between protons and carbons. This is crucial for assigning quaternary carbons (like the carbonyl) and confirming the connectivity between the N-methyl group and the piperidine ring carbons (C2 and C6).

Detailed Experimental Protocols

This section provides step-by-step methodologies for sample preparation and data acquisition.

PART A: Sample Preparation Protocol

High-quality spectra begin with meticulous sample preparation. The presence of particulate matter will degrade spectral resolution by disrupting the magnetic field homogeneity, an issue that cannot be corrected by shimming.[10]

Materials:

  • This compound sample

  • High-quality 5 mm NMR tube, clean and dry[11]

  • Deuterium Oxide (D₂O)

  • Small glass vial

  • Pasteur pipette and cotton wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H and 2D experiments (or 20-30 mg for a rapid ¹³C experiment) into a clean, dry glass vial.[11]

  • Dissolution: Add approximately 0.7 mL of D₂O to the vial.[12]

  • Mixing: Gently vortex the vial until the sample is completely dissolved. The solution should be clear and transparent.

  • Filtration (Critical Step): Construct a filter by placing a small, tight plug of cotton wool into a Pasteur pipette.[10] Transfer the sample solution from the vial through the filter into the NMR tube. This step removes any suspended dust or micro-precipitates.

  • Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) to position it correctly within the instrument's detection coil.[10][11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before insertion into the spectrometer.

PART B: NMR Data Acquisition Parameters

The following parameters are suggested for a 500 MHz spectrometer. Adjustments may be necessary for different field strengths.

Experiment Parameter Suggested Value Rationale
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative integration.
Spectral Width12-15 ppmTo cover the full range of expected proton signals.
Acquisition Time~3-4 sFor good digital resolution.
Relaxation Delay (d1)2 sAllows for adequate T1 relaxation.
Number of Scans16-32To achieve a good signal-to-noise ratio.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment.
Spectral Width200-220 ppmTo cover the full range including the carbonyl carbon.
Acquisition Time~1-2 s
Relaxation Delay (d1)2 s
Number of Scans1024-4096¹³C is inherently less sensitive, requiring more scans.
COSY Pulse ProgramcosygpphStandard gradient-selected COSY.
Dimensions2048 x 256 (F2 x F1)Good resolution in the direct dimension (F2).
Number of Scans2-4 per increment
HSQC Pulse Programhsqcedetgpsisp2.2Phase-sensitive, edited HSQC to distinguish CH/CH₃ from CH₂ signals.
Spectral Width F212-15 ppmSame as ¹H dimension.
Spectral Width F1100-120 ppmCovers the aliphatic carbon region.
¹JCH Coupling145 HzAverage one-bond coupling constant for sp³ carbons.
Number of Scans4-8 per increment
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC.
Long-range JCH8 HzOptimized for detecting 2- and 3-bond correlations.
Number of Scans8-16 per increment

Data Analysis and Interpretation Workflow

A logical workflow ensures that all spectral data are used synergistically for a complete and validated structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Assignment Strategy H1 Acquire ¹H NMR C13 Acquire ¹³C NMR A1 Identify key ¹H signals (N-CH₃, C2-H) H1->A1 A3 Assign C2-C6 carbons using H-C correlations from HSQC C13->A3 COSY Acquire COSY HSQC Acquire HSQC A2 Trace H-H couplings from C2-H around the ring using COSY COSY->A2 HMBC Acquire HMBC HSQC->A3 A4 Confirm N-CH₃ & C=O assignments using long-range correlations from HMBC HMBC->A4 A1->A2 A2->A3 A3->A4 A5 Final Validated Structure A4->A5

Expected Spectral Features:

  • ¹H NMR:

    • N-CH₃: A sharp singlet around 2.3-2.8 ppm.

    • C2-H (α-proton): A multiplet (doublet of doublets) shifted downfield due to the adjacent nitrogen and carboxyl group, likely in the 3.0-3.5 ppm range.

    • Piperidine Ring Protons (C3-C6): A complex series of overlapping multiplets between ~1.5 and 3.2 ppm. The protons on C6 will be deshielded by the nitrogen. Axial and equatorial protons on the same carbon will be diastereotopic and have different chemical shifts and coupling constants.

  • ¹³C NMR:

    • C=O: The carbonyl carbon, expected around 175-180 ppm.

    • C2 & C6: Carbons adjacent to the nitrogen, shifted downfield to ~60-70 ppm and ~50-60 ppm, respectively.

    • N-CH₃: The methyl carbon, around 40-45 ppm.

    • C3, C4, C5: Aliphatic carbons of the ring, expected in the 20-35 ppm range.

Trustworthiness Through Data Congruence: The protocol's integrity lies in its self-validating nature. For example:

  • The COSY spectrum should reveal a coupling between the proton at C2 and the two protons at C3.

  • The HSQC spectrum must show a correlation for each of these protons to their respective carbons (C2 and C3).

  • The HMBC spectrum should show a 2-bond correlation from the C2 proton to the carbonyl carbon and a 3-bond correlation to the C4 carbon, solidifying the assignment. It should also show correlations from the N-methyl protons to C2 and C6.

When all data from these disparate experiments converge to support a single structural assignment, the result can be considered trustworthy and authoritative.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of this compound. By selecting the appropriate solvent (D₂O) and employing a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon signals. This systematic approach ensures high-quality, reliable data, which is fundamental for any research or development program involving this important chiral building block.

References

  • Benchchem. This compound hydrochloride.
  • Macmillan Group, Princeton University.
  • Liskamp, R. M., et al. (2005). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society.
  • Hioki, H., et al. (2019).
  • PubChem. 1-Methylpiperidine-2-carboxylic acid.
  • Aggarwal, A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Sigma-Aldrich. 1-Methylpiperidine-2-carboxylic acid hydrochloride.
  • ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy.
  • BLD Pharm. This compound.
  • Wilmad-LabGlass.
  • University of Alberta.
  • University of Cambridge. How to Prepare Samples for NMR.
  • University College London.
  • MIT OpenCourseWare.
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.
  • Zhang, Q., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed Central.
  • PubChem. (2S,4S)-4-Methylpiperidine-2-carboxylic acid.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.
  • ResearchGate. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid.
  • ChemScene. (2R,3R)-2-methylpiperidine-3-carboxylic acid.

Sources

Biocatalytic synthesis of (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Biocatalytic Synthesis of (S)-1-Methylpiperidine-2-carboxylic Acid via Chemoenzymatic Deracemization

Abstract: this compound, also known as N-methyl-L-pipecolic acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including immunosuppressants and anticancer agents. Traditional chemical methods for its production often involve challenging resolutions of racemic mixtures or complex multi-step syntheses from the chiral pool. This application note details a highly efficient and stereoselective chemoenzymatic protocol for the synthesis of this compound. The strategy employs a cyclic deracemization process, utilizing an (R)-selective amine oxidase to selectively oxidize the unwanted (R)-enantiomer from a racemic mixture, coupled with a mild chemical reductant that non-selectively reduces the resulting iminium intermediate back to the racemic amine. This dynamic kinetic resolution effectively funnels the entire racemic starting material into the desired (S)-enantiomer, achieving high yield and excellent enantiomeric excess.

Introduction: The Case for a Biocatalytic Approach

The piperidine scaffold is a privileged structure in medicinal chemistry, and its stereochemistry is often critical for biological activity. This compound is a non-proteinogenic amino acid that serves as a key component in a variety of bioactive molecules.[1] Its synthesis in enantiomerically pure form is therefore of significant interest. While classical resolution and asymmetric synthesis are viable, they often suffer from theoretical yield limitations (max 50% for resolution), harsh reaction conditions, and the need for expensive chiral auxiliaries.

Biocatalysis offers a compelling alternative, leveraging the exquisite selectivity of enzymes to perform transformations under mild, aqueous conditions.[2][3] Deracemization, in particular, is a powerful strategy that overcomes the 50% yield barrier of traditional kinetic resolutions.[4][5] By combining an enantioselective oxidation step with a continuous reduction step, the entire racemic substrate pool can theoretically be converted into a single enantiomer.[6] This guide provides the scientific rationale and a detailed protocol for the deracemization of racemic 1-methylpiperidine-2-carboxylic acid using an amine oxidase in tandem with a chemical reductant.

Principle of Chemoenzymatic Deracemization

The core of this method is a cyclic process that rectifies the stereochemistry of the undesired enantiomer. The process relies on two key components working in concert within a single reaction vessel:

  • Enantioselective Biocatalyst: An (R)-selective amine oxidase (AO) or monoamine oxidase (MAO) acts exclusively on (R)-1-methylpiperidine-2-carboxylic acid. It catalyzes the oxidation of the C-N bond, forming an achiral (or rapidly racemizing) cyclic iminium intermediate. The (S)-enantiomer is not recognized by the enzyme and remains untouched.

  • Non-selective Reductant: A mild chemical reducing agent, such as ammonia-borane (BH₃·NH₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture. Its role is to reduce the iminium intermediate formed by the oxidase. This reduction is not stereoselective and thus regenerates the racemic amine, replenishing the pool of (R)-enantiomer for the enzyme to act upon again.

Through continuous cycles of selective oxidation and non-selective reduction, the (R)-enantiomer is progressively consumed and converted into the (S)-enantiomer, which accumulates in the reaction mixture until high enantiomeric excess is achieved.

G R_Amine (R)-1-Methylpiperidine- 2-carboxylic acid Imine Cyclic Iminium Intermediate (Achiral) R_Amine->Imine (R)-selective Amine Oxidase S_Amine (S)-1-Methylpiperidine- 2-carboxylic acid S_Amine->S_Amine Imine->R_Amine Non-selective Reduction Imine->S_Amine Non-selective Reduction

Caption: Chemoenzymatic cycle for the deracemization of 1-methylpiperidine-2-carboxylic acid.

Detailed Protocols

This section provides step-by-step methodologies for the biocatalytic synthesis and subsequent analysis.

Part A: Materials & Reagents
ComponentSupplier / GradePurpose
Racemic (±)-1-Methylpiperidine-2-carboxylic acidCommercial SourceSubstrate
This compoundCommercial SourceAnalytical Standard
Monoamine Oxidase from Aspergillus niger (MAO-N)Commercial SourceBiocatalyst
Ammonia-borane complex (BH₃·NH₃)Sigma-AldrichChemical Reductant
Potassium Phosphate Buffer (100 mM, pH 7.5)Lab PreparedReaction Medium
Formic AcidHPLC GradeMobile Phase Additive
Acetonitrile (ACN)HPLC GradeMobile Phase
Chiral HPLC Column (e.g., Astec CHIROBIOTIC V2)Supelco/MerckEnantioseparation
Part B: Experimental Workflow - Deracemization Protocol

The overall laboratory workflow involves preparation, reaction execution, and analysis.

G prep 1. Reagent Prep - Buffer (pH 7.5) - Substrate Stock - Reductant Stock setup 2. Reaction Setup - Add Buffer & Substrate - Add Reductant - Equilibrate to 30°C prep->setup initiate 3. Initiate Reaction - Add MAO-N Enzyme setup->initiate react 4. Incubation - 30°C, 200 rpm - 24-48 hours initiate->react sampling 5. Time-Point Sampling - Quench aliquot in ACN - Filter (0.22 µm) react->sampling t = 0, 4, 8, 24, 48h analysis 6. Chiral HPLC Analysis - Determine %ee - Determine Conversion sampling->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Methylpiperidine-2-carboxylic acid. As a chiral building block, the stereochemical integrity and purity of this compound are paramount. This document provides in-depth troubleshooting advice and optimized protocols to help you overcome common challenges and improve your synthetic yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for this compound.

Q1: What is the most effective and reliable method for synthesizing this compound?

The most robust and widely adopted method is the N-methylation of the readily available chiral precursor, (S)-Pipecolic acid, via the Eschweiler-Clarke reaction .[1][2][3] This reaction utilizes formic acid and formaldehyde to achieve reductive amination in a one-pot procedure, directly converting the secondary amine of the pipecolic acid into the desired tertiary amine.[4][5]

Q2: Why is the Eschweiler-Clarke reaction preferred over other N-methylation techniques, such as using methyl iodide?

The preference for the Eschweiler-Clarke reaction is grounded in two critical advantages:

  • Chemoselectivity: The reaction mechanism inherently prevents over-methylation.[1][6] Once the tertiary amine is formed, it cannot form another iminium ion with formaldehyde, thus making the formation of a quaternary ammonium salt impossible.[1][6] This is a significant issue with alkyl halides like methyl iodide, which often lead to a mixture of products and reduced yield of the target tertiary amine.[7]

  • Stereochemical Integrity: The Eschweiler-Clarke reaction is well-documented to proceed without causing racemization at adjacent chiral centers.[1] This is crucial for maintaining the (S)-configuration of the final product.

Q3: What is a realistic target yield for this synthesis?

Under optimized conditions, the Eschweiler-Clarke methylation of (S)-Pipecolic acid can achieve high yields, often in the range of 90-95%.[8] However, yields can be significantly impacted by reaction conditions and the efficiency of product isolation.

Q4: How is the product typically isolated and purified?

Due to its zwitterionic nature as an amino acid, this compound can be challenging to extract and purify directly. The standard industrial and laboratory practice is to isolate it as its hydrochloride salt.[2][7] This is typically achieved by performing the reaction workup under acidic conditions or by dissolving the crude free-base in a suitable solvent and treating it with HCl. The resulting hydrochloride salt is a crystalline solid that is more easily handled and can be purified effectively by recrystallization.[7][8]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Issue 1: Low Final Yield

Q: My reaction yield is consistently below 50%. What are the most likely causes and how can I fix them?

Low yield is the most common complaint and can usually be traced to one of four areas: reagent stoichiometry, reaction conditions, reagent quality, or product isolation.

  • Cause A: Incorrect Reagent Stoichiometry

    • The Science: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid.[1][3] Formaldehyde serves as the carbon source for the methyl group, while formic acid acts as the hydride donor (the reducing agent).[6] An insufficient amount of either reagent will lead to an incomplete reaction, leaving unreacted starting material.

    • Solution: Ensure you are using a significant molar excess of both reagents. A common starting point is at least 3 equivalents of formaldehyde and 3-5 equivalents of formic acid relative to the (S)-Pipecolic acid.

  • Cause B: Suboptimal Reaction Temperature or Time

    • The Science: The hydride transfer from formic acid to the iminium ion intermediate is the rate-limiting step and requires thermal energy.[1] Reactions performed at too low a temperature or for too short a duration will not proceed to completion.

    • Solution: The reaction is typically performed at or near the boiling point of the formic acid/water mixture, often around 90-100°C.[1][2] The reaction should be heated under reflux and monitored by TLC or LC-MS until the starting material is fully consumed, which can take anywhere from 5 to 20 hours.[2][9]

  • Cause C: Poor Reagent Quality

    • The Science: Aqueous formaldehyde solutions can degrade over time, polymerizing to paraformaldehyde or oxidizing to formic acid. Using a low-concentration or degraded formaldehyde solution will starve the reaction of its methyl source.

    • Solution: Use a fresh, high-quality formaldehyde solution (typically 37% in water). If you suspect your formaldehyde is old, it is best to use a newly opened bottle. Some modern variations of the reaction even use paraformaldehyde directly with an acid like oxalic acid to generate formic acid in situ, avoiding aqueous solutions entirely.[10][11]

  • Cause D: Inefficient Product Isolation

    • The Science: As a polar, zwitterionic molecule, the product can be highly soluble in the aqueous acidic workup solution, leading to significant losses during extraction.

    • Solution: The most effective method is to avoid extraction altogether. After the reaction is complete, the standard procedure involves removing all volatile materials (excess formic acid, water) under reduced pressure. The resulting crude residue is then taken up in a solvent like ethanol or isopropanol, in which the product hydrochloride salt is soluble but inorganic byproducts are not.[7] Cooling this solution often induces crystallization of the pure hydrochloride salt.

Issue 2: Product Purity Concerns

Q: My final product shows significant impurities by NMR/LC-MS. What are they and how do I remove them?

  • Contaminant A: Unreacted (S)-Pipecolic acid

    • Identification: A peak corresponding to the starting material will be visible in your analytical data.

    • Cause & Solution: This indicates an incomplete reaction. Refer to the solutions for "Low Final Yield," particularly regarding reaction time, temperature, and reagent stoichiometry. For purification, a careful recrystallization can often separate the more polar starting material from the product salt.

  • Contaminant B: Formate Esters or Amides

    • Identification: Unexpected signals in the formyl region of the ¹H NMR spectrum (~8 ppm).

    • Cause & Solution: While less common, high temperatures and prolonged reaction times in formic acid can potentially lead to N-formylation or esterification of the carboxylic acid. A modified workup that includes a basic wash (e.g., with NaHCO₃ solution) before final acidification and extraction can help hydrolyze these species, though this complicates the isolation of the zwitterionic product. The preferred method is to optimize the reaction to avoid their formation in the first place. A recently developed simplified Eschweiler-Clarke method that avoids acidic additives altogether by relying on the inherent reductive potential of formaldehyde could be an alternative for sensitive substrates.[12][13]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low yield issues.

TroubleshootingWorkflow start_node Problem: Low Yield check_node Check Reaction Completion (TLC / LC-MS) start_node->check_node incomplete_node Incomplete Reaction check_node->incomplete_node Starting Material Remains complete_node Complete Reaction check_node->complete_node No Starting Material cause_node_1 Suboptimal Conditions incomplete_node->cause_node_1 Potential Cause cause_node_2 Reagent Issue incomplete_node->cause_node_2 Potential Cause cause_node_3 Isolation Loss complete_node->cause_node_3 Potential Cause solution_node solution_node cause_node cause_node solution_node_1 Increase Temp to 90-100°C Increase Reaction Time (Monitor to Completion) cause_node_1->solution_node_1 Solution solution_node_2 Use Fresh Formaldehyde Ensure >3 eq. of HCHO and HCOOH are used cause_node_2->solution_node_2 Solution solution_node_3 Evaporate Volatiles Post-Rxn Isolate as HCl Salt Recrystallize from Ethanol/IPA cause_node_3->solution_node_3 Solution

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Part 3: Optimized Protocols & Data

Key Reaction Parameters

The following table summarizes the recommended parameters for the Eschweiler-Clarke synthesis.

ParameterRecommended ValueRationale
Starting Material (S)-Pipecolic acidChiral precursor
Reagents Formaldehyde (37% aq.), Formic Acid (>95%)Carbon source and reductant, respectively[3]
Molar Ratio 1 : ≥3 : ≥3Ensures complete reaction
(Pipecolic Acid : HCHO : HCOOH)
Temperature 90 - 100 °C (Reflux)Overcomes activation energy for hydride transfer[1]
Reaction Time 5 - 20 hoursMust be monitored until starting material is consumed
Workup AcidicFacilitates isolation as the stable hydrochloride salt[7]
Expected Yield >90%With optimized protocol and isolation[8]
Detailed Step-by-Step Protocol

Materials:

  • (S)-Pipecolic acid

  • Formaldehyde solution (37% w/w in H₂O)

  • Formic acid (≥95%)

  • Hydrochloric acid (concentrated)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-Pipecolic acid (1.0 eq).

  • Reagent Addition: Add formic acid (5.0 eq) followed by aqueous formaldehyde solution (3.0 eq). Note: The reaction is typically exothermic upon addition.

  • Heating: Heat the mixture in an oil bath to 100°C and maintain at reflux.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is complete when no starting material is detectable. This may take up to 20 hours.

  • Workup - Step 1 (Removal of Volatiles): Once complete, cool the reaction mixture to room temperature. Remove the excess formic acid and water under reduced pressure using a rotary evaporator. The residue should be a viscous oil or semi-solid.

  • Workup - Step 2 (Salt Formation & Crystallization):

    • Dissolve the crude residue in a minimal amount of absolute ethanol.

    • Cool the solution in an ice bath and slowly add concentrated HCl until the pH is ~1-2.

    • If crystallization does not occur spontaneously, slowly add diethyl ether as an anti-solvent until turbidity is observed, then allow the solution to stand at 4°C overnight.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with cold diethyl ether and dry them under vacuum to yield this compound hydrochloride.

Overall Synthesis Workflow

SynthesisWorkflow Start (S)-Pipecolic Acid Reaction Eschweiler-Clarke Reaction - HCHO, HCOOH - 100°C, 5-20h Start->Reaction Workup Workup 1. Evaporate Volatiles 2. Dissolve in EtOH 3. Add Conc. HCl Reaction->Workup Purification Purification - Recrystallization - Filter & Dry Workup->Purification End (S)-1-Methylpiperidine-2- carboxylic acid HCl Purification->End

Caption: The overall workflow for the synthesis and purification.

References

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link][12][13]

  • Dalal, N., & Semwal, A. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molbank, 2024(1), M1773. [Link][10]

  • Cebrián, J., Martín-Santamaría, S., & Marco-Contelles, J. (2001). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 66(13), 4747-4755. [Link]

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link][1]

  • Vallejos, G., et al. (2021). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 11(11), 6069-6078. [Link]

  • Organic Chemistry Portal. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). A versatile route towards 6-arylpipecolic acids. [Link]

  • ResearchGate. (2005). Recent Advances in Asymmetric Synthesis of Pipecolic Acid and Derivatives. [Link]

  • ResearchGate. (2009). A short enantioselective total synthesis of (R)- and (S)-pipecolic acid. [Link]

  • ResearchGate. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link][11]

  • YouTube. (2022). Eschweiler-Clarke Reaction. [Link][6]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link][5]

  • Hartmann, M., et al. (2022). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. Journal of Experimental Botany, 74(2), 640-654. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Google Patents. (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. [8]

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(S)-1-Methylpiperidine-2-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-Methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chiral building block in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounded in established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) . It is crucial to maintain a dry and well-ventilated environment to prevent degradation.

Q2: Why is an inert atmosphere recommended for storage?

A2: The recommendation for an inert atmosphere is a precautionary measure to minimize the risk of oxidative degradation. While the piperidine ring is relatively stable, the tertiary amine functionality can be susceptible to oxidation over long-term storage, potentially leading to the formation of N-oxides or other oxidative degradation products.

Q3: How does humidity affect the stability of this compound?

A3: this compound is a hygroscopic solid. Absorption of moisture can lead to physical changes in the material and may accelerate certain degradation pathways, such as hydrolysis of any potential impurities or interactions with reactive atmospheric gases like carbon dioxide. Therefore, storage in a desiccator or a controlled low-humidity environment is advisable.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, it is a best practice in chemical storage to protect all reagents from light unless they are known to be photostable. Exposure to UV or visible light can potentially initiate photo-oxidative degradation. We recommend storing the compound in an amber vial or in a light-blocking outer container.

Q5: What is the expected shelf-life of this compound?

A5: When stored under the recommended conditions (2-8°C, dry, inert atmosphere, protected from light), this compound is expected to be stable for an extended period. For specific product shelf-life, please refer to the Certificate of Analysis provided by the supplier. It is always recommended to re-analyze the material if it has been stored for a prolonged duration or if there are any concerns about its quality.

Troubleshooting Guide

Scenario 1: Appearance of Unknown Impurities in a Freshly Prepared Solution

Problem: You've just dissolved a sample of this compound and your initial analysis (e.g., by HPLC or NMR) shows unexpected peaks.

Potential Causes & Troubleshooting Steps:

  • Solvent Impurities:

    • Action: Run a blank analysis of your solvent to rule out contamination.

    • Rationale: Solvents can contain impurities that may be detected by your analytical method.

  • Reaction with Solvent:

    • Action: If using a reactive solvent, consider switching to a more inert one (e.g., acetonitrile, water).

    • Rationale: The tertiary amine and carboxylic acid functional groups could potentially react with certain solvents, especially under non-neutral pH conditions.

  • Contaminated Glassware:

    • Action: Ensure all glassware is scrupulously clean and free of any residual acids, bases, or oxidizing agents.

    • Rationale: Trace contaminants on glassware can induce degradation of the sample upon dissolution.

Scenario 2: Loss of Potency or Inconsistent Experimental Results Over Time

Problem: You are observing a decrease in the expected activity of your compound or variability in your experimental outcomes using the same batch of this compound.

Potential Causes & Troubleshooting Steps:

  • Improper Storage of Solid:

    • Action: Review your storage conditions. Has the compound been consistently stored at 2-8°C, protected from moisture and light, and under an inert atmosphere?

    • Rationale: Deviation from recommended storage conditions is a primary cause of degradation over time.

  • Instability in Solution:

    • Action: Prepare fresh solutions for each experiment. If you must store solutions, conduct a preliminary stability study in your chosen solvent at the intended storage temperature.

    • Rationale: The stability of the compound in solution can be significantly different from its stability in the solid state. Factors like solvent type, pH, and temperature will influence the rate of degradation in solution.

  • Repeated Freeze-Thaw Cycles:

    • Action: If you are using a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.

    • Rationale: For some compounds, repeated changes in temperature can accelerate degradation.

Stability and Degradation Profile

While specific forced degradation studies on this compound are not widely available in the literature, we can infer potential degradation pathways based on the chemical nature of the molecule. Forced degradation studies are a standard practice in pharmaceutical development to understand a molecule's intrinsic stability.

Potential Degradation Pathways:

  • Oxidation: The tertiary amine is a potential site for oxidation, which could lead to the formation of the corresponding N-oxide. Strong oxidizing conditions could potentially lead to ring-opening.

  • Decarboxylation: Although generally requiring high temperatures, decarboxylation (loss of CO2) is a potential thermal degradation pathway for carboxylic acids.

  • Microbial Degradation: Studies on similar piperidine structures have shown that microbial degradation can occur via C-N bond cleavage. While not a typical concern in a laboratory setting, it highlights a potential instability in non-sterile aqueous environments.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparation of a Stock Solution
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry weighing vessel.

  • Add the desired solvent (e.g., deionized water, methanol) to the solid and mix until fully dissolved. Sonication may be used to aid dissolution if necessary.

  • If the solution is not for immediate use, transfer it to a clean, tightly sealed container.

  • For short-term storage, keep the solution at 2-8°C. For longer-term storage, consider freezing at -20°C or below, after aliquoting into single-use vials to avoid freeze-thaw cycles. A stability study is recommended to confirm the stability of the compound in your specific solvent and storage conditions.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation.
Humidity Dry / DesiccatedTo prevent hygroscopic absorption and potential hydrolysis.
Light Exposure Protected from LightTo prevent photolytic degradation.

Visualizations

Storage_Decision_Flowchart start Start: Handling this compound short_term Short-term use (< 1 week)? start->short_term long_term_storage Store at 2-8°C under inert gas short_term->long_term_storage No dissolve Dissolve in appropriate solvent short_term->dissolve Yes long_term_storage->dissolve use_immediately Use solution immediately? dissolve->use_immediately store_solution Aliquot and store at 2-8°C (short-term) or -20°C (long-term) use_immediately->store_solution No end End of process use_immediately->end Yes store_solution->end

Caption: Decision flowchart for handling and storage.

Potential_Degradation_Pathways main_compound This compound oxidation Oxidation (e.g., air, peroxide) main_compound->oxidation thermal_stress Thermal Stress (Heat) main_compound->thermal_stress photolytic_stress Photolytic Stress (Light) main_compound->photolytic_stress hydrolysis Hydrolysis (in presence of water) main_compound->hydrolysis n_oxide N-Oxide Formation oxidation->n_oxide ring_opening Ring Opening Products oxidation->ring_opening decarboxylation Decarboxylation thermal_stress->decarboxylation unspecified_photegradants unspecified_photegradants photolytic_stress->unspecified_photegradants unspecified_photodegradants Photodegradants

Caption: Potential degradation pathways.

References

  • [CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid. Pharmaffiliates.]([Link]

Technical Support Center: Synthesis of (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Welcome to our dedicated technical support guide for the synthesis of (S)-1-Methylpiperidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. This guide provides in-depth, field-proven insights into common side reactions, their underlying mechanisms, and robust troubleshooting protocols to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound while preserving stereochemical integrity?

The most recommended and industrially relevant method is the N-methylation of the starting material, (S)-Pipecolinic acid, via the Eschweiler-Clarke reaction . This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Causality and Expertise: The Eschweiler-Clarke reaction is highly favored for several reasons. The mechanism involves the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid. A key advantage is that the reaction conditions are generally mild and do not typically cause racemization of chiral amines where the stereocenter is adjacent to the nitrogen atom[1][2]. The reaction is also irreversible due to the formation of carbon dioxide gas, which drives it to completion[1]. Furthermore, the mechanism inherently prevents the formation of quaternary ammonium salts, a common side reaction with other methylation agents[1][3].

Below is a standard workflow for this synthesis.

Diagram: Recommended Synthesis Workflow via Eschweiler-Clarke Reaction

cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Start (S)-Pipecolinic Acid Reagents Add Formic Acid & Formaldehyde Solution Start->Reagents Heating Heat mixture to reflux (typically 90-100°C) Reagents->Heating Cooling Cool reaction mixture to room temperature Heating->Cooling Monitor by TLC/LCMS for completion Acidification Acidify with HCl to pH ~2-3 to precipitate product hydrochloride Cooling->Acidification Filter Filter the solid precipitate Acidification->Filter Wash Wash with cold solvent (e.g., acetone, ethanol) Filter->Wash Recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Ether) Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry Product (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride Dry->Product Analysis Characterize by NMR, HPLC, Chiral HPLC, Mass Spec Product->Analysis cluster_Incomplete Start Low Yield or Impure Product CheckPurity Analyze crude product by NMR and LCMS Start->CheckPurity IsSM Is starting material (Pipecolinic Acid) present? CheckPurity->IsSM IncompleteRxn Incomplete Reaction IsSM->IncompleteRxn YesSM UnexpectedPeaks Are there unexpected peaks in LCMS/NMR? IsSM->UnexpectedPeaks NoSM IncreaseTime Increase reaction time or temperature. Ensure adequate mixing. IncompleteRxn->IncreaseTime CheckReagents Verify stoichiometry and quality of formaldehyde/formic acid. IncompleteRxn->CheckReagents YesSM Yes NoSM No IsEster Does MW correspond to Methyl/Ethyl Ester? UnexpectedPeaks->IsEster YesPeaks CheckLoss Product Loss During Workup UnexpectedPeaks->CheckLoss NoPeaks YesPeaks Yes EsterSideRxn Esterification Side Reaction IsEster->EsterSideRxn YesEster OtherImp Other Impurities IsEster->OtherImp NoEster Hydrolyze Hydrolyze ester back to acid. Avoid alcohol solvents in workup. EsterSideRxn->Hydrolyze Action YesEster Yes NoEster No Purify Optimize recrystallization conditions. Consider column chromatography if necessary. OtherImp->Purify Action NoPeaks No, product is clean OptimizeWorkup Check pH during precipitation. Ensure complete crystallization before filtering. Minimize transfers. CheckLoss->OptimizeWorkup Action

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (S)-1-Methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this critical pharmaceutical intermediate. This compound, also known as N-methyl-L-pipecolic acid, is a pivotal chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the local anesthetics Levobupivacaine and Ropivacaine.[1][2] The stereochemical integrity and purity of this intermediate are paramount to the safety and efficacy of the final drug product.

This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and robust method for the N-methylation of L-pipecolic acid is the Eschweiler-Clarke reaction . This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[3][4] Its primary advantages are the use of inexpensive reagents, high yields, and, crucially, the prevention of over-methylation to form quaternary ammonium salts.[3][4] Furthermore, the Eschweiler-Clarke reaction is well-regarded for its ability to maintain the stereochemical integrity of chiral centers, a critical consideration for this synthesis.[3]

Q2: What is the fundamental mechanism of the Eschweiler-Clarke reaction in this context?

A2: The reaction proceeds through a reductive amination pathway. First, the secondary amine of L-pipecolic acid reacts with formaldehyde to form an unstable carbinolamine, which then dehydrates to form an iminium ion. The formate ion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, this compound. The release of carbon dioxide gas during this step drives the reaction to completion, making it essentially irreversible.[3][5]

Q3: Are there any viable alternative synthetic routes to the Eschweiler-Clarke reaction?

A3: Yes, while the Eschweiler-Clarke reaction is prevalent, other methods exist. One common alternative is reductive amination using a different reducing agent , such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in the presence of formaldehyde. These reagents can offer milder reaction conditions. Another approach involves alkylation with a methylating agent like methyl iodide or dimethyl sulfate. However, this method carries a significant risk of over-alkylation to the quaternary ammonium salt and may require more stringent control of reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system, for instance, a mixture of dichloromethane and methanol with a small amount of acetic acid, can be used to separate the starting material (L-pipecolic acid), which is more polar, from the product (this compound), which is less polar. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]

Q5: What are the typical yields for the Eschweiler-Clarke synthesis of this compound?

A5: With optimized conditions, the Eschweiler-Clarke reaction can provide high yields of this compound, often in the range of 85-95%. However, the yield is highly dependent on the reaction parameters, which are discussed in the optimization section of this guide.

Experimental Protocol: Eschweiler-Clarke Synthesis of this compound

This protocol provides a standard procedure for the N-methylation of L-pipecolic acid.

Materials:

  • L-pipecolic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or solution)

  • Dichloromethane (DCM)

  • Methanol

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-pipecolic acid in deionized water.

  • Reagent Addition: To the stirred solution, add formic acid followed by the dropwise addition of a 37% aqueous solution of formaldehyde. An excess of both formaldehyde and formic acid is typically used.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for several hours. The reaction progress should be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add concentrated hydrochloric acid to acidify the mixture.

    • Evaporate the solvent under reduced pressure to obtain a crude solid.

    • Dissolve the solid in a minimum amount of water and adjust the pH to the isoelectric point of the product (around pH 3-4) using a sodium hydroxide solution.

    • The product may precipitate at this point and can be collected by filtration.

  • Purification:

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

    • Alternatively, an acid-base extraction can be performed. Dissolve the crude product in an acidic aqueous solution and wash with an organic solvent like dichloromethane to remove any non-basic impurities. Then, basify the aqueous layer and extract the product with an organic solvent. After drying the organic layer over anhydrous sodium sulfate and evaporating the solvent, the purified product is obtained.

Optimization of Reaction Conditions

The yield and purity of this compound are highly sensitive to the reaction conditions. The following table summarizes key parameters and their impact on the outcome of the Eschweiler-Clarke synthesis.

ParameterConditionEffect on YieldEffect on PurityRationale
Temperature 80-90 °CLowerHigherSlower reaction rate may lead to incomplete conversion.
100-110 °COptimalGoodEnsures a sufficient reaction rate for complete conversion.
>120 °CMay DecreaseLowerIncreased potential for side reactions and degradation of the product.
Reagent Ratio (Formaldehyde:Amine) 1:1LowPoorInsufficient formaldehyde will lead to incomplete methylation.
2-3:1HighGoodAn excess of formaldehyde ensures complete conversion to the tertiary amine.
Reagent Ratio (Formic Acid:Amine) 1:1LowPoorInsufficient formic acid will result in incomplete reduction of the iminium ion.
3-5:1HighGoodAn excess of formic acid acts as both the reducing agent and a solvent, driving the reaction forward.
Reaction Time < 4 hoursLowPoorIncomplete reaction, with starting material remaining.
6-12 hoursOptimalGoodGenerally sufficient time for the reaction to go to completion at reflux temperature.
> 18 hoursNo significant changeMay DecreaseProlonged heating can lead to the formation of byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

TroubleshootingGuide start Problem low_yield Low Yield Possible Causes: - Incomplete reaction - Product loss during work-up - Sub-optimal reaction conditions start->low_yield Low Yield impure_product Impure Product Possible Causes: - Unreacted starting material - Formation of side-products - Ineffective purification start->impure_product Impure Product racemization Loss of Stereochemical Purity Possible Causes: - Harsh reaction conditions - Presence of strong base/acid start->racemization Racemization solution_low_yield {Solutions for Low Yield | - Increase reaction time or temperature - Optimize reagent ratios (excess HCHO/HCOOH) - Careful pH adjustment during work-up - Thorough extraction of the product } low_yield->solution_low_yield solution_impure_product {Solutions for Impure Product | - Ensure complete reaction via TLC/HPLC - Optimize purification (recrystallization, column chromatography) - Identify and characterize impurities (NMR, MS) - Adjust work-up to remove specific impurities } impure_product->solution_impure_product solution_racemization {Solutions for Racemization | - Maintain reaction temperature below 120°C - Avoid prolonged exposure to strong acids or bases - Use milder reaction conditions if possible - Confirm chiral purity using chiral HPLC } racemization->solution_racemization

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Q: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?

A: Incomplete reactions are often due to insufficient reaction time, temperature, or an inadequate amount of reagents.

  • Verify Reaction Time and Temperature: Ensure the reaction has been refluxing for an adequate period (typically 6-12 hours). Confirm that the internal temperature of the reaction mixture is at or near the boiling point of the aqueous solution.

  • Check Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion. A molar ratio of at least 2:1 for formaldehyde to the amine and 3:1 for formic acid to the amine is recommended.

Q: I am observing an unknown impurity in my final product's NMR spectrum. What could it be?

A: The most common impurities are unreacted starting material or partially methylated product. In some cases, side reactions can occur.

  • Unreacted L-pipecolic acid: This will be more polar than the product and can be identified by comparing the NMR spectrum to that of the starting material.

  • N-formyl-L-pipecolic acid: This can form as a byproduct if the reduction of the iminium ion is not efficient.

  • Degradation products: Prolonged heating at very high temperatures can lead to decomposition.

  • Analytical Approach: To identify the impurity, it is recommended to use techniques such as LC-MS to determine its molecular weight and NMR spectroscopy for structural elucidation.

Q: How can I confirm that the stereochemistry of the chiral center is retained during the synthesis?

A: While the Eschweiler-Clarke reaction is known to proceed with retention of configuration, it is essential to verify the enantiomeric purity of the final product, especially in a pharmaceutical context.

  • Chiral HPLC: The most reliable method is to use a chiral High-Performance Liquid Chromatography (HPLC) column to separate the (S) and (R) enantiomers.

  • Polarimetry: Measurement of the specific rotation of the product and comparison with the literature value can provide an indication of enantiomeric purity.

  • Chiral Derivatizing Agents: Derivatizing the product with a chiral agent to form diastereomers that can be separated by standard chromatography or analyzed by NMR is another effective method.[7][8]

Q: My isolated yield is consistently low, even though the reaction appears to go to completion by TLC. What could be the issue?

A: Low isolated yields are often a result of suboptimal work-up and purification procedures.

  • pH Adjustment: this compound is an amino acid and thus has an isoelectric point. Careful adjustment of the pH during the work-up is critical for efficient precipitation and extraction.

  • Extraction Efficiency: Ensure that the product is thoroughly extracted from the aqueous layer. Multiple extractions with a suitable organic solvent are recommended. The choice of solvent can also impact efficiency.

  • Recrystallization Solvent: If purifying by recrystallization, the choice of solvent is crucial to minimize product loss in the mother liquor. Experiment with different solvent systems to find the optimal one for your product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SyntheticWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start L-pipecolic acid reagents Add Formaldehyde and Formic Acid start->reagents reflux Reflux (100-110°C, 6-12h) reagents->reflux workup Acidification (HCl) Evaporation pH Adjustment (NaOH) reflux->workup purification Recrystallization or Acid-Base Extraction workup->purification final_product (S)-1-Methylpiperidine- 2-carboxylic acid purification->final_product analysis Quality Control (NMR, HPLC, Chiral HPLC) final_product->analysis

Caption: Key Stages in the Synthesis of this compound.

References

  • Synthesis of (S)-(–)-Ropivacaine. (2010). J. Am. Chem. Soc., 132(35), 12216–12217.
  • Process for the preparation of (s)-ropivacaine hydrochloride monohydrate. (2009). Google Patents.
  • Method for preparing ropivacaine. (2013). Google Patents.
  • Method of synthesis of ropivacaine hydrochloride monohydrate. (2001). Google Patents.
  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
  • Preparation method of bupivacaine and intermediate (S)-2-piperidinecarboxylic acid thereof. (2021). Google Patents.
  • (-)-Bupivacaine hydrochloride, Levobupivacaine hydrochloride, Chirocaine. (n.d.). Drug Synthesis Database. Retrieved from [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). Molecules, 28(22), 7539.
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). National Institutes of Health. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for preparing levobupivacaine and analogues thereof. (1996). Google Patents.
  • Rosenau, T., Potthast, A., & Kosma, P. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES.
  • Dong, J., Li, Y., & Wang, Y. (2023).
  • Jin, Y., Pan, Y., Jin, B., Jin, D., & Zhang, C. (2021). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Journal of Pharmaceutical and Biomedical Analysis, 194, 113815.
  • Mohnike, L., et al. (2022). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv.
  • Detection of Intermediates for the Eschweiler–Clarke Reaction by Liquid-Phase Reactive Desorption Electrospray Ionization Mass Spectrometry. (2011). Analyst, 136(11), 2385–2390.
  • Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832.
  • High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave. (2001).
  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. (2021). PubMed. Retrieved from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). CORE. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. (2018).
  • N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. (2022). National Institutes of Health. Retrieved from [Link]

  • L-Pipecolic acid. (n.d.). Metabolomics Workbench. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of (S)-1-Methylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this chiral piperidine derivative. The following information synthesizes fundamental crystallization principles with practical, field-proven troubleshooting strategies.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My compound "oiled out" during cooling, forming a viscous liquid instead of a solid. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or more commonly, when the supersaturation is so high that the solute separates into a liquid phase that is immiscible with the solvent. This is a frequent challenge with piperidine derivatives.[1]

Causality:

  • High Supersaturation: The solution is too concentrated, or the cooling rate is too rapid, causing the compound to crash out of solution.

  • Inappropriate Solvent Polarity: The chosen solvent system may not be optimal, leading to poor solvation of the growing crystal lattice.

  • Impurities: The presence of impurities can depress the melting point of the solid phase, making it more prone to oiling out.

Corrective Actions:

  • Reduce Supersaturation: Re-heat the mixture until the oil redissolves completely. Add a small amount (1-5% by volume) of the "good" or primary solvent to decrease the concentration.[2]

  • Slow Down the Cooling Rate: After redissolving, allow the solution to cool much more slowly. Insulate the flask (e.g., in a dewar or a box filled with vermiculite) to minimize the thermal gradient. A slow cooling rate is crucial for promoting the growth of well-defined crystals.[1]

  • Optimize Solvent System: If the problem persists, reconsider your solvent. You may need a more polar solvent or a different anti-solvent ratio that allows for more controlled precipitation.

Q2: No crystals have formed even after the solution has cooled to room temperature or below. What are my next steps?

A: The absence of crystallization indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2][3]

  • Add a Seed Crystal: If you have a small amount of solid this compound, add a single, tiny crystal to the solution. This will act as a template for further crystal growth, bypassing the initial nucleation barrier.[3]

  • Increase Concentration: If induction methods fail, your solution is likely too dilute. Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.[2]

  • Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes faintly cloudy (the point of saturation). Then, add a drop or two of the "good" solvent to clarify and allow it to stand.

General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common crystallization problems.

G start Crystallization Experiment Cooled obs Observe Outcome start->obs oil Compound Oiled Out obs->oil Liquid phase appears clear Clear Solution (No Crystals) obs->clear No solid forms powder Fine Powder / Small Crystals obs->powder Rapid precipitation good Good Crystals Formed obs->good Slow precipitation oil_sol1 Re-heat to dissolve oil->oil_sol1 clear_sol1 Scratch flask / Add seed crystal clear->clear_sol1 powder_sol1 Re-heat to dissolve powder->powder_sol1 good_end Proceed to Filtration & Drying good->good_end oil_sol2 Add more primary solvent (1-5% vol) oil_sol1->oil_sol2 oil_sol3 Cool slowly / Insulate flask oil_sol2->oil_sol3 oil_sol3->start clear_sol2 Did crystals form? clear_sol1->clear_sol2 clear_sol2->good Yes clear_sol3 Evaporate some solvent to concentrate clear_sol2->clear_sol3 No clear_sol4 Add anti-solvent clear_sol2->clear_sol4 Alternative clear_sol3->start clear_sol4->start powder_sol2 Add more primary solvent (5-10% vol) powder_sol1->powder_sol2 powder_sol3 Cool very slowly / Use a cryobath with controlled ramp powder_sol2->powder_sol3 powder_sol3->start

Caption: A decision-making flowchart for troubleshooting crystallization outcomes.

Q3: The crystallization was very rapid, yielding a fine powder or tiny needles. How can I obtain larger, higher-quality crystals?

A: Rapid crystallization traps impurities and solvent within the crystal lattice, leading to lower purity and poor material handling properties.[2] The goal is to slow down the crystal growth process.

Mitigation Strategies:

  • Use More Solvent: The most effective method is to dissolve the compound in a larger volume of hot solvent. This keeps the compound soluble for a longer period during cooling, allowing crystals to form and grow more slowly.[2]

  • Controlled Cooling Profile: Instead of letting the flask cool on the benchtop, use a programmable cooling bath or insulate the flask heavily to ensure a slow, linear cooling rate. Rates of 5-10 °C per hour are often a good starting point.

  • Reduce the Anti-Solvent Addition Rate: If using an anti-solvent method, add the anti-solvent much more slowly, perhaps with a syringe pump, and ensure vigorous stirring to dissipate local areas of high supersaturation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for solvent selection for this compound?

A: this compound contains both a polar carboxylic acid group and a tertiary amine, making it soluble in polar solvents.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1]

Solvent TypeExamplesSuitability
Polar Protic Water, Ethanol, Methanol, IsopropanolExcellent. These are good primary solvents. Water is particularly relevant due to the molecule's amino acid-like nature.
Polar Aprotic Acetonitrile, AcetoneModerate. Can be used as co-solvents or for anti-solvent crystallization.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Poor. These are typically used as anti-solvents to induce precipitation from a more polar solution (e.g., an ethanol/ether system).[4]
Hydrocarbons Hexanes, TolueneVery Poor. Unlikely to be useful except as anti-solvents in specific systems.

A good starting point is to attempt crystallization from an ethanol/water mixture or an ethanol/MTBE system.[4]

Q2: How does the pH of the solution affect the crystallization of this compound?

A: The pH is arguably the most critical parameter for crystallizing this compound. As an amino acid analogue, it can exist in cationic, zwitterionic (neutral), or anionic forms depending on the pH.

  • Low pH (Acidic): Both the carboxylic acid and the piperidine nitrogen are protonated (Cationic form). Solubility in aqueous media is generally high.

  • Intermediate pH (near pI): The carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is protonated (N⁺-CH₃). This is the zwitterionic form. Molecules in this state have minimal net charge, leading to lower electrostatic repulsion and significantly reduced solubility. This is typically the optimal pH range for crystallization. [5][6]

  • High pH (Basic): The piperidine nitrogen is neutral and the carboxylic acid is deprotonated (Anionic form). Solubility in aqueous media is again high.

Therefore, adjusting the pH of an aqueous solution towards the isoelectric point (pI) is a powerful technique to induce crystallization.[5][7]

Effect of pH on Molecular Species

G cluster_0 Low pH (e.g., pH < 2) cluster_1 Intermediate pH (near pI) cluster_2 High pH (e.g., pH > 10) cation Cationic Form (High Solubility) zwitterion Zwitterionic Form (Minimum Solubility) Ideal for Crystallization cation->zwitterion + OH⁻ zwitterion->cation + H⁺ anion Anionic Form (High Solubility) zwitterion->anion + OH⁻ anion->zwitterion + H⁺

Caption: The influence of pH on the ionization state and solubility of the molecule.

Q3: Should I use the free base/zwitterion or a salt form (e.g., hydrochloride) for crystallization?

A: Both forms can be crystallized, and the choice depends on the desired final product and the purification strategy.

  • Zwitterion (Free Base): Crystallizing the neutral form, typically from a pH-adjusted aqueous solution or a polar organic solvent, is excellent for removing acid/base impurities. The zwitterionic interactions can lead to stable, well-defined crystal lattices.

  • Hydrochloride Salt: The hydrochloride salt is often a highly crystalline solid with a distinct melting point.[4] Crystallizing the salt form, for instance from an ethanol/ether mixture, is a very effective purification method, especially for removing non-basic impurities.[4] Salt formation often enhances the stability and handling properties of amine-containing compounds.

If your synthesis yields the hydrochloride salt, a direct recrystallization of the salt is often the most straightforward approach.[4]

Q4: What is polymorphism and should I be concerned about it for this molecule?

A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[8] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability.

For any pharmaceutical compound, understanding and controlling polymorphism is critical.[9][10] While specific polymorphs for this compound are not widely reported in general literature, it is a phenomenon that should always be considered. Different crystallization conditions (solvent, cooling rate, pH) can lead to different polymorphic forms. It is crucial to use consistent crystallization protocols and to characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared/Raman spectroscopy to ensure you are producing the same, desired form every time.[9]

Experimental Protocols

Protocol 1: Standard Cooling Crystallization (Example: Ethanol/Water)

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 70 °C). Use a magnetic stirrer for agitation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Add Anti-Solvent: While still hot, add warm deionized water dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For best results, place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash with a small amount of cold ethanol/water (e.g., 20:80 v/v), and then with a non-polar solvent like MTBE to aid drying.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C).

Protocol 2: pH-Adjustment Crystallization (Aqueous)

  • Dissolution: Dissolve the hydrochloride salt of the compound in a minimum amount of deionized water at room temperature.

  • pH Adjustment: Slowly add a dilute basic solution (e.g., 1 M NaOH or NH₄OH) dropwise with vigorous stirring. Monitor the pH continuously with a calibrated pH meter.

  • Induce Precipitation: Continue adding the base until precipitation begins. The optimal pH will be near the isoelectric point (pI). Add the base until precipitation is complete.

  • Digestion: Stir the resulting slurry at room temperature for 1-2 hours. This "digestion" period allows the crystal structure to anneal and improve.

  • Isolation & Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum as described in Protocol 1.

References
  • Benchchem. (n.d.).
  • Ferreira, M. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Benchchem. (n.d.). This compound hydrochloride. BenchChem.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Azim, T., et al. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC - NIH.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • Azim, T., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • Ramalingam, A. (2021).
  • CrystEngComm (RSC Publishing). (n.d.).
  • Sigma-Aldrich. (2025).
  • PMC - NIH. (n.d.).
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  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Sigma-Aldrich. (2023).
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  • Fisher Scientific. (2025).
  • Fisher Scientific. (2024).
  • TCI Chemicals. (2024).
  • PMC - NIH. (n.d.). Polymorphism in early development: The account of MBQ-167.
  • University of Rochester. (n.d.).
  • Recrystallization and Crystalliz
  • Google Patents. (n.d.). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • White Rose Research Online. (n.d.).
  • ChemBeast. (n.d.). (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid.
  • YouTube. (2024).
  • Simson Pharma Limited. (n.d.). 1-methylpiperidine-2-carboxylic acid | CAS No- 7730-87-2.
  • Sigma-Aldrich. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride | 25271-35-6.
  • HMDB. (2021). Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107).
  • PubChem - NIH. (n.d.). 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939.
  • PMC - PubMed Central. (n.d.).
  • Fiordalis, A., & Georgakis, C. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Polymorphism and its Implications in Pharmaceutical Product Development.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • MDPI. (n.d.). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand.
  • PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid.
  • BLD Pharm. (n.d.). 25271-35-6|1-Methylpiperidine-2-carboxylic acid hydrochloride.
  • ResearchGate. (n.d.). (PDF) Piperidine-1-carboximidamide.

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Technical Support Center: Resolution of Racemic 1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-Methylpiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this racemic mixture. As the therapeutic efficacy and safety of chiral molecules are often enantiomer-specific, achieving high enantiomeric purity is a critical step in pharmaceutical development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges in your laboratory work.

Core Concepts: Understanding the Challenge

A racemic mixture contains equal amounts of two non-superimposable mirror-image molecules, known as enantiomers.[1][2][3] For 1-Methylpiperidine-2-carboxylic acid, this means a 50:50 mixture of the (R)- and (S)-enantiomers. Because enantiomers possess identical physical properties (e.g., boiling point, melting point, solubility), their separation—a process called resolution—is a non-trivial task that cannot be accomplished by standard laboratory techniques like distillation or simple recrystallization.[2][3]

The primary strategies for resolution rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated.[2][3] This can be achieved through chemical, chromatographic, or enzymatic methods.

Method Selection: Which Resolution Pathway is Right for You?

Q: What are the primary methods for resolving racemic 1-Methylpiperidine-2-carboxylic acid, and how do I choose the best one for my needs?

A: There are three main strategies, each with distinct advantages depending on your experimental scale, purity requirements, and available resources.

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most cost-effective method for large-scale separations.[4] It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which are then separated by fractional crystallization.[5][6] This method is ideal for multi-gram to kilogram scale production.[4] A known method for this specific compound involves using L-tartaric acid.[7]

  • Chromatographic Resolution: This technique, primarily using Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), offers high precision and is excellent for both analytical purity assessment and small-scale preparative separations.[4][8] It is generally faster for initial screening and small quantity isolation but can become prohibitively expensive at larger scales.[4]

  • Enzymatic Resolution: This method uses enzymes (biocatalysts) that selectively react with one enantiomer, allowing for its separation.[1][9] Enzymatic resolutions are known for their high stereoselectivity under mild reaction conditions, but the maximum theoretical yield for the desired enantiomer is 50% in a standard kinetic resolution unless combined with a racemization process for the unwanted enantiomer.[10]

The following decision workflow can help guide your choice:

Resolution Method Selection Start Start: Racemic 1-Methylpiperidine-2-carboxylic acid Scale What is your required scale? Start->Scale Purity High Purity Analytical or mg-scale? Scale->Purity < Grams Classical Classical Resolution (Diastereomeric Salts) Scale->Classical Grams to Kilograms ChiralChrom Chiral Chromatography (HPLC / SFC) Purity->ChiralChrom Yes Enzymatic Consider Enzymatic Resolution (For specific selectivity / mild conditions) Purity->Enzymatic No, but need high selectivity End Resolved Enantiomer Classical->End ChiralChrom->End Enzymatic->End

Caption: Decision workflow for selecting a resolution method.

Troubleshooting Guide 1: Classical Resolution via Diastereomeric Salt Formation

This method is powerful but requires careful optimization of the resolving agent, solvent, and crystallization conditions.

Frequently Asked Questions (FAQs)

Q: How do I select the right chiral resolving agent? A: The choice is critical. For resolving a racemic acid like yours, you need a chiral base. The ideal resolving agent should be readily available, inexpensive (or easily recoverable), and form diastereomeric salts with a significant difference in solubility in a chosen solvent. For piperidine derivatives, common resolving agents include tartaric acid derivatives, mandelic acid, and alkaloids.[2][11] A published method specifically resolves 1-methylpiperidine-2-carboxylic acid hydrochloride using L-tartaric acid, making it an excellent starting point.[7]

Q: I've mixed my racemic acid and the chiral resolving agent, but no crystals are forming. What's wrong? A: This is a common issue related to supersaturation and solvent choice.

  • Solvent System: The solvent must dissolve the diastereomeric salts at a higher temperature but allow the less soluble salt to crystallize upon cooling. If the salts are too soluble, no precipitation will occur. Try a less polar solvent or a solvent mixture.

  • Concentration: Your solution may be too dilute. Carefully remove some solvent under reduced pressure to increase the concentration.

  • Inducing Crystallization: If the solution is supersaturated, crystallization may need a nudge. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired diastereomeric salt.[12]

  • Temperature: Ensure you are cooling the solution slowly. A gradual decrease in temperature often yields better quality crystals than rapid cooling.

Q: My resolution yield is very low. How can I improve it? A: Low yield can stem from several factors:

  • Incomplete Crystallization: The less soluble diastereomer may still have significant solubility in the mother liquor. Re-optimizing the solvent and cooling to a lower temperature can help.

  • Co-precipitation: The more soluble diastereomer might be crystallizing along with the target one, reducing the purity and yield of the desired product. Slower cooling rates can mitigate this.

  • Stoichiometry: Ensure you are using the correct molar ratio of the resolving agent. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be effective.[13]

Q: The enantiomeric excess (e.e.) of my final product is poor. What steps can I take? A: Poor enantiomeric excess usually indicates that the two diastereomeric salts have similar solubilities, leading to co-precipitation.

  • Recrystallization: The most reliable way to improve e.e. is to perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in a minimal amount of hot solvent and cool slowly to recrystallize.

  • Solvent Screening: The solubility difference between diastereomers is highly dependent on the solvent. A systematic screening of different solvents (e.g., alcohols, esters, ketones, and their aqueous mixtures) is crucial.[4]

  • Wash Step: Ensure you wash the filtered crystals with a small amount of cold solvent to remove the mother liquor, which is rich in the more soluble diastereomer.[12]

Protocol: Resolution of (±)-1-Methylpiperidine-2-carboxylic acid using L-Tartaric Acid

This protocol is adapted from established methods for resolving similar cyclic amino acids.[7][14]

Part A: Diastereomeric Salt Formation & Crystallization

  • Dissolution: In a suitable reactor, dissolve the racemic 1-Methylpiperidine-2-carboxylic acid hydrochloride in a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) with heating. The goal is to create a saturated solution at an elevated temperature.

  • Addition of Resolving Agent: To the hot solution, add 0.5 to 1.0 molar equivalents of L-tartaric acid. Stir until all solids are dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, the (S)-1-methylpiperidine-2-carboxylic acid-L-tartrate, should begin to crystallize. For optimal crystal formation and purity, slow cooling over several hours is recommended.

  • Isolation: Once crystallization is complete, cool the mixture further in an ice bath for 1-2 hours. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small volume of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the isolated diastereomeric salt under vacuum. At this stage, a sample should be taken to determine diastereomeric purity and yield. For higher purity, this salt can be recrystallized.

Part B: Liberation of the Enantiomerically Pure Acid

  • Dissolution: Suspend the dried diastereomeric salt in water.

  • Basification & Extraction: Add a base (e.g., NaOH or NH4OH) to adjust the pH to >10. This deprotonates the tartaric acid and liberates the free base of 1-Methylpiperidine-2-carboxylic acid. Extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate. The tartaric acid will remain in the aqueous layer.

  • Acidification: To the organic layer containing the free base, add aqueous HCl to adjust the pH to ~1-2. This will protonate the desired enantiomer, forming the hydrochloride salt, which is often more stable and easier to handle.

  • Isolation: Remove the solvent under reduced pressure to obtain the solid this compound hydrochloride.

  • Purity Analysis: Determine the yield and measure the enantiomeric excess using Chiral HPLC.

Classical Resolution Workflow cluster_0 Part A: Salt Formation & Separation cluster_1 Part B: Liberation of Enantiomer Racemate Racemic Acid + Chiral Base in Hot Solvent Cool Slow Cooling & Crystallization Racemate->Cool Filter Filtration Cool->Filter Crystals Less Soluble Diastereomeric Salt (Crystals) Filter->Crystals Solid MotherLiquor More Soluble Diastereomeric Salt (in Mother Liquor) Filter->MotherLiquor Liquid Liberate Liberate Free Acid (Base/Acid Workup) Crystals->Liberate Isolate Isolate & Purify Liberate->Isolate PureEnantiomer Enantiopure Acid Isolate->PureEnantiomer

Caption: Workflow for classical resolution via diastereomeric salt formation.

Troubleshooting Guide 2: Chromatographic Resolution

Chiral chromatography provides a powerful alternative, especially for smaller scales and for analytical determination of enantiomeric excess (e.e.).[15]

Frequently Asked Questions (FAQs)

Q: How do I choose the correct Chiral Stationary Phase (CSP)? A: CSP selection is the most critical parameter. For piperidine carboxylic acids and their derivatives, polysaccharide-based CSPs (e.g., those coated or immobilized with amylose or cellulose derivatives like Chiralpak® and Chiralcel®) are highly effective.[8][15][16] It is often necessary to screen several different columns (e.g., Chiralpak IA, AD-H, IC) to find the one that provides the best separation (resolution > 1.5).

Q: My enantiomers are not separating on the column. What can I do? A: If you see a single peak, you need to optimize the mobile phase.

  • Normal Phase: For polysaccharide columns, typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.[15] Vary the percentage of the alcohol modifier.

  • Additives: Small amounts of an acidic or basic additive can dramatically improve peak shape and resolution. For your acidic compound, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is recommended. Conversely, if analyzing a basic derivative, a basic additive like diethylamine (DEA) would be used.[8][16]

  • Temperature: Column temperature affects separation. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) as this can alter the chiral recognition mechanism.[15]

Q: How can I confirm the identity of each enantiomer peak? A: Absolute configuration cannot be determined from a chromatogram alone. You must inject a reference standard of a known pure enantiomer (e.g., commercially available this compound) to identify which peak corresponds to the (S)-enantiomer and which to the (R)-enantiomer.

Data Summary: Typical Chiral HPLC Conditions

The following table provides a starting point for method development based on published separations of similar piperidine derivatives.[8][15]

ParameterTypical ConditionRationale
Column Chiralpak® IA or AD-H (5 µm, 250 x 4.6 mm)Polysaccharide-based CSPs show broad applicability for chiral amines and acids.[15][16]
Mobile Phase n-Hexane / Ethanol (e.g., 70:30 v/v) + 0.1% TFAA non-polar/polar mixture is standard for normal phase. TFA improves peak shape for acids.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 30 °CA slightly elevated temperature can improve efficiency.[15]
Detection UV at low wavelength (e.g., 210-225 nm)The molecule lacks a strong chromophore, requiring detection at low UV wavelengths.

References

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. (2021). Oxford Academic. Available at: [Link]

  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. (2014). National Institutes of Health (NIH). Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2020). Royal Society of Chemistry. Available at: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Resolution of racemic amino acids. Google Patents.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis. Available at: [Link]

  • Chiral separation of nipecotic acid amides. (1991). National Institutes of Health (NIH). Available at: [Link]

  • Why is it difficult to resolve a racemic mixture? (2019). Quora. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Available at: [Link]

  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). National Institutes of Health (NIH). Available at: [Link]

  • Resolution of Racemic Mixtures. OrgoSolver. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available at: [Link]

  • Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline. Available at: [Link]

  • Resolution of a Racemic Mixture. (2020). YouTube. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. Available at: [Link]

  • Chiral resolution with frozen aqueous amino acids. (2015). Royal Society of Chemistry. Available at: [Link]

  • RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT. Google Patents.
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. National Institutes of Health (NIH). Available at: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers. ResearchGate. Available at: [Link]

  • Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. ResearchGate. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. (2020). MDPI. Available at: [Link]

  • Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • (R)-1-Methylpiperidine-2-carboxylic acid. HMDB. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2017). National Institutes of Health (NIH). Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. (2024). MDPI. Available at: [Link]

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Technical Support Center: (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for (S)-1-Methylpiperidine-2-carboxylic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered during the handling, analysis, and storage of this compound. Understanding its stability and potential degradation pathways is critical for ensuring the accuracy and reproducibility of your experimental results.

This resource is structured to provide rapid answers through our FAQ section, detailed problem-solving in the Troubleshooting Guide, and robust, step-by-step protocols for advanced analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound?

A1: Based on its chemical structure, which features a tertiary amine and a carboxylic acid on a piperidine ring, the most anticipated degradation products arise from oxidation. The primary degradation product is the This compound N-oxide . Tertiary amines are readily oxidized to their corresponding N-oxides, a common metabolic and chemical degradation pathway for many pharmaceutical compounds. This oxidation can be triggered by exposure to atmospheric oxygen, oxidizing agents, or even trace metal impurities.

Q2: I see an unexpected peak in my LC-MS analysis with a mass of [M+16]. What is it?

A2: A mass increase of 16 Da is a strong indicator of oxidation, corresponding to the addition of a single oxygen atom. This is highly characteristic of N-oxide formation on the tertiary amine of the piperidine ring. To confirm, you should subject a sample to controlled oxidative stress (e.g., with hydrogen peroxide) and monitor the increase of this specific peak.

Q3: Can the compound degrade under acidic or basic conditions?

A3: While the piperidine ring itself is relatively stable, extreme pH conditions can potentially lead to other reactions. However, the most common degradation pathway remains oxidation. Forced degradation studies are necessary to determine the compound's lability under specific hydrolytic conditions. Generally, N-oxidation is less pH-dependent than hydrolysis of other functional groups.

Q4: How should I properly store this compound to minimize degradation?

A4: To minimize degradation, particularly oxidation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures (e.g., 2-8°C or -20°C) and protect from light. Avoid storing it in solutions for extended periods, especially in the presence of potential oxidizing agents or metal ions.

Q5: My sample purity has decreased over time, but I don't see any major new peaks in my chromatogram. What could be happening?

A5: This could be due to several factors. The degradation product (N-oxide) might be co-eluting with the parent compound under your current chromatographic conditions. It's also possible that multiple minor degradation products are forming that are below your limit of detection individually but sum up to a noticeable loss of parent purity. A change in the physical state, like hygroscopicity, could also affect purity measurements by weight. A stability-indicating method with better resolution is required to investigate this.

Troubleshooting Guide: Common Experimental Issues

Problem / Observation Potential Cause Recommended Action & Explanation
Appearance of a new, more polar peak in HPLC. N-Oxide Formation: The N-oxide derivative is generally more polar than the parent tertiary amine, causing it to elute earlier in reverse-phase chromatography.Action: Perform a co-injection with a sample subjected to mild oxidative stress (see Protocol 1). If the peak height of the unknown impurity increases, it confirms its identity as an oxidative degradant.
Inconsistent Potency/Concentration Measurements. Ongoing Degradation: The compound may be degrading in the analytical sample solution (e.g., in the autosampler vial) due to light exposure, incompatible solvent, or elevated temperature.Action: Prepare samples fresh and use an amber vial. Analyze the sample immediately after preparation and run a time-course study (e.g., inject at t=0, 2, 4, 8 hours) to check for stability in your analytical solvent.
Variable Results Between Batches. Impurities in Starting Material or Solvents: Trace metal impurities or peroxides in solvents can catalyze oxidation, leading to batch-to-batch variability.Action: Use high-purity, peroxide-free solvents. If variability persists, analyze different batches of the starting material for trace impurities that could be promoting degradation.
Loss of Mass Balance in Forced Degradation Studies. Formation of Non-UV Active or Volatile Degradants: Degradation may produce compounds that do not have a chromophore for UV detection or are too volatile to be observed by LC-MS.Action: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. For volatile compounds, Headspace GC-MS analysis may be necessary.

Visualized Pathways and Workflows

A primary degradation pathway for this compound is the oxidation of the tertiary amine.

G cluster_main Primary Degradation Pathway Parent (S)-1-Methylpiperidine- 2-carboxylic acid N_Oxide (S)-1-Methylpiperidine- 2-carboxylic acid N-oxide (M+16) Parent->N_Oxide Oxidation (e.g., H₂O₂, O₂) G cluster_workflow Degradant Identification Workflow A Unexpected Peak Observed in HPLC/LC-MS B Determine Mass Difference (e.g., M+16, M-44) A->B Analyze Mass Spectrum C Hypothesize Structure (e.g., N-oxide, Decarboxylation) B->C Interpret Data D Perform Forced Degradation Study (Protocol 1) C->D Test Hypothesis E Compare Chromatograms & Mass Spectra D->E Generate Data F Confirm Structure (Co-injection, MS/MS, NMR) E->F Confirm Hypothesis

Caption: Workflow for degradation product identification.

In-Depth Protocols

Protocol 1: Forced Oxidation Study to Confirm N-Oxide Formation

This protocol is designed to intentionally induce oxidation to confirm if an unknown impurity corresponds to the N-oxide degradant.

1. Materials:

  • This compound
  • High-purity water (HPLC grade)
  • Methanol (HPLC grade)
  • 3% Hydrogen Peroxide (H₂O₂) solution
  • LC-MS system with a C18 column

2. Sample Preparation:

  • Control Sample: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and methanol.
  • Stressed Sample: To 1 mL of the control sample solution, add 100 µL of 3% H₂O₂.
  • Incubation: Gently vortex both samples and let them stand at room temperature, protected from light, for 4 hours.

3. LC-MS Analysis:

  • Inject the control sample to establish the retention time of the parent compound and any existing impurities.
  • Inject the stressed sample.
  • Data Interpretation: Compare the chromatograms. A significant increase in the peak area of the suspected degradation product in the stressed sample, along with a corresponding mass of [M+16], strongly confirms its identity as the N-oxide.
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its primary N-oxide degradant.

1. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 40% B
  • 15-17 min: 40% to 95% B
  • 17-19 min: 95% B
  • 19-20 min: 95% to 5% B
  • 20-25 min: 5% B (Re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

2. System Suitability:

  • Prepare a solution containing both the parent compound and a partially degraded (oxidized) sample.
  • Inject this solution and verify that the resolution between the parent peak and the N-oxide peak is greater than 2.0. This ensures the method can accurately distinguish between the two compounds.

3. Rationale:

  • The use of a gradient elution is crucial for separating compounds with different polarities. The N-oxide, being more polar, will elute earlier than the parent compound.
  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for MS detection.

This guide provides a foundational framework for addressing stability issues related to this compound. For further, more complex degradation challenges, additional techniques like NMR for structural elucidation of unknown degradants may be required. Always consult relevant regulatory guidelines, such as those from the ICH, when performing formal stability and forced degradation studies.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available from: [Link]

  • Conformational Equilibrium in N-Methylpiperidine. RSC Publishing. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. National Institutes of Health (NIH). Available from: [Link]

  • Algorithms for the identification and verification of API-related degradation impurities (DRIs). ResearchGate. Available from: [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Institutes of Health (NIH). Available from: [Link]

  • Degradation of amino acids. Slideshare. Available from: [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available from: [Link]

  • Early Efforts Identify Unstable APIs. Pharmaceutical Technology. Available from: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. Dow Development Laboratories. Available from: [Link]

  • N-Methylpiperidine | C6H13N. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Amino acid degradation; urea cycle. University of South Bohemia in České Budějovice. Available from: [Link]

  • Oxidation of primary, secondary and tertiary amines. ResearchGate. Available from: [Link]

  • Cα–H Oxidations of Amines to Amides. Thieme. Available from: [Link]

  • Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. Available from: [Link]

  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. PubMed, National Institutes of Health (NIH). Available from: [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available from: [Link]

  • Amino Acid Degradations Produced by Lipid Oxidation Products. ResearchGate. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. OUCI. Available from: [Link]

  • Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... ResearchGate. Available from: [Link]

  • 10.2: Amino Acids Degradation. Chemistry LibreTexts. Available from: [Link]

  • N-Methylpiperidine | CAS 626-67-5. Aure Chemical. Available from: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available from: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). Human Metabolome Database. Available from: [Link]

  • Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. PubMed, National Institutes of Health (NIH). Available from: [Link]

  • **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Technical Support Center: Scaling Up (S)-1-Methylpiperidine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-1-Methylpiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and industry best practices.

Part 1: Troubleshooting Guide

This section provides in-depth solutions to common problems you may encounter during the scale-up process.

Question 1: We are observing a decrease in yield and an increase in impurities upon scaling up the N-methylation of (S)-Piperidine-2-carboxylic acid. What are the likely causes and how can we mitigate this?

Answer:

This is a frequent challenge in process scale-up, often stemming from issues with mass and heat transfer. At a larger scale, inefficient mixing and temperature control can lead to localized "hot spots" and concentration gradients, promoting side reactions.

Underlying Causes and Solutions:

  • Exothermic Reaction Profile: The N-methylation of amines is often exothermic. What is easily managed in a small flask with a water bath can become a significant safety and purity issue in a large reactor.

    • Solution: Implement a comprehensive calorimetric study (e.g., using a Reaction Calorimeter - RC1) on the lab scale to understand the reaction's heat flow. This data is crucial for designing an effective cooling system for the larger reactor. A semi-batch or continuous-flow process, where the methylating agent is added slowly, can also effectively manage the exotherm.

  • Mixing Inhomogeneity: Inadequate mixing can lead to localized high concentrations of the methylating agent, promoting over-methylation to form a quaternary ammonium salt, or other side reactions.

    • Solution: The choice of impeller and agitation speed is critical. A retreat curve impeller is often suitable for homogenous mixing in stirred-tank reactors. Computational Fluid Dynamics (CFD) modeling can be a powerful tool to optimize mixing parameters before committing to a large-scale run.

  • Reagent Addition Strategy: A single, rapid addition of the methylating agent at scale is ill-advised.

    • Solution: A controlled, subsurface addition of the methylating agent below the liquid level is recommended. This ensures rapid dispersion and minimizes localized concentration gradients.

Experimental Protocol: Optimizing Reagent Addition

  • Lab-Scale Simulation: In a 1L jacketed reactor, mimic the geometry of your production reactor as closely as possible.

  • Temperature Monitoring: Place multiple temperature probes at different locations within the reactor (e.g., near the wall, near the impeller).

  • Controlled Addition: Use a syringe pump to add the methylating agent at a steady, pre-determined rate.

  • In-Process Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals and analyze them by HPLC or UPLC to track the formation of the product and key impurities.

  • Data Analysis: Correlate the rate of impurity formation with the addition rate and any observed temperature spikes.

Table 1: Comparison of Reagent Addition Strategies

Addition StrategyTypical Impurity Profile (at scale)Temperature ControlProcess Safety
Rapid, Bulk Addition High (5-15%)Poor, risk of thermal runawayLow
Slow, Surface Drip Moderate (2-5%)GoodModerate
Slow, Subsurface Feed Low (<1%)ExcellentHigh
Question 2: We are struggling with the isolation and purification of the final product. The crystallization is inconsistent, and we are seeing batch-to-batch variability. What should we investigate?

Answer:

Crystallization is a complex process that is highly sensitive to a variety of factors that can change during scale-up. Inconsistent crystallization often points to issues with solvent selection, impurity profiles, and cooling rates.

Key Areas to Investigate:

  • Solvent System: A solvent system that works well for a small-scale crystallization in a beaker may not be optimal for a large-scale, agitated vessel.

    • Solution: Screen a variety of solvent/anti-solvent systems. Key properties to consider are the solubility of the product at different temperatures, the insolubility of key impurities, and the safety/environmental profile of the solvents. Tools like COSMO-RS can be used for in silico solvent screening to narrow down the experimental work.

  • Impurity Profile: Even small amounts of certain impurities can act as crystal growth inhibitors or promoters, leading to inconsistent results.

    • Solution: Isolate and identify the major impurities from a problematic batch. Conduct seeding experiments where you intentionally add these impurities to a pure solution to understand their impact on crystallization. This may reveal the need for an additional purification step before the final crystallization.

  • Cooling and Seeding Strategy: The rate of cooling and the point at which you introduce seed crystals are critical for controlling crystal size and morphology.

    • Solution: Develop a controlled cooling profile. A linear cooling rate is often a good starting point, but a more complex, multi-stage profile may be necessary. The seeding point should be within the metastable zone (MSZ) of the solubility curve. The MSZ can be determined experimentally using techniques like focused-beam reflectance measurement (FBRM).

Workflow for Crystallization Development

Caption: A systematic workflow for developing a robust crystallization process.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling methylating agents like dimethyl sulfate or methyl iodide at an industrial scale?

A1: Both dimethyl sulfate (DMS) and methyl iodide (MeI) are highly toxic and carcinogenic. At scale, the primary concerns are:

  • Exposure Control: Use of a closed-system for reagent transfer is mandatory. This minimizes the risk of vapor inhalation or skin contact.

  • Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Full-face respirators with appropriate cartridges, and specialized chemical-resistant gloves (e.g., butyl rubber) are required.

  • Spill Management: Have a well-defined spill response plan, including neutralizing agents (e.g., a 5% ammonia solution for DMS) readily available.

Q2: How can we ensure the stereochemical integrity of the (S)-enantiomer during scale-up?

A2: The chiral center at C2 is adjacent to a carboxylic acid group, which can be deprotonated. Under harsh basic conditions or high temperatures, there is a risk of epimerization to the (R)-enantiomer. To maintain stereochemical purity:

  • pH Control: Carefully control the pH during the reaction and work-up. Avoid strongly basic conditions for extended periods.

  • Temperature Management: As mentioned, avoid localized overheating. Lower reaction temperatures, even if they lead to longer reaction times, are often preferable for maintaining enantiopurity.

  • Chiral Analysis: Implement a robust chiral HPLC or SFC method for in-process control and final product release to quantify the enantiomeric excess (ee).

Q3: Our process involves a solvent swap after the reaction. What are the potential pitfalls at a larger scale?

A3: Solvent swaps at scale can be challenging.

  • Azeotropic Removal: If the solvents form an azeotrope, simple distillation may not be effective. You may need to use a different solvent to "chase" the first one out.

  • Product Stability: Ensure the product is stable at the temperatures required for distillation. A vacuum distillation is often preferred to lower the boiling point.

  • Volume Control: Precise volume control in large reactors can be difficult. The use of load cells on the reactor can help to accurately track the amount of solvent removed and added.

General Troubleshooting Workflow

Troubleshooting_Workflow Define_Problem Define the Problem (e.g., Low Yield, High Impurity) Gather_Data Gather Data (Batch records, IPC, Analytics) Define_Problem->Gather_Data Fishbone Identify Potential Causes (Ishikawa/Fishbone Diagram) Gather_Data->Fishbone Hypothesize Formulate Hypothesis Fishbone->Hypothesize Design_DOE Design Experiment (DoE) Hypothesize->Design_DOE Execute_Lab_Scale Execute Lab-Scale Experiments Design_DOE->Execute_Lab_Scale Analyze_Results Analyze Results Execute_Lab_Scale->Analyze_Results Analyze_Results->Hypothesize Hypothesis Rejected Implement_Solution Implement Solution at Scale Analyze_Results->Implement_Solution Hypothesis Confirmed Monitor Monitor & Verify Implement_Solution->Monitor

Caption: A systematic approach to troubleshooting scale-up issues.

References

  • Dimethyl Sulfate and Methyl Iodide, PubChem, National Center for Biotechnology Information. [Link] and [Link]

Technical Support Center: Stereochemical Integrity of (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for maintaining the stereochemical purity of (S)-1-Methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable chiral building block into their synthetic workflows. Here, we will delve into the mechanisms of epimerization and provide actionable troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is an undesired side reaction that inverts the stereochemistry at a single chiral center in a molecule.[1][2][3] For this compound, this occurs at the α-carbon (C2), leading to the formation of its (R)-epimer. This is a critical issue because the biological activity and safety profile of a chiral molecule are often highly dependent on its specific three-dimensional structure.[1][2] The presence of the unwanted epimer can be difficult to separate due to similar physical properties, complicating purification and potentially compromising the efficacy and safety of the final drug candidate.[1][2]

Q2: Under what conditions is this compound most susceptible to epimerization?

A2: The primary culprits for epimerization are basic conditions, elevated temperatures, and prolonged reaction times.[4] The α-proton on the carbon bearing the carboxylic acid is acidic and can be abstracted by a base. This process, known as enolization, forms a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of the original stereochemistry.[5]

Q3: How can I detect and quantify epimerization in my sample?

A3: Several analytical techniques can be employed to determine the enantiomeric excess (ee%) of your compound. The most common and accurate methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.[6][7]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents to distinguish between enantiomers.[6][8]

  • Circular Dichroism (CD) Spectroscopy: A spectroscopic method that can be used for ee% determination.[6]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Issue 1: Significant Epimerization Observed After Amide Coupling Reaction

Question: I performed an amide coupling reaction with this compound and my final product shows a high percentage of the undesired (R)-epimer. What went wrong and how can I fix it?

Answer: This is a common issue, and the root cause often lies in the reaction conditions and reagents used for the coupling.

Underlying Causes & Solutions:

  • Base-Mediated Epimerization: The use of strong, non-hindered bases can readily abstract the acidic α-proton, leading to racemization via an enolate intermediate.[1][9]

    • Solution: Employ sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIEA) or 2,4,6-collidine. These bases are less likely to abstract the α-proton due to steric hindrance.[1]

  • Over-activation of the Carboxylic Acid: Certain coupling reagents can lead to the formation of highly reactive intermediates, such as oxazolones, which are prone to racemization.[3][10]

    • Solution:

      • Choose appropriate coupling reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are known to suppress epimerization.[10]

      • In-situ activation: Add the coupling reagent to a mixture of the carboxylic acid and the amine. This ensures that the activated species is consumed as it is formed, minimizing its lifetime and the opportunity for epimerization.[10]

  • Elevated Temperature: Higher reaction temperatures accelerate the rate of epimerization.[11][12][13][14]

    • Solution: Perform the coupling reaction at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[10] Maintaining a consistently low temperature is crucial.[10]

  • Prolonged Reaction Time: The longer the activated carboxylic acid intermediate exists, the greater the chance of epimerization.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as it is complete.

Visualizing the Problem: Mechanism of Epimerization

G cluster_main Base-Catalyzed Epimerization S_acid This compound enolate Planar Enolate Intermediate (Achiral) S_acid->enolate Deprotonation (α-proton abstraction) enolate->S_acid Reprotonation (from original face) R_acid (R)-1-Methylpiperidine-2-carboxylic acid enolate->R_acid Reprotonation (from opposite face) Base Base (B:) HB Protonated Base (HB+)

Caption: Base-catalyzed epimerization of the α-carbon.

Issue 2: Loss of Stereochemical Purity During Purification

Question: My initial reaction mixture showed high enantiomeric excess, but after purification by column chromatography, I observed a significant decrease in stereochemical purity. What could be the cause?

Answer: Epimerization can sometimes occur during purification, especially if the conditions are not carefully controlled.

Underlying Causes & Solutions:

  • Basic or Acidic Stationary Phase: Some silica gels can be slightly acidic, while alumina can be basic. These conditions can promote epimerization on the column.

    • Solution:

      • Neutralize the stationary phase: For silica gel chromatography, you can co-elute with a small amount of a volatile tertiary amine like triethylamine (typically 0.1-1%) to neutralize acidic sites.

      • Use a neutral stationary phase: Consider using a neutral alumina or a deactivated silica gel.

  • Prolonged Exposure to Solvents: Certain solvents, particularly protic solvents in the presence of trace acids or bases, can facilitate epimerization over time.

    • Solution: Minimize the time the compound spends in solution and on the chromatography column. Concentrate fractions promptly after collection, avoiding excessive heat.

Issue 3: Inconsistent Results in Stereochemical Analysis

Question: I am getting variable and non-reproducible results when I measure the enantiomeric excess of my samples. How can I improve the reliability of my analysis?

Answer: Accurate and reproducible determination of enantiomeric excess is crucial for making informed decisions in your research.

Underlying Causes & Solutions:

  • Inadequate Chromatographic Resolution: Poor separation between the enantiomers on a chiral column will lead to inaccurate quantification.

    • Solution: Optimize your chiral HPLC or GC method. This may involve screening different chiral stationary phases, adjusting the mobile phase composition, changing the flow rate, or modifying the column temperature.

  • Sample Preparation Artifacts: The process of preparing your sample for analysis could potentially cause epimerization.

    • Solution: Ensure that your sample preparation methods are mild and do not involve exposure to harsh pH conditions or high temperatures. It is often best to analyze a crude reaction sample (after removing particulates) to get an initial assessment of the stereochemical outcome before purification.

Visualizing the Workflow: A Protocol for Minimizing Epimerization

G cluster_protocol Epimerization Avoidance Protocol start Start: This compound coupling Amide Coupling - Low Temperature (0°C to RT) - Hindered Base (e.g., DIEA) - Epimerization-Suppressing Reagents (e.g., HATU/HOAt) start->coupling monitoring Reaction Monitoring (TLC or LC-MS) coupling->monitoring workup Aqueous Work-up (Use mild acids/bases, e.g., sat. NaHCO3, dil. HCl) monitoring->workup purification Purification - Neutralized Silica Gel - Prompt concentration of fractions workup->purification analysis Stereochemical Analysis (Chiral HPLC or GC) purification->analysis end Final Product: High Enantiomeric Purity analysis->end

Caption: Recommended workflow to prevent epimerization.

Part 3: Data Summary & Key Parameters

For quick reference, the following table summarizes the key factors influencing epimerization and the recommended conditions to maintain the stereochemical integrity of this compound.

ParameterCondition to AvoidRecommended ConditionRationale
Temperature High temperatures (> room temp)0 °C to Room TemperatureReduces the rate of enolization and epimerization.[10]
Base Strong, non-hindered bases (e.g., Et3N, DBU)Sterically hindered bases (e.g., DIEA, 2,4,6-collidine)Steric bulk prevents abstraction of the α-proton.[1]
Coupling Reagents Those forming highly reactive intermediates prone to oxazolone formationReagents with additives that suppress racemization (e.g., HATU/HOAt, COMU)The additives help to minimize the formation of racemization-prone intermediates.[10]
Reaction Time Prolonged reaction timesMonitor closely and work up upon completionMinimizes the time the activated intermediate is present, reducing the opportunity for epimerization.
Solvent Polar protic solvents may stabilize ionic intermediates that lead to epimerizationAprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are generally preferred.[10]Aprotic solvents are less likely to facilitate the proton exchange that leads to racemization.
Purification Media Acidic or basic stationary phasesNeutralized silica gel or neutral aluminaPrevents on-column epimerization.

Part 4: Detailed Experimental Protocols

Protocol 1: Epimerization-Free Amide Coupling

This protocol provides a step-by-step method for coupling this compound with a primary or secondary amine while minimizing epimerization.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add the amine (1.1 eq).

  • Add DIEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (if necessary, pre-treat the silica with a 1% solution of Et3N in the eluent and then flush with the eluent alone before loading the sample).

Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess

This protocol outlines a general method for determining the enantiomeric excess of the final product. Note: The specific column and mobile phase will need to be optimized for your particular compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC-grade solvents (typically hexanes and isopropanol)

Procedure:

  • Prepare a stock solution of your purified compound in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of your final product if available. This is crucial for confirming peak identity and resolution.

  • Set up the HPLC method. A typical starting point would be an isocratic elution with a mixture of hexanes and isopropanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min.

  • Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to ensure adequate separation.

  • Inject your sample solution.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

  • Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range. Journal of Agricultural and Food Chemistry. [Link]

  • Stability of sugar solutions: a novel study of the epimerization kinetics of lactose in water. Carbohydrate Research. [Link]

  • Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Dalton Transactions. [Link]

  • Effect of reaction temperature on the epimerization of glucose to mannose. ResearchGate. [Link]

  • Determination of enantiomeric excess. University of Bath. [Link]

  • Can you explain the role of solvents in SN1 and SN2 mechanisms?. Quora. [Link]

  • Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. PubMed. [Link]

  • How to reduce epimerization in Chiral molecule?. ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A. [Link]

  • Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Functional and Mechanistic Investigation of a Distinct DUF6895 Family Epimerase Involved in Lasso Peptide Modification. Journal of the American Chemical Society. [Link]

  • Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Steric effects. Wikipedia. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]

  • Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry. [Link]

  • Physicochemical and Antioxidant Alterations of Modified and Free Epigallocatechin Gallate Under Thermal Treatment in Air and Vacuum. MDPI. [Link]

  • Solvent Effects in NS. Chemistry LibreTexts. [Link]

  • enzyme-catalyzed isomerization of amino acid residues in peptide chains. Proceedings of the National Academy of Sciences. [Link]

  • Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science. [Link]

  • Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase. Journal of Chromatography A. [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. [Link]

  • Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega. [Link]

  • Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]

  • Methionine epimerization in cyclic peptides. RSC Advances. [Link]

  • Impact of Temperature on the Rate of Chemical Reactions in Tanzania. AJPO Journals. [Link]

  • Epimerisation in Peptide Synthesis. Organic Chemistry: Current Research. [Link]

  • Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. ResearchGate. [Link]

  • The dimerization of delta-1-piperidine-2-carboxylic acid. Biochemical Journal. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Institutes of Health. [Link]

  • (R)-1-Methylpiperidine-2-carboxylic acid. Human Metabolome Database. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-1-Methylpiperidine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(S)-1-Methylpiperidine-2-carboxylic acid, also known as (S)-N-Methylpipecolic acid, is a chiral building block of significant interest in the pharmaceutical industry due to its presence in various bioactive molecules. The stereospecific synthesis of this compound is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. This guide provides an in-depth comparison of the prevalent synthetic methodologies, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

The synthesis of enantiomerically pure this compound primarily revolves around two strategic approaches: the derivatization of a readily available chiral precursor, L-lysine, and the direct enantioselective N-methylation of its parent amino acid, (S)-pipecolic acid. This guide will delve into the practical aspects of these methods, evaluating them based on criteria such as starting material accessibility, reaction efficiency, scalability, and the ability to maintain stereochemical integrity.

Method 1: Synthesis from L-Lysine via Biocatalytic Cyclization and Subsequent N-Methylation

This two-step approach leverages the natural chirality of L-lysine, an inexpensive and abundant amino acid. The key transformation is the stereospecific cyclization of L-lysine to form (S)-pipecolic acid, which can be efficiently achieved using biocatalytic methods. This is followed by a chemical N-methylation step to yield the final product.

Workflow Overview

Caption: Synthesis of this compound from L-Lysine.

Experimental Protocols

Step 1: Biocatalytic Synthesis of (S)-Pipecolic Acid from L-Lysine

This protocol utilizes a whole-cell biotransformation approach, which has been shown to produce (S)-pipecolic acid with excellent enantiomeric excess.

  • Materials: L-lysine, Escherichia coli strain expressing L-lysine 6-aminotransferase (LAT) and pyrroline-5-carboxylate (P5C) reductase, fermentation medium.

  • Procedure:

    • Cultivate the engineered E. coli strain in a suitable fermentation medium.

    • Induce the expression of the LAT and P5C reductase enzymes.

    • Introduce L-lysine to the culture medium.

    • Allow the biotransformation to proceed under controlled conditions (e.g., temperature, pH, aeration) for an extended period (e.g., up to 159 hours).

    • Monitor the formation of (S)-pipecolic acid using analytical techniques such as HPLC.

    • Upon completion, harvest the cells and isolate the (S)-pipecolic acid from the culture supernatant. Purification can be achieved through techniques like ion-exchange chromatography.

  • Performance Data:

    • Yield: Reported to reach up to 3.9 g/L of (S)-pipecolic acid in the culture medium.[1]

    • Enantiomeric Excess (ee): 100% ee has been reported for the produced (S)-pipecolic acid.[1]

Step 2: N-Methylation of (S)-Pipecolic Acid via Eschweiler-Clarke Reaction

This classic reaction provides a straightforward method for the methylation of the secondary amine of pipecolic acid.

  • Materials: (S)-Pipecolic acid, formaldehyde (37% aqueous solution), formic acid.

  • Procedure:

    • To a solution of (S)-pipecolic acid, add an excess of formaldehyde and formic acid.

    • Heat the reaction mixture to reflux (near boiling) for several hours (a 20-hour reaction time has been reported in a similar synthesis).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the excess reagents and solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Performance Data:

    • Enantiomeric Excess (ee): The Eschweiler-Clarke reaction is known to proceed without racemization of chiral amines.[2]

Discussion

The primary advantage of this method is the excellent enantioselectivity conferred by the enzymatic cyclization of L-lysine, ensuring a high-purity chiral starting material for the subsequent N-methylation. The use of a whole-cell biocatalyst can also be cost-effective and environmentally friendly. However, the multi-day fermentation process may be a drawback for rapid synthesis. The N-methylation step is robust, but requires careful handling of formaldehyde and formic acid.

Method 2: Direct Reductive Amination of (S)-Pipecolic Acid

This approach begins with commercially available (S)-pipecolic acid and directly introduces the methyl group onto the nitrogen atom in a one-pot reaction. This method avoids the initial synthesis of the piperidine ring, simplifying the overall process.

Workflow Overview

Caption: Direct Reductive Amination of (S)-Pipecolic Acid.

Experimental Protocols

Two common variations of reductive amination are presented below.

Protocol 2A: Reductive Amination using Formaldehyde and Sodium Borohydride

This method employs a milder reducing agent compared to formic acid.

  • Materials: (S)-Pipecolic acid, formaldehyde (37% aqueous solution), sodium borohydride, a suitable solvent (e.g., methanol or THF), and an optional acid catalyst (e.g., silica chloride).[4][5]

  • Procedure:

    • Dissolve (S)-pipecolic acid in the chosen solvent.

    • Add formaldehyde to the solution to form the intermediate iminium ion.

    • If using a catalyst like silica chloride, add it to the mixture.

    • Slowly add sodium borohydride to the reaction mixture at a controlled temperature (e.g., room temperature).

    • Stir the reaction for a period of time until completion, as monitored by TLC or LC-MS.

    • Quench the reaction carefully with water or a dilute acid.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate it, and purify the product by recrystallization or column chromatography.

  • Performance Data:

    • Yield: Reductive amination of various amines and aldehydes using sodium borohydride generally proceeds with good to excellent yields (often in the 85-95% range for similar substrates).[5]

    • Enantiomeric Excess (ee): The mild conditions of this reaction are expected to preserve the stereochemical integrity of the chiral center.

Protocol 2B: Eschweiler-Clarke Reaction (as in Method 1, Step 2)

This protocol is identical to the N-methylation step described in Method 1.

  • Materials: (S)-Pipecolic acid, formaldehyde (37% aqueous solution), formic acid.

  • Procedure:

    • Combine (S)-pipecolic acid with an excess of formaldehyde and formic acid.

    • Heat the mixture to reflux for several hours.

    • Work-up and purify the product as described previously.

  • Performance Data:

    • Yield: Generally good to high yields are expected.[2][3]

    • Enantiomeric Excess (ee): No racemization is expected under these conditions.[2]

Discussion

The direct reductive amination of commercially available (S)-pipecolic acid is a more direct and potentially faster route to the target molecule compared to starting from L-lysine. The choice between sodium borohydride and formic acid as the reducing agent will depend on the desired reaction conditions and the compatibility of other functional groups in the molecule, if any. The Eschweiler-Clarke variation is a classic, robust method, while the sodium borohydride approach offers milder reaction conditions.

Comparison of Synthesis Methods

FeatureMethod 1: From L-Lysine (Biocatalysis + Chemical)Method 2: Direct Reductive Amination of (S)-Pipecolic Acid
Starting Material L-Lysine (abundant, inexpensive)(S)-Pipecolic acid (commercially available, more expensive than L-lysine)
Number of Steps Two distinct steps (fermentation and chemical synthesis)One-pot chemical synthesis
Enantioselectivity Excellent (approaching 100% ee from biocatalysis)[1]Dependent on the purity of the starting (S)-pipecolic acid; reaction conditions are not expected to cause racemization.
Reaction Time Long (multi-day fermentation)Short (several hours)
Scalability Fermentation can be scaled up, but requires specialized equipment.Readily scalable using standard laboratory equipment.
Environmental Impact Biocatalytic step is generally considered "greener".Involves organic solvents and chemical reagents.
Key Advantage Guaranteed high enantiopurity from a cheap starting material.Simplicity, speed, and directness.
Key Disadvantage Lengthy fermentation process.Reliance on the cost and availability of enantiopure (S)-pipecolic acid.

Conclusion

The choice between synthesizing this compound from L-lysine or via direct reductive amination of (S)-pipecolic acid will be dictated by the specific priorities of the research or development project.

For applications where the highest enantiomeric purity is paramount and access to fermentation capabilities is available, the biocatalytic route starting from L-lysine offers a compelling advantage. The upfront investment in time for the fermentation is rewarded with an exceptionally pure chiral intermediate.

Conversely, for projects that prioritize speed, simplicity, and ease of scale-up, the direct reductive amination of commercially available (S)-pipecolic acid is the more pragmatic choice. This method provides a rapid and efficient route to the final product, assuming the cost and availability of the starting material are not prohibitive. Both the Eschweiler-Clarke and the sodium borohydride-mediated reductive amination are effective and reliable methods for the crucial N-methylation step.

Researchers should carefully consider their specific requirements for enantiopurity, cost, time, and available resources when selecting the optimal synthetic strategy for this compound.

References

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
  • Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 307-312.
  • He, M., et al. (2009). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Journal of Bioscience and Bioengineering, 107(4), 383-388.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
  • Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (n.d.). Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses.
  • Wikipedia contributors. (2023, December 28). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Li, G., et al. (2023).
  • Das, B., et al. (2005). An efficient protocol for reductive amination of aldehydes and ketones with sodium borohydride in an ionic liquid/H2O system. Tetrahedron Letters, 46(40), 6911-6914.
  • Rosenau, T., et al. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.

Sources

A Comparative Guide to Chiral Purity Analysis of (S)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(S)-1-Methylpiperidine-2-carboxylic acid, a chiral piperidine derivative, is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical configuration is paramount, as the biological activity and safety of the final drug product are often enantiomer-specific.[1][2] Consequently, robust and reliable analytical methods for determining the enantiomeric purity of this intermediate are essential for quality control in drug development and manufacturing.[3][4]

This guide provides an in-depth comparison of the primary chromatographic techniques used for the chiral purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to assist researchers in selecting the optimal technique for their specific needs.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[5] For many chiral drugs, only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[6] Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drug substances.[5] Accurate determination of the chiral purity of key intermediates like this compound is a foundational step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[7]

Methodologies for Chiral Purity Analysis

The two predominant chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4] Both methods can effectively separate enantiomers, but they differ significantly in their principles, sample requirements, and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed method for enantioselective analysis in the pharmaceutical industry.[8] The separation is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[3][9]

Principle of Separation: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These interactions can involve hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, resulting in differential retention and, thus, separation.[10] For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[8][11]

Workflow for Chiral HPLC Analysis

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis s_start Start: (S)-1-Methylpiperidine- 2-carboxylic acid Sample s_dissolve Dissolve in Mobile Phase s_start->s_dissolve s_filter Filter through 0.45 µm filter s_dissolve->s_filter h_inject Inject onto Chiral HPLC System s_filter->h_inject Prepared Sample h_separate Separation on Chiral Stationary Phase h_inject->h_separate h_detect UV Detection h_separate->h_detect h_data Data Acquisition and Analysis h_detect->h_data end Result h_data->end Report Chiral Purity

Caption: General experimental workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for the chiral separation of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H or OD-H column (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 80:20 v/v) with a small amount of an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Inject a solution of the racemic mixture to confirm the resolution of the two enantiomers.

    • The resolution factor between the (S) and (R) peaks should be greater than 1.5.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the enantiomeric analysis of volatile and thermally stable compounds.[4] For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.[][13]

Principle of Separation: Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to achieve separation. The volatile derivatives of the enantiomers interact differently with the CSP coated on the inside of the capillary column, leading to different elution times.[10] Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.[7][13]

Workflow for Chiral GC Analysis

Chiral GC Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-MS Analysis g_start Start: (S)-1-Methylpiperidine- 2-carboxylic acid Sample g_derivatize Derivatization (e.g., Esterification/Acylation) g_start->g_derivatize g_extract Liquid-Liquid Extraction g_derivatize->g_extract gc_inject Inject into GC-MS System g_extract->gc_inject Derivatized Sample gc_separate Separation on Chiral Capillary Column gc_inject->gc_separate gc_detect Mass Spectrometry Detection gc_separate->gc_detect gc_data Data Acquisition and Analysis gc_detect->gc_data end Result gc_data->end Report Chiral Purity

Caption: General experimental workflow for chiral GC-MS analysis.

Experimental Protocol: Chiral GC-MS (with Derivatization)

This protocol outlines a general procedure for the chiral GC analysis of this compound following derivatization.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chiral Capillary Column: Chirasil-L-Val or a cyclodextrin-based column (e.g., Rt-gammaDEXsa).[14][15][16]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 5°C/min).

  • Injector and Detector Temperature: Typically 250°C.

  • Derivatization Procedure (Esterification followed by Acylation):

    • Esterification: React the carboxylic acid group with an alcohol (e.g., methanol or isopropanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding ester.

    • Acylation: React the secondary amine with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to form a volatile amide derivative.[17]

    • Extraction: After derivatization, extract the volatile derivatives into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Sample Preparation: Dry the organic extract over anhydrous sodium sulfate and dilute to an appropriate concentration before injection.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Mass Spectrometry: Operate in either full scan mode to identify the derivatives or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Comparative Analysis of HPLC and GC

The choice between HPLC and GC for chiral purity analysis depends on several factors, including the properties of the analyte, the required sensitivity, and the available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid chiral stationary phase.[4]Partitioning between a gaseous mobile phase and a solid or liquid chiral stationary phase.[4]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[4]Requires volatile and thermally stable analytes or derivatization.[4]
Derivatization Often not required, allowing for direct analysis.[4]Frequently necessary to increase volatility and improve separation.[4][13]
Instrumentation HPLC system with a chiral stationary phase and various detectors (e.g., UV, MS).[3]GC system with a chiral capillary column, often coupled to a mass spectrometer (MS).[3]
Sensitivity Varies with the detector; MS detectors offer high sensitivity.[4]Generally high sensitivity, especially with mass spectrometric detection.[4][]
Resolution Excellent resolution is achievable with a wide variety of commercially available CSPs.[4]High-efficiency capillary columns provide excellent resolution.[]
Analysis Time Can range from several minutes to over an hour.[4]Typically offers faster analysis times.[4]
Sample Throughput Generally lower than GC.Can be higher due to faster analysis times and automation.
Method Development Can be time-consuming due to the large number of available CSPs and mobile phase combinations.[18]Derivatization adds a step to method development, but chromatographic optimization can be more straightforward.

Conclusion

Both chiral HPLC and chiral GC are powerful and reliable techniques for the enantiomeric purity analysis of this compound.

  • Chiral HPLC is often the preferred method due to its ability to analyze the compound directly without the need for derivatization. This simplifies sample preparation and avoids potential issues such as racemization during the derivatization process.[15] The wide variety of available chiral stationary phases provides a high degree of flexibility for method development.[11]

  • Chiral GC , particularly when coupled with mass spectrometry, offers excellent sensitivity and high resolving power.[] While derivatization is required for a non-volatile compound like this compound, this can also lead to enhanced chromatographic performance and the ability to confirm the identity of the enantiomers through their mass spectra.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the throughput needs of the laboratory. For routine quality control, the simplicity of direct analysis by chiral HPLC is often advantageous. For trace-level impurity analysis or when structural confirmation is required, the sensitivity and specificity of chiral GC-MS may be more suitable. Method validation according to ICH guidelines is crucial to ensure the accuracy and reliability of the chosen method for its intended purpose.[3][19]

References

  • Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1034-1044.
  • BenchChem. This compound hydrochloride.
  • Alfa Chemistry.
  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Semantic Scholar. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • ResearchGate. Fig. 2 TIC GC/MS chromatogram of the chiral amino acid analysis... [Link]

  • Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL, 100(6), 1775-1780. [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(17-18), 1349-1356. [Link]

  • Chrom Tech, Inc. Why Use GC Derivatization Reagents. [Link]

  • Rakibe, U. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 45-51. [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. [Link]

  • Devaraj, V., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(10), 336-341. [Link]

  • ResearchGate. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. [Link]

  • ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]

  • ResearchGate. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. [Link]

  • ResearchGate. Acids: Derivatization for GC Analysis. [Link]

  • ResearchGate. (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Ilisz, I., et al. (2015). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 20(8), 13834-13876. [Link]

  • Jin, Y., et al. (2021). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Journal of Pharmaceutical and Biomedical Analysis, 194, 113815. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(1), 20-27. [Link]

  • Mohnike, L., et al. (2022). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5431. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Park, H., & Greene, K. (2015). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters, 17(20), 5032-5035. [Link]

  • Al-Saeed, F. A., et al. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 24(17), 3084. [Link]

  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 47(11), 2024-2030. [Link]

  • Mohnike, L., et al. (2022). N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv. [Link]

  • Kumar, P., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(5), 452-457. [Link]

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A Comparative Guide to the Biological Activities of (S)- and (R)-1-Methylpiperidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Biological Function

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. The differential effects of enantiomers can range from one being therapeutically active while the other is inert, to more dramatic cases where one enantiomer is beneficial and the other is toxic. Therefore, the characterization and comparison of the biological activities of individual enantiomers are crucial steps in drug discovery and development.[1][2]

This guide provides a comprehensive comparison of the known and potential biological activities of the (S)- and (R)-enantiomers of 1-Methylpiperidine-2-carboxylic acid. While research has indicated several potential activities for the (S)-enantiomer, there is a notable scarcity of published data on its (R)-counterpart.[3] This guide aims to bridge this gap by not only summarizing the existing knowledge but also by providing detailed experimental protocols for researchers to conduct their own comparative studies.

(S)-1-Methylpiperidine-2-carboxylic Acid: A Profile of Potential Biological Activities

This compound has emerged as a compound of interest with several reported biological activities. It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[4] The primary areas of its reported biological activity are:

  • Antibiotic Properties: The (S)-enantiomer has been suggested to exhibit antibiotic effects by inhibiting bacterial protein synthesis through binding to bacterial ribosomes.[4]

  • Enzyme Inhibition: It has been identified as a potential Angiotensin-Converting Enzyme (ACE) inhibitor, which could have implications for cardiovascular therapeutics.[4]

  • Neuroscience Research: The compound is studied for its potential effects on neurotransmitter systems, with a particular focus on its interaction with the serotonin system, suggesting its potential in exploring treatments for neurological and psychiatric conditions.[4]

(R)-1-Methylpiperidine-2-carboxylic Acid: An Unexplored Frontier

In stark contrast to its (S)-enantiomer, there is a significant lack of published research on the biological activities of (R)-1-Methylpiperidine-2-carboxylic acid.[3] This knowledge gap presents both a challenge and an opportunity for researchers. The absence of data means that its therapeutic potential, or lack thereof, remains unknown. A thorough investigation into its biological effects is warranted to complete the pharmacological profile of 1-Methylpiperidine-2-carboxylic acid.

Comparative Analysis: Known vs. Unknowns

To provide a clear overview of the current state of knowledge, the following table summarizes the reported biological activities of the two enantiomers.

Biological ActivityThis compound(R)-1-Methylpiperidine-2-carboxylic acid
Antibiotic Activity Reported to inhibit bacterial protein synthesis[4]No data available
ACE Inhibition Potential ACE inhibitor[4]No data available
Neurotransmitter System Modulation Studied for effects on the serotonin system[4]No data available

Experimental Protocols for Comparative Biological Activity Assessment

To empower researchers to directly compare the biological activities of (S)- and (R)-1-Methylpiperidine-2-carboxylic acid, this section provides detailed, step-by-step protocols for key assays.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against ACE.

Experimental Workflow for ACE Inhibition Assay

cluster_prep Preparation cluster_incubation Reaction cluster_detection Detection & Analysis prep_reagents Prepare ACE working solution, substrate buffer, and sample dilutions prep_plate Add reagents and samples to a 96-well plate prep_reagents->prep_plate pre_incubation Pre-incubate ACE with test compounds at 37°C prep_plate->pre_incubation start_reaction Initiate reaction by adding substrate (e.g., HHL) pre_incubation->start_reaction incubation Incubate at 37°C for a defined period (e.g., 30-60 min) start_reaction->incubation stop_reaction Stop the reaction (e.g., by adding HCl) incubation->stop_reaction measurement Measure product formation (e.g., hippuric acid) via spectrophotometry at 228 nm stop_reaction->measurement analysis Calculate % inhibition and determine IC50 values measurement->analysis

Caption: Workflow for determining ACE inhibitory activity.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a borate buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM).

    • Dissolve Angiotensin-Converting Enzyme (from rabbit lung) in the borate buffer to a final concentration of 0.04 U/mL.[5]

    • Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), at a concentration of 5 mM in the borate buffer.[5]

    • Prepare stock solutions of (S)- and (R)-1-Methylpiperidine-2-carboxylic acid in a suitable solvent (e.g., deionized water or DMSO, ensuring the final solvent concentration in the assay is less than 1%).[6] Create a series of dilutions to determine the IC50.

  • Assay Procedure:

    • In a microcentrifuge tube or a well of a microplate, add 30 µL of the ACE solution.[5]

    • Add 20 µL of the test compound dilution (or buffer for the control).

    • Pre-incubate the mixture at 37°C for 10 minutes.[5][7]

    • Initiate the reaction by adding 50 µL of the 5 mM HHL solution.[5]

    • Incubate the reaction mixture at 37°C for 60 minutes.[5]

    • Stop the reaction by adding 62.5 µL of 1 M HCl.[5]

  • Detection and Analysis:

    • Extract the hippuric acid formed by adding 375 µL of ethyl acetate, vortexing, and centrifuging to separate the layers.[5]

    • Transfer the ethyl acetate layer to a new tube and evaporate to dryness.[5]

    • Reconstitute the dried hippuric acid in a suitable volume of water or buffer.

    • Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[5]

    • Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[5][7]

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Experimental Workflow for MIC Assay

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculation Inoculate each well with the bacterial suspension prep_inoculum->inoculation prep_compounds Prepare serial dilutions of test compounds in a 96-well plate prep_compounds->inoculation incubation Incubate the plate at 37°C for 16-24 hours inoculation->incubation read_results Visually inspect for turbidity or measure absorbance incubation->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium (e.g., E. coli, S. aureus).[8]

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]

    • Dilute this suspension to achieve the final desired inoculum concentration (typically ~5 x 10^5 CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.[8]

    • Add 50 µL of a 2x concentrated stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.[8]

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.[8]

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[8][9]

Serotonin Receptor Binding Assay

This protocol is used to determine the affinity of the test compounds for a specific serotonin receptor subtype (e.g., 5-HT2A) through a competitive radioligand binding assay.

Signaling Pathway for 5-HT2A Receptor

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling serotonin Serotonin (5-HT) or Ligand receptor 5-HT2A Receptor serotonin->receptor g_protein Gq/G11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the 5-HT2A receptor.

Protocol Steps:

  • Preparation of Reagents and Membranes:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Obtain cell membranes expressing the human 5-HT2A receptor. These can be prepared from cell lines or purchased commercially.

    • Prepare a solution of a suitable radioligand, such as [3H]ketanserin, at a fixed concentration (typically near its Kd value, e.g., 0.5 nM).[10]

    • For non-specific binding determination, prepare a high concentration of an unlabeled competing ligand (e.g., 1 µM Ketanserin).[10]

    • Prepare serial dilutions of the (S)- and (R)-test compounds.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes (e.g., 70 µg of protein/well), the radioligand, and either the test compound, buffer (for total binding), or the unlabeled competitor (for non-specific binding).[11]

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).[10]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) to separate the bound from free radioligand.[11]

    • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value, which can then be converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[12]

Conclusion and Future Directions

The available evidence suggests that this compound possesses a range of interesting biological activities, including antibiotic, ACE inhibitory, and neuromodulatory potential. However, the complete biological profile of this chiral molecule cannot be fully understood without a thorough investigation of its (R)-enantiomer. The significant lack of data for (R)-1-Methylpiperidine-2-carboxylic acid underscores a critical gap in the scientific literature.

The experimental protocols provided in this guide offer a clear and robust framework for researchers to systematically compare the biological activities of these two enantiomers. By conducting head-to-head comparisons using these established methods, the scientific community can elucidate the stereospecific effects of 1-Methylpiperidine-2-carboxylic acid. This will not only contribute to a more complete understanding of its pharmacology but also guide future drug design and development efforts based on this scaffold. The elucidation of the structure-activity relationship for these enantiomers could reveal which stereocenter is crucial for each biological activity and pave the way for the development of more potent and selective therapeutic agents.

References

  • ACE Inhibition Assay - Protocol - OneLab. (URL: [Link])

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (URL: [Link])

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (URL: [Link])

  • Angiotensin-converting enzyme inhibitory assay - Protocols.io. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • What is the simple protocol or method to determine ACE inhibitory activity of peptides?. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (URL: [Link])

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (URL: [Link])

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. (URL: [Link])

  • Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). (URL: [Link])

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (URL: [Link])

  • An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. (URL: [Link])

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A Comparative Guide to the Structural Elucidation of (S)-1-Methylpiperidine-2-carboxylic Acid: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information governs molecular interactions, dictates efficacy, and informs safety profiles. For chiral molecules such as (S)-1-Methylpiperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid, understanding its absolute stereochemistry and conformational preferences is critical. This guide provides a comparative analysis of X-ray crystallography as the definitive method for solid-state structural elucidation against other widely used analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the precise atomic arrangement of a crystalline solid.[1] It provides unambiguous proof of a molecule's connectivity, conformation, and absolute stereochemistry, which are critical parameters in pharmaceutical development. The electron density map generated from X-ray diffraction experiments allows for the direct visualization of the molecule's three-dimensional structure.[1]

Hypothetical X-ray Crystallography Data for this compound

Should a suitable crystal be grown, the resulting crystallographic information file (CIF) would contain a wealth of data. Below is a table summarizing the kind of key parameters one would expect to obtain and their significance in the context of this compound.

ParameterExpected Value/InformationSignificance for this compound
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁Defines the symmetry elements within the unit cell. For a chiral molecule like the (S)-enantiomer, a centrosymmetric space group is not possible.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
ZInteger (e.g., 2, 4)The number of molecules per unit cell.
Bond Lengths (Å)e.g., C-N, C-C, C=OProvides precise measurements of covalent bond distances, allowing for the assessment of bond order and strain.
Bond Angles (°)e.g., C-N-C, O-C-ODefines the angles between adjacent bonds, revealing the local geometry of the molecule.
Torsion Angles (°)e.g., C1-C2-N-C7Describes the conformation of the piperidine ring (e.g., chair, boat) and the orientation of the carboxylic acid and methyl groups.
Absolute StereochemistryFlack Parameter close to 0Unambiguously confirms the (S)-configuration at the chiral center (C2).
Experimental Workflow for X-ray Crystallography

The process of obtaining a crystal structure is a multi-step workflow that requires careful execution and consideration at each stage.

workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Obtain High-Purity This compound B Screen Solvents (e.g., Ethanol, Acetonitrile, Water) A->B C Slow Evaporation or Vapor Diffusion B->C D Harvest Suitable Single Crystal C->D E Mount Crystal on Diffractometer D->E F Expose to X-ray Beam E->F G Collect Diffraction Pattern F->G H Solve Phase Problem (e.g., Direct Methods) G->H I Build Atomic Model H->I J Refine Model against Data I->J K Validate Structure J->K

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Crystal Growth (The Critical Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. A well-ordered, single crystal is required.

    • Protocol:

      • Dissolve 5-10 mg of high-purity this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture).

      • Employ slow evaporation by leaving the vial partially open in a vibration-free environment.

      • Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger sealed container with a less polar "anti-solvent" (e.g., diethyl ether). The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

      • Monitor for the formation of clear, well-defined crystals over several days to weeks.

  • Data Collection:

    • Rationale: To obtain a complete and redundant set of diffraction data that accurately represents the crystal's scattering of X-rays.

    • Protocol:

      • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a cryoloop.

      • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: To convert the collected diffraction intensities into a chemically meaningful atomic model.

    • Protocol:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Use software (e.g., SHELXT) to solve the phase problem and obtain an initial electron density map.

      • Build an atomic model into the electron density map using software like Olex2 or SHELXL.

      • Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

      • Validate the final structure using tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness.

Comparative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its fundamental chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules. For this compound, ¹H and ¹³C NMR would be routinely used.

  • ¹H NMR: Would reveal the number of unique protons and their connectivity through spin-spin coupling. The chemical shifts of the protons on the piperidine ring can provide clues about the ring's conformation in solution.

  • ¹³C NMR: Would show the number of unique carbon environments.[2]

  • 2D NMR (e.g., COSY, HSQC): Can be used to definitively assign all proton and carbon signals and confirm the covalent framework of the molecule.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-stateSolution-state
Information Precise 3D coordinates, bond lengths/angles, absolute stereochemistryConnectivity, relative stereochemistry, dynamic conformational information
Ambiguity Unambiguous structureCan be ambiguous for complex stereoisomers without advanced techniques (e.g., NOESY)
Requirement High-quality single crystalSoluble compound
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): For this compound (C₇H₁₃NO₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement (calculated monoisotopic mass: 143.09463 Da).[3]

  • Tandem MS (MS/MS): Can be used to fragment the molecule and provide further structural information based on the fragmentation pattern.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information 3D atomic arrangementMolecular weight, elemental formula, fragmentation pattern
Stereochemistry Provides absolute stereochemistryDoes not typically distinguish between stereoisomers
Purpose Definitive structure proofConfirmation of identity and formula
Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, energy, and other properties of a molecule.

  • Conformational Analysis: Computational modeling can predict the most stable conformation of the piperidine ring (e.g., the chair conformation with the substituents in equatorial or axial positions).

  • Spectra Prediction: Can be used to predict NMR chemical shifts and other spectroscopic properties to aid in experimental data interpretation.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyComputational Modeling
Nature ExperimentalTheoretical
Accuracy Provides actual, measured structure in the solid stateProvides a predicted, gas-phase or solvated structure; accuracy depends on the level of theory
Role Definitive structural determinationPredictive and supportive; can provide insights into conformations not observed in the crystal

Integrated Structural Analysis: A Holistic Approach

The most comprehensive understanding of a molecule like this compound is achieved by integrating data from multiple analytical techniques.

G cluster_Techniques Analytical Techniques cluster_Info Structural Information Xray X-ray Crystallography Structure Definitive 3D Structure Xray->Structure Solid-State Conformation Absolute Stereochemistry NMR NMR Spectroscopy NMR->Structure Connectivity Solution Conformation MS Mass Spectrometry MS->Structure Molecular Formula Comp Computational Modeling Comp->Structure Theoretical Conformation Energetics

Figure 2: An integrated approach to structural elucidation.

Conclusion

For drug development professionals, obtaining the single-crystal X-ray structure of a lead compound like this compound is a critical milestone. It provides the highest level of structural certainty, which is invaluable for understanding structure-activity relationships (SAR) and for intellectual property protection. While techniques like NMR and mass spectrometry are essential for routine characterization and confirmation of identity, they do not provide the same level of unambiguous three-dimensional detail. Computational modeling serves as a powerful predictive tool that complements experimental data. Therefore, a multi-faceted approach, with X-ray crystallography as the cornerstone for solid-state structure determination, is the most rigorous and scientifically sound strategy for characterizing novel chemical entities.

References

  • PubChem. Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

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Efficacy of (S)-1-Methylpiperidine-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of derivatives of (S)-1-Methylpiperidine-2-carboxylic acid, a versatile scaffold in medicinal chemistry. By exploring the structure-activity relationships (SAR) of analogous piperidine-based compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutics with enhanced potency and specificity. This document synthesizes experimental data from various studies to illuminate the therapeutic potential of this chemical class in analgesia and neuroprotection.

Introduction: The Therapeutic Promise of the Piperidine Scaffold

The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational flexibility and ability to interact with a multitude of biological targets. This compound, a chiral derivative, serves as a crucial starting material for the synthesis of novel compounds with potential applications as analgesics, anti-inflammatory agents, and neuroprotective agents. The derivatization of its carboxylic acid group into esters and amides allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn can significantly impact pharmacokinetic and pharmacodynamic profiles.

Comparative Efficacy in Analgesia

While direct comparative studies on a series of this compound derivatives are not extensively documented, valuable insights can be gleaned from research on structurally related piperidine compounds. The primary mechanism for piperidine-based analgesics often involves interaction with opioid receptors.

Amide Derivatives: Enhancing Potency through N-Substitution

A study on a series of 3-methyl-4-(N-phenyl amido)piperidines demonstrated that modifications to the amide and N-piperidine substituents can lead to exceptionally potent analgesics.[1] The methoxyacetamide pharmacophore was identified as optimal for achieving high potency.[1]

Key Findings:

  • Potency: The most potent compounds in this series were found to be significantly more powerful than morphine and even fentanyl, a widely used synthetic opioid. For instance, cis-42 was reported to be 13,036 times more potent than morphine.[1]

  • Structure-Activity Relationship (SAR): The nature of the substituent on the piperidine nitrogen was found to be critical for activity.[2] An unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen, coupled with a small, polar, hydrogen-bond-accepting group at the C-4 position of the piperidine ring, was associated with maximal analgesic activity.[2]

Table 1: Comparative Analgesic Potency of Representative 3-Methyl-4-(N-phenyl amido)piperidine Derivatives

CompoundStructureAnalgesic Potency (Morphine = 1)Analgesic Potency (Fentanyl = 1)
cis-42 Methoxyacetamide derivative13,03629
Diastereomer 43 Methoxyacetamide derivative27786

Data extracted from a study on 3-methyl-4-(N-phenyl amido)piperidines and is intended to be illustrative of the potential for high potency in this class of compounds.[1]

Experimental Protocol: Hot-Plate Test for Analgesic Activity

The hot-plate test is a standard method for assessing the central analgesic activity of compounds.

Methodology:

  • Animal Model: Male Swiss-Webster mice are commonly used.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • A baseline latency to a painful response (e.g., licking a hind paw or jumping) is recorded for each mouse before drug administration.

    • The test compound or a control (vehicle or standard drug like morphine) is administered, typically via intravenous or intraperitoneal injection.

    • At predetermined time intervals (e.g., 15, 30, 60, and 120 minutes) after administration, the mice are placed back on the hot plate, and the latency to the pain response is measured.

    • A cut-off time (e.g., 60 seconds) is usually set to prevent tissue damage.

  • Data Analysis: The analgesic effect is quantified as the increase in the latency period compared to the baseline. The results are often expressed as the mean latency ± SEM for each treatment group. The ED50 (the dose that produces a maximal effect in 50% of the animals) can be calculated to compare the potency of different compounds.[2]

G Workflow for Hot-Plate Analgesic Assay cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Assessment cluster_3 Data Analysis A Acclimatize Mice B Record Baseline Latency on Hot Plate A->B C Administer Test Compound, Vehicle, or Standard B->C D Measure Latency at Timed Intervals C->D E Observe for Adverse Effects D->E F Calculate Mean Latency and SEM E->F G Determine ED50 Values F->G

Caption: Experimental workflow for the hot-plate test.

Comparative Efficacy in Neuroprotection

Derivatives of piperidine have also been investigated for their neuroprotective properties, particularly as inhibitors of calpain, a cysteine protease implicated in neuronal cell death.

Carboxamide Derivatives as Calpain Inhibitors

A study focused on piperidine carboxamides as calpain inhibitors revealed that specific keto amide derivatives exhibit high potency and selectivity.[3]

Key Findings:

  • Potency and Selectivity: The keto amides 11f and 11j demonstrated significant inhibition of µ-calpain with Ki values of 30 nM and 9 nM, respectively.[3] Importantly, these compounds displayed over 100-fold selectivity for µ-calpain over the related cysteine protease, cathepsin B.[3]

  • In Vivo Efficacy: These compounds were shown to inhibit NMDA-induced convulsions in mice, suggesting that their calpain inhibitory activity translates to a neuroprotective effect in a living organism.[3]

Table 2: Inhibitory Potency and Selectivity of Piperidine Carboxamide Derivatives against µ-Calpain

CompoundStructureKi (µ-Calpain) (nM)Selectivity over Cathepsin B
11f Keto amide derivative30>100-fold
11j Keto amide derivative9>100-fold

Data extracted from a study on piperidine carboxamide-derived calpain inhibitors.[3]

Experimental Protocol: In Vivo Model of Neuroprotection (NMDA-Induced Convulsions)

This model is used to assess the potential of a compound to protect against excitotoxic neuronal damage.

Methodology:

  • Animal Model: Male mice are typically used.

  • Procedure:

    • The test compound or vehicle is administered to the animals at a specific dose and route (e.g., intraperitoneally).

    • After a predetermined pretreatment time, N-methyl-D-aspartate (NMDA), a potent neurotoxin, is administered to induce convulsions.

    • The animals are observed for the onset and severity of convulsions.

    • The protective effect of the test compound is determined by its ability to prevent or delay the onset of convulsions and reduce their severity compared to the vehicle-treated group.

  • Data Analysis: The percentage of animals protected from convulsions in each treatment group is calculated. Dose-response curves can be generated to determine the ED50 for the neuroprotective effect.

G Workflow for NMDA-Induced Convulsion Model cluster_0 Pre-Treatment cluster_1 Induction of Neurotoxicity cluster_2 Observation cluster_3 Data Analysis A Administer Test Compound or Vehicle B Administer NMDA A->B C Monitor for Onset and Severity of Convulsions B->C D Calculate Percentage of Protected Animals C->D E Determine ED50 for Neuroprotection D->E

Caption: Experimental workflow for the NMDA-induced convulsion model.

Synthesis of this compound Derivatives

The derivatization of this compound is a straightforward process that allows for the creation of a diverse library of compounds for screening.

General Synthesis of Amide Derivatives

The formation of an amide bond from a carboxylic acid typically involves activation of the carboxyl group followed by reaction with an amine.

Protocol:

  • Activation: this compound is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt), is added.

  • Amine Addition: The desired primary or secondary amine is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired amide derivative.

General Synthesis of Ester Derivatives

Esterification can be achieved through several methods, with Fischer esterification being a common approach.

Protocol:

  • Reaction Setup: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction: The mixture is heated to reflux to drive the equilibrium towards the ester product. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is then washed with brine, dried, and concentrated. The crude ester is purified by column chromatography or distillation.

G General Synthesis Pathways for Derivatives cluster_0 Amide Synthesis cluster_1 Ester Synthesis Start This compound Activation Carboxyl Activation (e.g., EDC, HOBt) Start->Activation Alcohol Reaction with ROH (Acid Catalyst) Start->Alcohol Amine Addition of R1R2NH Activation->Amine Amide N-Substituted Amide Derivative Amine->Amide Ester Ester Derivative Alcohol->Ester

Caption: Synthetic routes to amide and ester derivatives.

Conclusion and Future Directions

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents with potent analgesic and neuroprotective activities. The structure-activity relationships highlighted in analogous piperidine series underscore the importance of systematic modification of the substituents on the piperidine ring and the derivatized carboxylic acid moiety. Future research should focus on the synthesis and comprehensive pharmacological evaluation of a focused library of this compound amides and esters. Such studies will be instrumental in elucidating the precise structural requirements for optimal interaction with specific biological targets and will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

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A Senior Scientist's Comparative Guide to Validated Analytical Methods for (S)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Chiral Building Block

(S)-1-Methylpiperidine-2-carboxylic acid is a crucial chiral building block in modern pharmaceutical synthesis. As a derivative of pipecolic acid, its stereoisomeric purity is paramount; the presence of its enantiomer, (R)-1-Methylpiperidine-2-carboxylic acid, can lead to significant differences in pharmacological activity, efficacy, and toxicity in the final active pharmaceutical ingredient (API).[1] Consequently, the development and validation of robust, accurate, and precise analytical methods for its quantification and enantiomeric purity assessment are not merely procedural hurdles but fundamental requirements for ensuring drug safety and quality.

This guide provides an in-depth comparison of the primary analytical techniques applicable to this compound. We move beyond simple protocol listings to explain the causality behind methodological choices, grounding our recommendations in the principles of analytical chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).[2][3][4]

The Analytical Challenge: Physicochemical Properties

The molecule's structure—a secondary amine within a piperidine ring and a carboxylic acid group—presents specific analytical challenges:

  • Chirality: The core challenge is separating and quantifying the (S)-enantiomer from its (R)-counterpart.

  • Polarity: The zwitterionic nature of the molecule at neutral pH makes it highly polar, which can complicate separation on traditional reversed-phase chromatography columns.

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, rendering standard UV-Vis detection insensitive. This necessitates alternative detection strategies or derivatization.

This guide will focus on three principal separative techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[1][5] The fundamental principle involves differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Causality Behind Method Design
  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are the first line of approach. Their broad enantiorecognition capabilities stem from a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.

  • Mobile Phase: The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) is critical. For a polar compound like this compound, polar organic or reversed-phase modes are often more successful. Mobile phase additives like acids (trifluoroacetic acid) or bases are used to suppress ionization and improve peak shape.

  • Detection: Given the lack of a UV chromophore, several strategies can be employed:

    • Mass Spectrometry (LC-MS): The gold standard for sensitivity and specificity. It provides mass confirmation alongside retention time.

    • Charged Aerosol Detection (CAD): A near-universal detector that is independent of the analyte's optical properties, making it ideal for non-chromophoric compounds.[6]

    • Pre-column Derivatization: Reacting the analyte with a UV-active or fluorescent tag. This adds a step to sample preparation but allows for the use of highly sensitive UV-DAD or fluorescence detectors.[7]

Workflow for Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Mobile Phase injector Autosampler Injection prep->injector pump Mobile Phase Delivery (Isocratic or Gradient) pump->injector column Chiral Stationary Phase (e.g., Polysaccharide-based) injector->column detector Detection (MS, CAD, or UV post-derivatization) column->detector cds Chromatography Data System (CDS) detector->cds quant Peak Integration & Quantification (% Area) cds->quant report Generate Report with Validation Parameters quant->report

Caption: High-level workflow for chiral HPLC analysis.

Representative Protocol: Chiral HPLC-MS

Objective: To quantify the enantiomeric purity of this compound.

  • Instrumentation: HPLC system coupled to a Single Quadrupole Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Chiralpak IE (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: 80:20 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Selected Ion Monitoring (SIM): m/z 144.1 (for [M+H]⁺).

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the racemic standard in the mobile phase.

    • Prepare a 1.0 mg/mL solution of the (S)-enantiomer test sample in the mobile phase.

    • Prepare a "spiked" sample by adding 0.5% of the racemic standard to the test sample to confirm peak identification.

  • Validation & System Suitability:

    • Specificity: Inject a blank (mobile phase). No interfering peaks should be observed at the retention times of the enantiomers.

    • Resolution: Inject the racemic standard. The resolution between the (S) and (R) peaks must be ≥ 2.0.

    • Precision: Perform six replicate injections of the 0.5% spiked sample. The relative standard deviation (RSD) for the area of the minor (R)-enantiomer peak should be ≤ 15%.[5]

Gas Chromatography (GC): A Viable Alternative with Derivatization

GC offers high resolution and speed but is generally reserved for volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility. Therefore, derivatization is mandatory.

Causality Behind Method Design
  • Derivatization: The primary goal is to convert the non-volatile zwitterionic molecule into a volatile, thermally stable derivative. A two-step process is common:

    • Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or propyl ester) using reagents like HCl in methanol.

    • Acylation: The secondary amine can be acylated if needed, but esterification is often sufficient. This process neutralizes the charge and significantly increases volatility.

  • Column Selection: A chiral capillary column is required for separation. Columns with cyclodextrin-based stationary phases are highly effective for separating chiral amino acid derivatives.

  • Detection: A Flame Ionization Detector (FID) is a robust and common choice, offering excellent sensitivity for carbon-containing compounds. For higher specificity, a Mass Spectrometer (GC-MS) can be used.

Workflow for Chiral GC Method Development

cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_data Data Analysis prep Dissolve Sample in Solvent deriv Derivatization: Esterification of COOH Group prep->deriv extract Work-up / Extraction of Derivative deriv->extract injector Split/Splitless Inlet extract->injector column Chiral Capillary Column (e.g., Cyclodextrin-based) injector->column detector Detection (FID or MS) column->detector oven Temperature Programmed Oven cds Chromatography Data System (CDS) detector->cds quant Peak Integration & Quantification cds->quant

Caption: Workflow for chiral GC analysis, highlighting the critical derivatization step.

Representative Protocol: Chiral GC-FID

Objective: To determine the enantiomeric excess of this compound via derivatization.

  • Derivatization Procedure:

    • To 10 mg of the sample in a vial, add 1 mL of 3N HCl in n-butanol.

    • Heat at 65°C for 20 minutes to form the n-butyl ester derivative.[8]

    • Cool, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in 1 mL of ethyl acetate.

  • Instrumentation: Gas Chromatograph with FID.

  • GC Conditions:

    • Column: Chiraldex G-TA (or equivalent gamma-cyclodextrin trifluoroacetyl phase), 30 m x 0.25 mm ID.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Program: Start at 120°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min.

    • Injection: 1 µL, 20:1 split ratio.

  • Validation & System Suitability:

    • Derivative Completeness: Analyze the derivatized sample by GC-MS to confirm the complete conversion to the n-butyl ester.

    • Resolution: The resolution between the derivatized (S) and (R) enantiomer peaks must be ≥ 1.5.

    • Linearity: Prepare a series of standards with varying ratios of (S) to (R) enantiomers (e.g., 99:1, 99.5:0.5, 99.9:0.1) and confirm a linear response for the minor enantiomer.

Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

CE is a powerful separation technique that excels in analyzing charged, polar molecules like amino acids with high efficiency and minimal sample consumption.[9][10] Separation is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Causality Behind Method Design
  • Chiral Selector: The key to enantiomeric separation in CE is the addition of a chiral selector to the BGE. Highly sulfonated cyclodextrins are extremely effective. They form transient, diastereomeric inclusion complexes with the enantiomers. The different binding affinities and/or mobilities of these complexes result in different migration times.

  • BGE pH: The pH of the background electrolyte is critical as it determines the charge state of the analyte. For this compound, a low pH buffer (e.g., pH 2.5) ensures the carboxylic acid is protonated (neutral) and the amine is protonated (positive), resulting in a net positive charge and migration towards the cathode.[11]

  • Detection: Direct UV detection is possible but will be insensitive. For trace-level impurity analysis, coupling CE to a mass spectrometer (CE-MS) or using indirect detection methods is preferable.

Workflow for Chiral Capillary Electrophoresis

cluster_prep Sample & Capillary Prep cluster_ce CE System cluster_data Data Analysis prep Dissolve Sample in Background Electrolyte (BGE) injection Hydrodynamic or Electrokinetic Injection prep->injection cap_prep Capillary Conditioning (NaOH, H2O, BGE Rinses) cap_prep->injection separation Separation in Capillary (High Voltage Applied) injection->separation detection On-Capillary Detection (UV or MS Interface) separation->detection eds Electrophoresis Data System detection->eds quant Peak Integration & Migration Time Analysis eds->quant

Sources

Performance of (S)-1-Methylpiperidine-2-carboxylic Acid as a Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the design and selection of chiral ligands are of paramount importance for achieving high efficiency and stereoselectivity. L-proline has established itself as a cornerstone organocatalyst, leveraging its unique bifunctional nature as a secondary amine and a carboxylic acid.[1][2][3] This guide provides a comparative analysis of (S)-1-Methylpiperidine-2-carboxylic acid, a structural analog of L-proline, evaluating its potential performance against L-proline and its N-substituted derivatives. While direct experimental data on the catalytic applications of this compound is limited, this guide will draw upon established principles of organocatalysis and data from structurally related ligands to provide a well-grounded prospective analysis.

This compound, also known as N-methyl-(S)-pipecolic acid, presents two key structural modifications compared to L-proline: an N-methyl group in place of the N-H proton and a six-membered piperidine ring instead of a five-membered pyrrolidine ring. These alterations are expected to significantly influence the ligand's steric and electronic properties, and consequently, its catalytic behavior.

The Asymmetric Aldol Reaction: A Benchmark for Comparison

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and serves as an excellent platform for evaluating the performance of chiral organocatalysts.[4] The reaction typically involves the enamine-based activation of a ketone, which then reacts with an aldehyde.[5][6] The catalyst's structure dictates the stereochemical outcome of the reaction.

Catalytic Cycle of Proline-Based Organocatalysis

The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate between the ketone and the secondary amine of the catalyst. The carboxylic acid moiety of the catalyst then acts as a Brønsted acid to activate the aldehyde through hydrogen bonding, orienting it for a stereoselective attack by the enamine.[5][7] Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Catalytic Cycle Ketone Ketone Enamine Intermediate Enamine Intermediate Ketone->Enamine Intermediate + Catalyst Aldehyde Aldehyde Iminium Intermediate Iminium Intermediate Catalyst Catalyst Enamine Intermediate->Iminium Intermediate + Aldehyde Iminium Intermediate->Catalyst Hydrolysis Aldol Product Aldol Product Iminium Intermediate->Aldol Product + H2O

Caption: Generalized catalytic cycle for proline-catalyzed aldol reactions.

Comparative Performance of Proline and its Derivatives

The performance of L-proline as a catalyst can be influenced by factors such as solvent choice, temperature, and the presence of additives.[1] Modifications to the proline scaffold, particularly at the nitrogen and C4 positions, have been extensively studied to enhance catalytic activity and stereoselectivity.[2][8]

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetoneDMSO3046872
L-ProlineBenzaldehydeCyclohexanoneMeOH/H₂O (2:1)10249596[1]
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazolep-NitrobenzaldehydeCyclohexanoneCH₂Cl₂5129899[8]
N-Benzoyl-L-prolinep-NitrobenzaldehydeCyclohexanoneDMSO20248590[4]

Table 1: Performance of L-Proline and Derivatives in the Asymmetric Aldol Reaction.

Prospective Analysis of this compound

Structural Comparison

Structural Comparison cluster_0 L-Proline cluster_1 This compound l_proline l_proline s_m_p_c s_m_p_c

Caption: Structural comparison of L-Proline and this compound.

Effect of N-Methylation

The replacement of the N-H proton with a methyl group in this compound eliminates the possibility of the secondary amine acting as a hydrogen bond donor. In the context of the proline-catalyzed aldol reaction, this has significant implications. The N-H proton is believed to play a crucial role in the catalytic cycle, both in the formation of the enamine intermediate and in the stabilization of the transition state through hydrogen bonding with the aldehyde.[7]

However, N-alkylation can also lead to increased solubility in less polar organic solvents, which can be advantageous. Studies on N-substituted proline derivatives have shown mixed results, with some derivatives exhibiting enhanced performance while others are less effective than proline itself.[4][8] The absence of the N-H proton might necessitate a different mechanistic pathway or could render the catalyst inactive for reactions that rely on this functionality.

Effect of Ring Size

The six-membered piperidine ring of this compound is conformationally more flexible than the five-membered pyrrolidine ring of proline. This increased flexibility could impact the stereochemical control of the reaction. The rigid structure of the pyrrolidine ring is considered a key factor in the high enantioselectivities achieved with proline-based catalysts.[2] A more flexible piperidine ring might lead to a less defined transition state, potentially resulting in lower enantiomeric excesses. Tandem mass spectrometry studies have indicated that substituting proline with pipecolic acid leads to significant changes in fragmentation patterns, which is attributed to the increased flexibility of the six-membered ring.[9]

Experimental Protocols

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

The following is a representative experimental protocol for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by L-proline.[1][10]

Materials:

  • L-proline

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., methanol/water mixture)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a stirred solution of L-proline (e.g., 10 mol%) in the chosen solvent, add the ketone (e.g., 5 equivalents) at room temperature.

  • After stirring for a short period (e.g., 15 minutes), add the aldehyde (1 equivalent).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Experimental Workflow start Start dissolve_catalyst Dissolve L-proline in solvent start->dissolve_catalyst add_ketone Add ketone dissolve_catalyst->add_ketone add_aldehyde Add aldehyde add_ketone->add_aldehyde reaction Stir at specified temperature add_aldehyde->reaction monitor Monitor reaction by TLC reaction->monitor quench Quench with NH4Cl (aq) monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract dry Dry organic phase (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze yield, dr, and ee purify->analyze end End analyze->end

Caption: A typical experimental workflow for a proline-catalyzed aldol reaction.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, chiral ligand for asymmetric catalysis. Based on the analysis of its structural features in comparison to the well-established L-proline and its derivatives, it is plausible to anticipate that its performance as a catalyst will be significantly different. The N-methylation and the larger, more flexible piperidine ring are key differentiators that could negatively impact its efficacy in reactions that rely on the bifunctional N-H/acid mechanism of proline.

However, these same features might prove advantageous in other catalytic systems. For instance, as a ligand for transition metal catalysis, the tertiary amine and carboxylate functionalities could form stable chelate complexes. The steric bulk of the N-methyl group and the conformation of the piperidine ring could create a unique chiral environment around the metal center, potentially leading to high stereoselectivity in different classes of reactions.

The lack of experimental data on the catalytic performance of this compound highlights a clear gap in the current literature. Further research is warranted to synthesize and evaluate this ligand in a variety of asymmetric transformations, both as an organocatalyst and as a ligand in metal-catalyzed reactions. Such studies would not only elucidate the catalytic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the performance of proline-based catalysts.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Allemann, C., et al. (2004). The Mechanism of Proline-Catalyzed Aldol Reactions. Angewandte Chemie International Edition, 43(16), 2090-2092. [Link]

  • Lombardi, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Directed C-C Bond Formation of Two Different Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Proline-Catalyzed Asymmetric Aldol Reaction. (n.d.). In Scribd. Retrieved from [Link]

  • Proline-Catalyzed Asymmetric N-Nitroso Aldol Reactions. (n.d.). Retrieved from [Link]

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833–15836. [Link]

  • Afarinkia, K., & Zare, F. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 11(5), 1345-1353. [Link]

  • Lombardi, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]

  • Proline-catalyzed aldol reactions. (n.d.). In Wikipedia. Retrieved from [Link]

  • Couty, F., & Evano, G. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]

  • A review: L- Proline as an organocatalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Lee, S., & Kim, D. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (-)-Amathaspiramide F. Organic Letters, 20(19), 6121–6125. [Link]

  • Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. (n.d.). ResearchGate. Retrieved from [Link]

  • Proline-Catalyzed Asymmetric Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Kaczanowska, K., & Mlynarski, J. (2012). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry, 4(1), 163-176. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxic and Catalytic Features of New Asymmetric Copper(II) Schiff-Base Complexes. (n.d.). Inorganic Chemistry Research. Retrieved from [Link]

  • Liu, X., Lin, L., & Feng, X. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 574-587. [Link]

  • Gariani, R. A., et al. (2010). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Journal of Molecular Catalysis A: Chemical, 331(1-2), 1-7. [Link]

  • Lemaur, V., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1647-1657. [Link]

  • Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (n.d.). ANU Open Research. Retrieved from [Link]

  • Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591-601. [Link]

  • Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. (n.d.). ChemRxiv. Retrieved from [Link]

  • (S)-Serine Derived N—O and N—P Oxazoline Ligands for Asymmetric Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in Asymmetric N Construction of Metal and Organic Small Molecules. (n.d.). Academic Journal of Materials & Chemistry. Retrieved from [Link]

  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Suksrichavalit, T., et al. (2008). Copper complexes of nicotinic-aromatic carboxylic acids as superoxide dismutase mimetics. Molecules, 13(12), 3040-3056. [Link]

  • Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I) Clusters Supported by 2-Mercaptobenz-zole-Type Ligands. (n.d.). MDPI. Retrieved from [Link]

  • Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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A Comparative Guide to Piperidine Carboxylic Acid Isomers for CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in therapeutic success. This guide offers an in-depth comparative analysis of the primary isomers of piperidine carboxylic acid: pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid). We will also touch upon guvacine, an unsaturated analogue of nipecotic acid. Understanding the distinct physicochemical and pharmacological profiles of these isomers is paramount for their application in neuroscience, particularly in the modulation of the γ-aminobutyric acid (GABA) system.

Introduction: The Significance of Piperidine Carboxylic Acids

Piperidine carboxylic acids are conformationally constrained analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] By incorporating the GABA backbone into a piperidine ring, these molecules exhibit restricted rotation, leading to a more defined three-dimensional structure. This conformational rigidity is the cornerstone of their isomeric specificity, dictating their differential interactions with GABA transporters (GATs) and GABA receptors.[2] The position of the carboxylic acid group on the piperidine ring fundamentally alters the molecule's shape and electronic distribution, resulting in distinct pharmacological activities that are crucial for the development of targeted therapeutics for conditions such as epilepsy, anxiety, and other neurological disorders.[1][3]

Isomer Profiles: A Head-to-Head Comparison

The therapeutic potential of piperidine carboxylic acid isomers is intrinsically linked to their specific interactions with components of the GABAergic system. Nipecotic acid and guvacine are primarily recognized as inhibitors of GABA uptake, while isonipecotic acid functions as a GABAA receptor agonist.[2] Pipecolic acid, on the other hand, is a metabolite of lysine and its elevated levels have been associated with certain metabolic disorders and neurological conditions.[4][5]

Physicochemical Properties

The seemingly subtle shift of a carboxyl group around the piperidine ring significantly impacts the physicochemical properties of these isomers, influencing their solubility, ionization state at physiological pH, and ultimately their pharmacokinetic profiles.

PropertyPipecolic AcidNipecotic AcidIsonipecotic AcidGuvacine
Structure Carboxyl at C2Carboxyl at C3Carboxyl at C4Carboxyl at C3 (unsaturated)
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂C₆H₁₁NO₂C₆H₉NO₂
Molecular Weight 129.16 g/mol 129.16 g/mol 129.16 g/mol 127.14 g/mol
pKa₁ (Carboxyl) ~2.28~3.35~3.73Data not readily available
pKa₂ (Amine) ~10.38~10.64~10.72Data not readily available
Water Solubility 314 mg/mL50 mg/mLSolubleData not readily available
LogP -2.31Data not readily available-0.08Data not readily available

Data compiled from references[5][6][7][8][9][10][11][12][13]

Pharmacological Activity

The distinct pharmacology of each isomer is a direct consequence of its unique three-dimensional structure, which dictates its affinity and efficacy at specific biological targets within the CNS.

IsomerPrimary TargetMechanism of ActionKey Pharmacological Data
Nipecotic Acid GABA Transporters (GATs)Competitive Inhibition of GABA uptakeIC₅₀ values: 8 µM (hGAT-1), 38 µM (rGAT-2), 106 µM (hGAT-3)[14]
Isonipecotic Acid GABAA ReceptorsPartial AgonistModerately potent partial agonist at α₁, α₂, α₃, and α₅ subunit-containing GABAA receptors[15]
Guvacine GABA Transporters (GATs)Competitive Inhibition of GABA uptakePotent GABA uptake inhibitor[2]
Pipecolic Acid VariousLysine metabolite, neuromodulatorAssociated with metabolic disorders such as hyperpipecolic acidemia[5]

Data compiled from references[2][5][14][15]

The Blood-Brain Barrier: A Common Hurdle

A significant limitation for the direct therapeutic application of these isomers is their poor penetration of the blood-brain barrier (BBB).[16][17] Their hydrophilic and zwitterionic nature at physiological pH restricts their passive diffusion into the CNS. This has spurred the development of various medicinal chemistry strategies, such as the synthesis of more lipophilic prodrugs or derivatives, to enhance their brain uptake and unlock their therapeutic potential.[16] A notable example is Tiagabine, a marketed anticonvulsant, which is a lipophilic derivative of (R)-nipecotic acid designed to cross the BBB and inhibit GABA reuptake.[18][19]

Experimental Protocols

Synthesis of Piperidine-4-carboxylic Acid (Isonipecotic Acid)

This protocol describes a general method for the N-Boc protection of isonipecotic acid, a common step in the synthesis of its derivatives.

Materials:

  • Isonipecotic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve isonipecotic acid in a 1N aqueous solution of NaOH and tert-butanol at 0°C.

  • Slowly add di-tert-butyl dicarbonate to the solution over 30 minutes.

  • Allow the reaction mixture to stir overnight at ambient temperature.

  • Concentrate the resulting solution to half its volume under reduced pressure.

  • Acidify the mixture by the addition of 10% HCl, which will precipitate a white solid.

  • Filter the white solid, wash with water, and air-dry to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[20]

Chiral Resolution of (S)-Piperidine-3-carboxylic Acid (Nipecotic Acid)

This method outlines the chiral resolution of 3-piperidineformamide to obtain the (S)-enantiomer of nipecotic acid.

Materials:

  • 3-Piperidineformamide hydrochloride

  • Concentrated hydrochloric acid

Procedure:

  • Add 3-piperidineformamide hydrochloride to concentrated hydrochloric acid.

  • Heat the mixture to 60-65°C and allow it to react for 3 hours.

  • Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material disappears.

  • Cool the reaction solution to 15-20°C while stirring and continue to stir for 6 hours.

  • The (S)-piperidine-3-carboxylic acid hydrochloride will precipitate and can be collected by filtration.[21]

Analytical Separation by High-Performance Liquid Chromatography (HPLC)

While specific protocols vary, a general approach for the separation of these isomers involves reversed-phase HPLC.

Exemplary Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for enhanced specificity.

  • Note: Due to their similar structures and polarity, achieving baseline separation may require careful optimization of the gradient, flow rate, and column chemistry.

Visualizing the Isomeric Landscape

The following diagrams illustrate the chemical structures of the piperidine carboxylic acid isomers and their relationship to GABA.

G GABA GABA (γ-Aminobutyric Acid) Pipecolic Pipecolic Acid (Piperidine-2-carboxylic acid) GABA->Pipecolic Conformationally Constrained Analogue Nipecotic Nipecotic Acid (Piperidine-3-carboxylic acid) GABA->Nipecotic Conformationally Constrained Analogue Isonipecotic Isonipecotic Acid (Piperidine-4-carboxylic acid) GABA->Isonipecotic Conformationally Constrained Analogue

Caption: Relationship of GABA to its piperidine carboxylic acid analogues.

G cluster_isomers Piperidine Carboxylic Acid Isomers cluster_cns Central Nervous System Nipecotic Nipecotic Acid Target: GABA Transporters (GATs) Action: Inhibition of GABA Uptake GABA_levels Increased Synaptic GABA Levels Nipecotic->GABA_levels Inhibits Reuptake Isonipecotic Isonipecotic Acid Target: GABAAReceptors Action: Partial Agonism GABA_neurotransmission Enhanced GABAergic Neurotransmission Isonipecotic->GABA_neurotransmission Directly Activates Receptors GABA_levels->GABA_neurotransmission Therapeutic_effects Potential Therapeutic Effects (e.g., Anticonvulsant, Anxiolytic) GABA_neurotransmission->Therapeutic_effects

Caption: Pharmacological pathways of nipecotic and isonipecotic acids.

Conclusion

The isomers of piperidine carboxylic acid represent a compelling case study in the principles of medicinal chemistry, where subtle structural modifications lead to profound differences in pharmacological activity. While nipecotic acid and its unsaturated analogue guvacine serve as foundational scaffolds for the development of GABA uptake inhibitors, isonipecotic acid provides a template for GABAA receptor agonists. The primary challenge remains the delivery of these molecules to their CNS targets, a hurdle that continues to inspire innovative prodrug and derivatization strategies. A thorough understanding of the comparative properties and activities of these isomers, as outlined in this guide, is essential for any researcher or drug development professional working to modulate the GABAergic system for therapeutic benefit.

References

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  • Jackson, M. F., & Esplin, B. (2000). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 129(7), 1394–1400. [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to (S)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(S)-1-Methylpiperidine-2-carboxylic acid, also known as N-Methyl-L-pipecolic acid, is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemistry plays a pivotal role in the biological activity of the final drug products, making the efficient and enantioselective synthesis of this intermediate a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound, evaluating each based on cost-effectiveness, yield, enantioselectivity, and overall process efficiency.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For this compound, several synthetic strategies can be envisioned. This guide will focus on a comparative analysis of the following three routes:

  • Direct N-Methylation of L-Pipecolic Acid: A straightforward approach utilizing a commercially available chiral starting material.

  • Synthesis of Racemic 1-Methylpiperidine-2-carboxylic Acid Followed by Chiral Resolution: A classical method involving the synthesis of the racemate and subsequent separation of the desired enantiomer.

  • Asymmetric Synthesis from an Achiral Precursor: A more modern approach that introduces chirality during the synthesis, specifically through the asymmetric hydrogenation of a pyridine derivative.

Each of these routes presents a unique set of advantages and disadvantages in terms of cost, labor, and scalability. The following sections will delve into the experimental details and provide a comprehensive cost-benefit analysis to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Direct N-Methylation of L-Pipecolic Acid

This is arguably the most direct and conceptually simple approach, starting from the readily available enantiomerically pure L-pipecolic acid. The core of this strategy is the selective methylation of the secondary amine of the piperidine ring.

Logical Workflow

Route_1_Workflow start L-Pipecolic Acid step1 Reductive Amination (Formaldehyde, Reducing Agent) start->step1 product (S)-1-Methylpiperidine- 2-carboxylic acid step1->product

Caption: Workflow for Direct N-Methylation of L-Pipecolic Acid.

Experimental Protocol

A common and effective method for the N-methylation of amino acids is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and a reducing agent, typically formic acid or sodium borohydride.

Step-by-step Methodology:

  • Reaction Setup: To a solution of L-pipecolic acid (1 equivalent) in an appropriate solvent (e.g., water or methanol), add formaldehyde (typically a 37% aqueous solution, 2-3 equivalents).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2, and then concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound hydrochloride.

Cost-Benefit Analysis
MetricAnalysis
Starting Material Cost L-Pipecolic acid is a chiral amino acid derivative, and its cost is a significant contributor to the overall expense. Prices can range from approximately $175 for 100 mg to $895 for 1 gram from suppliers like Sigma-Aldrich[1].
Reagent Cost Formaldehyde and sodium borohydride are relatively inexpensive and readily available bulk chemicals. A 37% formaldehyde solution can be purchased for around $69.60 for 500 mL[2], and sodium borohydride costs approximately $58.24 for 100g[3].
Yield & Purity This route generally provides high yields, often exceeding 80-90%, with excellent preservation of the enantiomeric purity of the starting material.
Process Simplicity The one-pot nature of the reductive amination makes this a straightforward and time-efficient process, requiring minimal specialized equipment.
Scalability The process is readily scalable, although the cost of the chiral starting material may become a limiting factor for large-scale industrial production.
Environmental Impact The use of formaldehyde and borohydride reagents requires appropriate waste management. However, the overall solvent usage can be minimized.

Expertise & Experience Insights: The choice of reducing agent can influence the reaction conditions and workup procedure. While sodium borohydride is effective, alternative reducing agents like sodium triacetoxyborohydride can offer milder reaction conditions and are sometimes preferred for more sensitive substrates. The pH adjustment during workup is critical for the isolation of the final product as the hydrochloride salt.

Route 2: Racemic Synthesis and Chiral Resolution

This classical approach involves the initial synthesis of the racemic mixture of 1-methylpiperidine-2-carboxylic acid, followed by separation of the desired (S)-enantiomer using a chiral resolving agent.

Logical Workflow

Route_2_Workflow start Achiral Precursors step1 Synthesis of Racemic 1-Methylpiperidine- 2-carboxylic acid start->step1 step2 Diastereomeric Salt Formation (Chiral Resolving Agent) step1->step2 step3 Fractional Crystallization step2->step3 step4 Liberation of (S)-enantiomer step3->step4 product (S)-1-Methylpiperidine- 2-carboxylic acid step4->product

Caption: Workflow for Racemic Synthesis and Chiral Resolution.

Experimental Protocol

Part A: Synthesis of Racemic 1-Methylpiperidine-2-carboxylic acid

A plausible route to the racemic product involves the synthesis of a tetrahydropyridine intermediate followed by reduction.

Step-by-step Methodology:

  • Diels-Alder Reaction: A potential starting point is the aza-Diels-Alder reaction between an imine and a diene to form a tetrahydropyridine ring system.

  • N-Methylation: The secondary amine of the tetrahydropyridine can be methylated using a reagent like dimethyl sulfate or by reductive amination with formaldehyde as described in Route 1.

  • Reduction: The double bond in the tetrahydropyridine ring is then reduced to yield the racemic piperidine. This can be achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2) under a hydrogen atmosphere.

Part B: Chiral Resolution

The resolution of racemic pipecolic acid and its derivatives is well-documented. A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid[3][4][5][6][7][][9].

Step-by-step Methodology:

  • Salt Formation: Dissolve the racemic 1-methylpiperidine-2-carboxylic acid in a suitable solvent (e.g., ethanol/water mixture) and add an equimolar amount of a chiral resolving agent (e.g., D-(-)-mandelic acid).

  • Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The efficiency of the separation is highly dependent on the solvent system and cooling rate.

  • Isolation: Collect the crystals by filtration. The enantiomeric purity of the salt should be checked at this stage. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amine. The resolving agent can often be recovered from the mother liquor.

  • Purification: The desired (S)-enantiomer is then extracted and purified.

Cost-Benefit Analysis
MetricAnalysis
Starting Material Cost The starting materials for the racemic synthesis are typically inexpensive achiral compounds.
Reagent Cost The cost of the chiral resolving agent is a key factor. D-(-)-Mandelic acid is relatively affordable, with prices around $200/kg[10]. The cost of hydrogenation catalysts like Pd/C can vary but is generally manageable for laboratory scale.
Yield & Purity The theoretical maximum yield for this process is 50% for the desired enantiomer, as the other enantiomer is typically discarded. However, practical yields are often lower due to losses during crystallization and purification. Achieving high enantiomeric purity can be labor-intensive and may require multiple recrystallizations.
Process Simplicity This route is multi-step and can be technically challenging, particularly the optimization of the fractional crystallization, which often requires significant empirical work.
Scalability While resolution by crystallization is used in industrial processes, it can be less efficient than asymmetric methods, especially if the undesired enantiomer cannot be racemized and recycled.
Environmental Impact This route may involve the use of heavy metal catalysts for hydrogenation and requires larger volumes of solvents for the synthesis and resolution steps, leading to a greater environmental footprint.

Expertise & Experience Insights: The success of a chiral resolution is highly dependent on the choice of resolving agent and the crystallization conditions. Screening of different resolving agents and solvent systems is often necessary to find an efficient process. The ability to racemize and recycle the undesired enantiomer can significantly improve the overall efficiency and cost-effectiveness of this route.

Route 3: Asymmetric Synthesis from an Achiral Precursor

This modern approach aims to create the desired stereocenter with high enantioselectivity from an achiral starting material, thus avoiding the inherent 50% yield limitation of classical resolution. A promising strategy involves the asymmetric hydrogenation of a pyridine derivative.

Logical Workflow

Route_3_Workflow start 2-Pyridinecarboxylic Acid step1 Asymmetric Hydrogenation (Chiral Rhodium Catalyst) start->step1 intermediate (S)-Pipecolic Acid step1->intermediate step2 N-Methylation intermediate->step2 product (S)-1-Methylpiperidine- 2-carboxylic acid step2->product

Caption: Workflow for Asymmetric Synthesis from an Achiral Precursor.

Experimental Protocol

Part A: Asymmetric Hydrogenation of 2-Pyridinecarboxylic Acid

The enantioselective hydrogenation of pyridine derivatives is a challenging but powerful transformation. It typically requires the use of a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral phosphine ligand.

Step-by-step Methodology:

  • Catalyst Preparation: In a glovebox, a chiral rhodium precursor (e.g., [Rh(cod)2]OTf) and a chiral phosphine ligand (e.g., a Josiphos or DuanPhos type ligand) are combined in a suitable solvent to form the active catalyst.

  • Hydrogenation: The substrate, 2-pyridinecarboxylic acid, is dissolved in a suitable solvent (e.g., methanol or THF) and added to an autoclave. The catalyst solution is then introduced.

  • Reaction: The autoclave is pressurized with hydrogen gas (typically 10-50 bar) and heated to the desired temperature (e.g., 50-80 °C). The reaction is stirred for several hours until complete conversion is observed.

  • Workup and Purification: After releasing the hydrogen pressure, the solvent is removed, and the crude (S)-pipecolic acid is purified, often by recrystallization or chromatography.

Part B: N-Methylation of (S)-Pipecolic Acid

The resulting (S)-pipecolic acid can then be N-methylated using the procedure described in Route 1.

Cost-Benefit Analysis
MetricAnalysis
Starting Material Cost 2-Pyridinecarboxylic acid is an inexpensive, commodity chemical, with prices around $22 for 25g[11].
Reagent Cost The primary cost driver for this route is the chiral catalyst, which includes a precious metal (rhodium) and a often complex and expensive chiral ligand. Rhodium catalysts can cost several hundred dollars per gram[12][13]. However, catalyst loading can be very low (e.g., 0.01-1 mol%).
Yield & Purity This route has the potential for high yields (approaching 100%) and high enantioselectivity (>99% ee), making it highly atom-economical.
Process Simplicity The asymmetric hydrogenation step requires specialized equipment (autoclave for high-pressure reactions) and inert atmosphere techniques for catalyst handling. The subsequent N-methylation is straightforward.
Scalability Asymmetric catalysis is highly scalable and is often the preferred method for large-scale industrial synthesis of chiral compounds due to its high efficiency and atom economy. Catalyst cost can be offset by high turnover numbers and potential for catalyst recycling.
Environmental Impact This route can be designed to be environmentally friendly, with high atom economy and the potential for using greener solvents. The main concern is the use of a precious metal catalyst, making catalyst recovery and recycling crucial.

Expertise & Experience Insights: The success of an asymmetric hydrogenation is highly dependent on the choice of catalyst (metal and ligand combination) and the optimization of reaction parameters such as solvent, temperature, and pressure. Extensive screening of catalysts and conditions is often required to achieve high enantioselectivity for a specific substrate.

Summary and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the scale of the synthesis, the available budget, and the technical capabilities of the laboratory.

Synthetic RouteKey AdvantagesKey DisadvantagesRecommended For
1. Direct N-Methylation Simple, high-yielding, one-pot procedure.High cost of the chiral starting material.Small-scale laboratory synthesis where cost is not the primary concern and a quick, reliable route is needed.
2. Racemic Synthesis & Resolution Inexpensive starting materials for the racemic synthesis.Inherently low yield (max 50%), labor-intensive, and can be difficult to optimize.Situations where the undesired enantiomer can be racemized and recycled, or for educational purposes to demonstrate classical resolution techniques.
3. Asymmetric Synthesis High atom economy, high potential yield and enantioselectivity, and use of inexpensive starting materials.High upfront cost of the chiral catalyst and requires specialized equipment for high-pressure reactions.Large-scale industrial production where high efficiency and low cost of goods are critical. The initial investment in catalyst development and equipment is justified by the long-term cost savings.

Data Presentation Summary

MetricRoute 1: Direct N-MethylationRoute 2: Racemic Synthesis & ResolutionRoute 3: Asymmetric Synthesis
Starting Material Cost HighLowLow
Reagent Cost LowModerate (Resolving Agent)High (Catalyst)
Theoretical Max. Yield ~100%50%~100%
Enantioselectivity Excellent (preserved)Good to Excellent (requires optimization)Excellent (requires optimization)
Process Complexity LowHighModerate to High
Scalability Good (limited by starting material cost)ModerateExcellent

References

  • A convenient resolution of pipecolic acid using a metal complex as the chiral auxiliary. Taylor & Francis Online. [Link]

  • Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates there
  • 2-Pyridinecarboxylic Acid at best price in Thane by Process Speciality Chemicals | ID: 7268071797. IndiaMART. [Link]

  • D-Mandelic Acid Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • Rhodium Catalysts. Fuel Cell Store. [Link]

  • Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster | Journal of the American Chemical Society. ACS Publications. [Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed Central. [Link]

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  • Rational Design of the Soluble Variant of l-Pipecolic Acid Hydroxylase using the α-Helix Rule and the Hydropathy Contradiction Rule | ACS Omega. ACS Publications. [Link]

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  • RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of (S)-1-Methylpiperidine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment. By explaining the rationale behind each step, we aim to foster a culture of safety and build deep trust in our guidance, extending value beyond the product itself.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this writing. The following procedures are therefore based on the known hazards of structurally related piperidine derivatives and the comprehensive hazardous waste management regulations established by the U.S. Environmental Protection Agency (EPA).[1][2][3][4][5] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, as they have the final authority on waste management protocols.

Core Principles: Understanding the "Cradle-to-Grave" Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the generator of a chemical waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal—a concept known as "cradle-to-grave" responsibility.[6] Therefore, all laboratory personnel must treat chemical waste, including this compound and any materials contaminated by it, as hazardous unless confirmed otherwise by your institution's EHS office.[7]

Key principles to follow include:

  • Waste Determination: The generator must first determine if the waste is hazardous.[6][8] Given the data on related compounds, it is safest to assume this compound is a hazardous waste.

  • No Drain Disposal: Hazardous chemical waste must never be discharged to the sewer via sink drains or any other mechanism.

  • No Evaporation: Disposing of chemical waste by evaporation, even within a fume hood, is strictly prohibited.[7]

  • Training: All laboratory personnel handling this compound must be trained on the proper procedures for handling, storage, labeling, and disposal of hazardous wastes.[7]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the toxicological and physical hazard data of similar piperidine compounds, a presumptive hazard profile for this compound has been compiled. Piperidine derivatives are often corrosive, toxic, and flammable.[4][5][9]

Table 1: Presumptive Hazard Profile and Required PPE

Hazard CategoryPresumed Risk for this compoundRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns. [3][4][5]Nitrile gloves (or other chemically resistant gloves), lab coat, closed-toe shoes.
Eye Damage/Irritation Causes serious eye irritation or damage. [3][5]ANSI-rated safety glasses with side shields or chemical splash goggles.
Acute Toxicity (Inhalation) May cause respiratory irritation. [5][10]Handle only in a certified chemical fume hood.
Environmental Hazard Potentially harmful to aquatic life. [2][4]Prevent release to the environment. Do not dispose of down the drain.

Causality Behind PPE Selection: The selection of this PPE is not arbitrary. A chemical fume hood is essential to prevent the inhalation of potentially harmful vapors or aerosols.[9] Chemical-resistant gloves and a lab coat protect the skin from direct contact, which can cause irritation or burns.[4] Safety goggles are critical to prevent irreversible eye damage from splashes.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures regulatory compliance and safety.

Step 1: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[11] All waste streams must be collected in separate, dedicated containers.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof hazardous waste container with a secure, screw-on cap.[1][11]

    • The container must be made of a material compatible with the chemical and any solvents used. Do not use metal containers for potentially corrosive waste.[12]

    • Do not mix this waste with other waste streams, particularly incompatible materials like acids or strong oxidizing agents.[5][11]

  • Solid Waste:

    • Place contaminated solids (e.g., weighing papers, contaminated gloves, absorbent pads) into a separate, clearly labeled solid hazardous waste container.[1]

  • Contaminated Sharps:

    • Dispose of any contaminated needles, syringes, or glass pipettes in a designated, puncture-resistant sharps container labeled for chemical waste.[1]

Step 2: Hazardous Waste Labeling

Proper labeling is a legal requirement and essential for safety. Each waste container must be labeled as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1][11]

  • A list of all constituents in the container by percentage.

  • The associated hazards (e.g., "Corrosive," "Toxic," "Irritant").[11]

  • The date the container becomes full.[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage.[11]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: The primary waste container(s) must be kept within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[11]

  • Segregation: Store containers in the SAA according to chemical compatibility. For example, keep this waste separate from acids.[11][12]

  • Container Status: Keep waste containers securely sealed at all times, except when adding waste.[12][13]

  • Volume Limits: A laboratory cannot accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time in an SAA.[7]

Step 4: Arranging for Final Disposal

Once a waste container is full, it must be removed from the SAA for disposal.

  • Complete the Label: Fill in the "date full" on the hazardous waste tag.[11]

  • Request Pickup: Submit a hazardous waste collection request to your institution's EHS department or designated waste management office.[12]

  • Professional Disposal: Do not attempt to treat or dispose of the chemical yourself. The waste must be collected by trained EHS personnel or a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration.[1][9]

Decontamination and Spill Response

In the event of a spill, immediate and proper response is crucial.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as detailed in Table 1 before attempting to clean the spill.

  • Containment: Cover the spill with a chemically compatible absorbent material (e.g., sand, diatomaceous earth, or a universal binding agent).[14]

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.[1][5]

  • Decontamination: Clean the spill area with a suitable solvent or cleaning agent, and collect all cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound start Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type liquid Collect in Liquid Hazardous Waste Container waste_type->liquid Liquid solid Collect in Solid Hazardous Waste Container waste_type->solid Solid sharps Collect in Sharps Waste Container waste_type->sharps Sharps labeling Step 3: Label Container Immediately ('Hazardous Waste', Full Name, Hazards) liquid->labeling solid->labeling sharps->labeling storage Step 4: Store in SAA (Secondary Containment, Segregated) labeling->storage full Container Full? storage->full full->storage No pickup Step 5: Request EHS Pickup full->pickup Yes end Professional Disposal (Incineration) pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of (S)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for (S)-1-Methylpiperidine-2-carboxylic acid (CAS No. 41447-18-1) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including piperidine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Understanding the Hazard Profile

This compound is a heterocyclic compound containing a piperidine ring and a carboxylic acid functional group. This structure suggests a dual hazard profile that must be respected to ensure laboratory safety. The piperidine moiety, a cyclic secondary amine, can impart corrosive and toxic properties, while the carboxylic acid group can cause skin and eye irritation.[1][2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a multi-layered PPE approach is essential. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when splashing is a possibility.[2][4]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4]
Skin Protection A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5] Fully enclosed shoes made of a chemical-resistant material.[2]Prevents skin contact, which can lead to irritation or burns.[2][4] Gloves should be inspected before use and changed immediately upon contamination.[2]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[2][4]Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation.[2]

Standard Operating Procedures for Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[2]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.[6]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[6][7]

Handling the Compound
  • Donning PPE: Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.[2]

  • Weighing and Transferring:

    • Perform all manipulations that may generate dust within the chemical fume hood.[2]

    • Use a spatula to carefully transfer the solid. Avoid creating dust.

    • Close the container tightly after use.[1][3]

  • Dissolving:

    • When dissolving, add the solid to the solvent slowly.

    • If the process is exothermic, use an ice bath to control the temperature.

    • Always add acid to water, not the reverse, if applicable.

Clean-up and Decontamination
  • Decontaminate Work Area: Wipe down the work surface with an appropriate solvent, followed by soap and water.[5]

  • Clean Equipment: Thoroughly clean all glassware and equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Clean-up prep_area Designate & Prepare Fume Hood gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer dissolve Dissolve Compound weigh_transfer->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[7][8][9][10] If skin irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[9][10]

  • Spills:

    • Evacuate the area and alert others.

    • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

    • For small spills, wear appropriate PPE, cover the spill with a non-flammable absorbent material (e.g., sand or vermiculite), and collect it into a sealed container for disposal as hazardous waste.[1][6]

    • Decontaminate the spill area.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2][11]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[2][11]

    • Rinsate: The first rinse of any container that held the chemical must be collected as hazardous waste.[11]

  • Container Management:

    • Waste containers must be sturdy, leak-proof, and compatible with the chemical.[11]

    • Keep waste containers closed except when adding waste.[11]

    • Label containers clearly with "Hazardous Waste" and the chemical name.[11]

  • Disposal Method:

    • Do not dispose of this chemical down the drain.[5][11]

    • Arrange for pickup by your institution's environmental health and safety department for disposal in a chemical incinerator or other approved facility.[5][6]

Waste Disposal Decision Tree

cluster_waste_type Waste Type cluster_disposal Disposal Route start Waste Generated solid_waste Contaminated Solid Waste (gloves, paper towels) start->solid_waste liquid_waste Unused Compound / Rinsate start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste hazardous_solid Hazardous Solid Waste Container solid_waste->hazardous_solid hazardous_liquid Hazardous Liquid Waste Container liquid_waste->hazardous_liquid sharps_container Chemically Contaminated Sharps Container sharps_waste->sharps_container

Caption: Waste disposal decision tree.

Conclusion

While a specific SDS for this compound was not available, by analyzing its structural components, we can anticipate its potential hazards and establish a robust safety protocol. The cornerstone of this protocol is the consistent and correct use of appropriate personal protective equipment, adherence to safe handling procedures within a controlled environment like a fume hood, and a clear plan for emergency response and waste disposal. Always prioritize obtaining the specific SDS from your supplier and conducting a thorough risk assessment before commencing any work.

References

  • Piperidine - SAFETY DATA SHEET - pentachemicals. (2024-05-07).
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.).
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • What PPE Should You Wear When Handling Acid 2025? - LeelineWork. (2025-01-07).
  • What are the safety requirements for using piperidines in the aerospace industry? - Blog. (2025-11-14).
  • SAFETY DATA SHEET - Fisher Scientific. (2025-01-16).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023-10-27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-05).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • 41447-18-1|this compound|BLD Pharm. (n.d.).
  • SBS Policy and Code of Practice on Waste Disposal - The University of Edinburgh. (n.d.).
  • 2 - SAFETY DATA SHEET. (2024-03-29).
  • BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines - Division of Research - Texas A&M University. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan - UNC Policies. (n.d.).

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